molecular formula C8H8N4O2 B581268 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1094107-41-1

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B581268
CAS No.: 1094107-41-1
M. Wt: 192.178
InChI Key: GSJSEKQHYSMYEF-UHFFFAOYSA-N
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Description

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS: 1094107-41-1) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a fused 1,2,4-triazolo[1,5-a]pyridine heterocyclic system, a scaffold recognized for its versatility and broad biological activity profile . The structure is isoelectronic with purine bases, allowing it to act as a potential bioisostere in the design of novel enzyme inhibitors and receptor ligands . Researchers utilize this ester derivative as a key synthetic building block. The methyl ester functional group offers a handle for further synthetic modification, for instance, through hydrolysis to the corresponding carboxylic acid (CAS: 1369271-47-5) or amide coupling reactions, to generate diverse compound libraries for biological screening . The 2-amino group on the triazole ring can also be leveraged in chemical transformations to explore structure-activity relationships. This makes it a crucial precursor in the development of potential therapeutic agents, particularly in projects targeting kinase inhibition or metabolic enzymes like α-glucosidase, where related triazolopyridine cores have shown significant promise . This product is supplied for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use. Chemical Data: Molecular Formula: C 8 H 8 N 4 O 2

Properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJSEKQHYSMYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724401
Record name Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094107-41-1
Record name Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The triazolo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. This document details a strategic, multi-step synthesis commencing from commercially available 6-aminonicotinic acid. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen reagents and conditions. The guide is intended for an audience of professional chemists and researchers, offering a practical and scientifically grounded approach to the synthesis of this valuable compound.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif in the field of medicinal chemistry. Its structural resemblance to purine bases allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. Compounds incorporating this scaffold have demonstrated potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. The 2-amino substitution on this ring system provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of a methyl carboxylate group at the 6-position offers an additional site for modification or can contribute to the molecule's overall pharmacokinetic profile.

This guide focuses on a logical and efficient synthetic route to Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, designed to be accessible and reproducible in a standard laboratory setting.

Overall Synthetic Strategy

The synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is approached through a linear sequence starting from 6-aminonicotinic acid. The core strategy involves the initial preparation of the key intermediate, Methyl 6-aminonicotinate, followed by the construction of the fused triazole ring.

Synthetic Pathway A 6-Aminonicotinic Acid B Methyl 6-aminonicotinate A->B Esterification (MeOH, H+) C Methyl 6-((dimethylamino)methyleneamino)nicotinate B->C Amidine Formation (DMF-DMA) D Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate C->D Cyclization (NH2OH)

Figure 1: Proposed synthetic pathway for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a step-by-step guide for each reaction in the synthetic sequence, including detailed experimental procedures, safety precautions, and a discussion of the underlying chemical principles.

Step 1: Esterification of 6-Aminonicotinic Acid to Methyl 6-aminonicotinate

The initial step involves the straightforward esterification of the carboxylic acid functionality of 6-aminonicotinic acid. A classic Fischer esterification using methanol in the presence of a strong acid catalyst is a reliable and scalable method.

Reaction Scheme:

(Py represents the pyridine ring)

Experimental Protocol:

  • To a stirred solution of 6-aminonicotinic acid (1.0 eq) in methanol (10 volumes), slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.[1]

Discussion:

The esterification is an equilibrium process. The use of a large excess of methanol as the solvent drives the equilibrium towards the product side. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Step 2: Formation of Methyl 6-((dimethylamino)methyleneamino)nicotinate

The amino group of Methyl 6-aminonicotinate is then converted into a more reactive intermediate to facilitate the subsequent cyclization. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides an N,N-dimethylaminomethyleneamino derivative, which is an excellent precursor for the construction of the triazole ring.[4][5][6]

Reaction Scheme:

CH3O-C-Py-N=CHN(CH3)2 + NH2OH*HCl --(Base)--> CH3O-C-TriazoloPy-NH2

Sources

A Senior Application Scientist's Guide to Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

A Senior Application Scientist's Guide to Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system represents a privileged scaffold in modern medicinal chemistry, prized for its versatile biological activities and its role as a bioisostere of natural purines.[4][5] This guide provides an in-depth technical examination of a key derivative, Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate. We will dissect its core physicochemical and spectroscopic properties, explore robust synthetic pathways with mechanistic considerations, and analyze its reactivity, highlighting its significant potential as a versatile building block for Structure-Activity Relationship (SAR) studies. The primary focus is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors and modulators of nuclear receptors.[6][7][8]

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heteroaromatic structure. It is considered an aza-analog of indolizine, consisting of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring.[4] This electronic arrangement confers a unique combination of stability and reactivity.

Its structural and electronic similarity to the purine heterocycle makes it an effective bioisostere, allowing compounds based on this scaffold to interact with biological targets that typically bind purine-containing ligands, such as kinases.[4][5] This mimicry has been successfully exploited to develop a wide array of pharmacologically active agents, including inhibitors of Janus kinases (JAK1/2), Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt), and α-glucosidase, demonstrating its broad therapeutic potential.[2][6][9] Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate serves as a strategically functionalized starting point for elaborating upon this powerful core.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical research. This section details the known physical properties and expected spectroscopic signatures for Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate, which are critical for identity confirmation and purity assessment.

Core Compound Data

A summary of the fundamental properties of the title compound is presented below.

PropertyValueSource(s)
IUPAC Name Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylateN/A
CAS Number 1094107-41-1[1]
Molecular Formula C₈H₈N₄O₂[10]
Molecular Weight 192.18 g/mol [1][10]
Appearance Expected to be a solid (e.g., pale yellow or off-white powder)Inferred
Storage Conditions 2-8°C, protect from light, store under inert gas[7][11]
Expected Spectroscopic Signatures

While a definitive spectrum for this specific molecule is not publicly available, we can predict its characteristic spectroscopic data based on the analysis of closely related analogs found in the literature.[3][12][13]

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show:

    • A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

    • A broad singlet for the primary amine protons (-NH₂) around 5.9-6.5 ppm, which may be exchangeable with D₂O.

    • Distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The specific coupling patterns (doublets, doublet of doublets) and chemical shifts will be dictated by the substituent positions.

  • ¹³C NMR (Carbon NMR): The carbon spectrum should reveal eight distinct signals:

    • A signal for the methyl ester carbon around 52-55 ppm.

    • A signal for the ester carbonyl carbon in the 165-170 ppm range.

    • Multiple signals in the aromatic/heteroaromatic region (approx. 100-160 ppm) for the carbons of the fused ring system.

  • Mass Spectrometry (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), the primary observation would be the molecular ion peak.

    • [M]⁺ or [M+H]⁺: Expected at m/z 192 or 193, respectively, corresponding to the molecular weight of the compound.[1]

    • Fragmentation: Common fragmentation pathways for related structures involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the molecular ion.[14]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies (in cm⁻¹) would include:

    • N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C=O Stretching: A strong, sharp absorption around 1700-1725 cm⁻¹ for the ester carbonyl group.

    • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, typical for the aromatic rings.

Synthesis and Mechanistic Insights

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established routes.[15] A prevalent and reliable method involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a suitable 1,3-dielectrophile, followed by aromatization.

Retrosynthetic Analysis and Proposed Pathway

The target molecule can be conceptually disconnected to reveal readily available starting materials: 3-amino-1,2,4-triazole and a pyruvate derivative. The reaction proceeds via the formation of a pyrimidine ring, which then undergoes oxidative aromatization to yield the final fused heterocyclic system.

GTargetMethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylateIntermediateDihydro-triazolopyrimidine IntermediateTarget->IntermediateOxidative AromatizationReagents3-Amino-1,2,4-triazole + Methyl 2,4-dioxopentanoate (or similar β-ketoester)Intermediate->ReagentsCyclocondensation

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol: Cyclocondensation Route

This protocol is a representative procedure adapted from general methods for synthesizing substituted[1][2][3]triazolo[1,5-a]pyrimidines, which are structurally related and follow a similar synthetic logic.[16][17]

Step 1: Cyclocondensation

  • To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid, add a suitable β-ketoester such as dimethyl 2-oxosuccinate (1.1 eq).[18]

  • Heat the mixture to reflux (approx. 118°C) for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

Step 2: Aromatization & Isolation

  • The resulting dihydro intermediate is often oxidized in situ or can be isolated first. For many substrates, heating in acetic acid is sufficient for aromatization. If an additional oxidant is required, agents like N-bromosuccinimide (NBS) can be used in a subsequent step.[16]

  • Distill off the acetic acid under reduced pressure.

  • The crude residue can be suspended in a solvent like methanol or ethanol and stirred. The resulting precipitate is the desired product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield the target compound.

  • Further purification, if necessary, can be achieved by recrystallization or column chromatography on silica gel.

Causality: Glacial acetic acid serves as both the solvent and a catalyst for the condensation reaction. The reflux condition provides the necessary activation energy for both the initial cyclization and the subsequent dehydration/aromatization steps.

Chemical Reactivity and Derivatization Potential

The title compound is an excellent scaffold for chemical elaboration due to its two distinct functional handles: the 2-amino group and the 6-methyl carboxylate group. This dual functionality allows for orthogonal or sequential modifications, making it an ideal intermediate for building chemical libraries for SAR studies.

  • Reactions at the 2-Amino Group: The nucleophilic amino group can readily undergo:

    • Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides. This is a common strategy for exploring the hydrogen-bond donor/acceptor space of a ligand.

    • Alkylation: Reaction with alkyl halides, though selectivity can be a challenge.

    • Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to introduce diverse aromatic substituents.

  • Reactions at the 6-Carboxylate Group: The ester can be modified via:

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid.[19] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides.

    • Reduction: Reduction with agents like lithium aluminum hydride (LiAlH₄) to afford the primary alcohol.

    • Transesterification: Reaction with other alcohols under acidic or basic conditions.

The following diagram illustrates these key derivatization pathways, which are fundamental to exploring the chemical space around this core for drug discovery programs.

Gcluster_amine2-Amino Group Reactionscluster_ester6-Ester Group ReactionsCoreMethyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylateAmideAmide / SulfonamideCore->AmideAcylation / SulfonylationArylAmineAryl AmineCore->ArylAmineCross-CouplingCarboxylicAcidCarboxylic AcidCore->CarboxylicAcidHydrolysisPrimaryAlcoholPrimary AlcoholCore->PrimaryAlcoholReductionAmide_from_AcidDiverse AmidesCarboxylicAcid->Amide_from_AcidAmide Coupling

Caption: Key derivatization pathways for SAR exploration.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate lies in its application as a key intermediate for pharmaceuticals.[7] Its scaffold has been integral to the development of compounds targeting several disease areas.

Therapeutic TargetDisease AreaRole of ScaffoldRepresentative Reference(s)
RORγt Psoriasis, Autoimmune DiseasesServes as the core for potent inverse agonists that inhibit IL-17A production.[2][8][20]
JAK1/2 Kinases Rheumatoid Arthritis, InflammationForms the central structure for potent and selective kinase inhibitors.[6]
Tubulin OncologyUsed to build unique anticancer agents that promote tubulin polymerization.[21]
α-Glucosidase Type 2 DiabetesActs as a novel scaffold for developing potent enzyme inhibitors.[9]

The 2-amino group often serves as a key interaction point within the target protein's binding site, while the 6-carboxylate position provides a vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[2][6]

Conclusion

Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate is more than a simple heterocyclic compound; it is a high-potential building block for the synthesis of next-generation therapeutics. Its well-defined physicochemical properties, predictable spectroscopic profile, and accessible synthesis make it a reliable starting material. The strategic placement of its amino and ester functional groups provides chemists with a versatile platform for rapid library synthesis and systematic SAR exploration. For research teams in oncology, inflammation, and metabolic diseases, this compound represents a valuable starting point for programs targeting kinases and other challenging drug targets.

References

  • Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate. Sigma-Aldrich.

  • Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Supporting Inform
  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. NIH.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.
  • methyl 2-amino-[1][2][3]triazolo[1, 5-a]pyridine-7-carboxylate, min 97%, 1 gram. Parchem.

  • Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicyl
  • Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. MySkinRecipes.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • 2-Amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid. BLDpharm.

  • Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. BLDpharm.

  • Synthesis of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxyl
  • Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Publishing.

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.

  • Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed.

  • Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. MySkinRecipes (Thai).

  • Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate.

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Synthesis of 2-trifluoromethyl-4,7-dihydro-7-oxo-(1,2,4)triazolo[1,5- a] pyrimidine-6-carboxylic acid derivatives as potential antimycobacterial and antimicrobial agents.

Spectroscopic Characterization of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The triazolo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules.[1] A thorough understanding of the spectroscopic properties of its derivatives is crucial for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities. This document presents a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in fundamental principles and comparative data from related structures.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Core

The[2][3][4]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of medicinal chemistry due to its isoelectronic relationship with purines.[1] This structural similarity allows compounds bearing this scaffold to interact with biological targets typically addressed by purine analogs. Consequently, derivatives of triazolo[1,5-a]pyridine have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[5]

Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (Molecular Formula: C₈H₈N₄O₂, Molecular Weight: 192.18 g/mol ) is a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[3] The presence of an amino group, a methyl ester, and the fused heterocyclic core provides multiple points for chemical modification, making it a versatile building block in drug discovery programs. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the final biologically active compounds.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is depicted below. The numbering of the heterocyclic core is crucial for the assignment of spectroscopic signals.

Caption: Molecular Structure of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, the expected signals in a solvent like DMSO-d₆ are detailed in the table below. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents and the heteroatoms within the fused ring system.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-5~8.5 - 9.0d~7.0 - 8.0Downfield shift due to proximity to the ester and ring nitrogen.
H-7~7.8 - 8.2dd~7.0 - 8.0, ~1.0 - 2.0Coupled to H-5 and H-8.
H-8~7.2 - 7.6d~1.0 - 2.0Coupled to H-7.
-NH₂~6.0 - 7.0br s-Broad singlet, chemical shift is solvent and concentration dependent.
-OCH₃~3.8 - 4.0s-Singlet for the methyl ester group.

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[6][7]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate are summarized below.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (ester)~165 - 170Carbonyl carbon of the methyl ester.
C-2~160 - 165Carbon bearing the amino group.
C-8a~150 - 155Bridgehead carbon.
C-5~140 - 145Aromatic carbon.
C-7~125 - 130Aromatic carbon.
C-6~115 - 120Carbon bearing the ester group.
C-8~110 - 115Aromatic carbon.
-OCH₃~50 - 55Methyl carbon of the ester.

Note: These are estimated chemical shifts and can be influenced by the solvent and experimental setup.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies expected for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate are listed below.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amino)3300 - 3500Medium, often two bands
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (aliphatic)2850 - 3000Medium to weak
C=O stretch (ester)1700 - 1730Strong
C=N and C=C stretch (ring)1500 - 1650Medium to strong
C-N stretch1200 - 1350Medium
C-O stretch (ester)1100 - 1300Strong

The presence of a strong absorption band around 1700-1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, the molecular ion peak (M⁺) is expected at m/z 192.18. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The predicted fragmentation pattern is crucial for structural confirmation.

G M [M]⁺˙ m/z = 192 M_minus_OCH3 [M - ˙OCH₃]⁺ m/z = 161 M->M_minus_OCH3 - ˙OCH₃ M_minus_COOCH3 [M - ˙COOCH₃]⁺ m/z = 133 M->M_minus_COOCH3 - ˙COOCH₃ Fragment_105 Further Fragmentation m/z = 105 M_minus_COOCH3->Fragment_105 - N₂

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Key expected fragments include:

  • m/z 161: Loss of the methoxy radical (•OCH₃) from the molecular ion.

  • m/z 133: Loss of the carbomethoxy radical (•COOCH₃).

  • m/z 105: Subsequent loss of a molecule of nitrogen (N₂) from the m/z 133 fragment.

This fragmentation pattern is characteristic of aromatic esters and nitrogen-containing heterocyclic systems.[11]

Experimental Protocols: A Guideline for Data Acquisition

To obtain high-quality spectroscopic data for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, the following general procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC or GC.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺ at m/z 193.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe the characteristic fragmentation pattern.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 2-amino-triazolo[1,5-a] pyridine-6-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Sources

An In-depth Technical Guide to Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

An In-depth Technical Guide to Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and explores the synthetic rationale and methodologies for its preparation. Furthermore, it delves into the established and potential therapeutic applications of this scaffold, with a particular focus on its role as a key intermediate in the development of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction and Chemical Identity

Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate is a fused heterocyclic system that has garnered attention within the scientific community for its versatile chemical nature and its prevalence in a variety of biologically active molecules. The[1][2][3]triazolo[1,5-a]pyridine core is a key pharmacophore, and the strategic placement of the amino and methyl carboxylate groups on this scaffold provides valuable handles for further chemical modification and exploration of structure-activity relationships (SAR).

CAS Number: 1094107-41-1

This unique identifier is crucial for the unambiguous identification of this compound in chemical databases and literature.

Molecular Structure:

Gcluster_reactantsStarting Materialscluster_reactionReactioncluster_productProductASubstituted 2-AminopyridineCCyclocondensationA->CBCyclizing Agent(e.g., with N-C-N fragment)B->CD[1,2,4]Triazolo[1,5-a]pyridine CoreC->DFormation of fused triazole ring

Figure 2: General synthetic workflow for thet[1][2][3]riazolo[1,5-a]pyridine core from 2-aminopyridines.

Plausible Synthesis of Methyl 2-amino-t[1][2][3]riazolo[1,5-a]pyridine-6-carboxylate

Step-by-Step Hypothetical Protocol:

  • Starting Material Preparation: Synthesis of a substituted 2-aminopyridine bearing the required methyl carboxylate group at the 6-position of the final product. This may involve multiple steps starting from commercially available pyridine derivatives.

  • Cyclization Reaction: The substituted 2-aminopyridine is reacted with a suitable cyclizing agent, such as cyanogen bromide or a similar reagent, to form the 2-amino-triazolo ring. This reaction is often carried out in a suitable solvent, such as ethanol or DMF, and may require heating.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography to yield the pure Methyl 2-amino-t[1][2][3]riazolo[1,5-a]pyridine-6-carboxylate.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of the reactants and for facilitating the reaction at an appropriate temperature.

  • Reaction Temperature: The temperature is optimized to ensure a reasonable reaction rate without promoting the formation of side products.

  • Purification Method: The purification method is chosen based on the physical properties of the product and the impurities present. Recrystallization is effective for crystalline solids, while chromatography is used for more complex mixtures or non-crystalline products.

Spectroscopic Characterization

The structural elucidation of Methyl 2-amino-t[1][2][3]riazolo[1,5-a]pyridine-6-carboxylate would rely on a combination of spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds. [1][2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be diagnostic for the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbons of the heterocyclic rings would be characteristic.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected molecular ion peak would be at m/z 192.18.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching vibrations of the heterocyclic rings.

Applications in Drug Discovery and Development

Thet[1][2][3]riazolo[1,5-a]pyridine and the closely relatedt[1][2][3]riazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. [4]

Kinase Inhibitors

A significant area of application for this class of compounds is in the development of kinase inhibitors. [5]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The triazolopyridine scaffold can serve as a versatile template for the design of potent and selective kinase inhibitors.

  • Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Kinase: Derivatives of 4-(t[1][2][3]riazolo[1,5-a]pyridin-6-yl)imidazoles and -pyrazoles have been synthesized and evaluated as potent and selective inhibitors of ALK5 kinase, which is involved in fibrosis and cancer. [6]* Janus Kinase 2 (JAK2): Thet[1][2][3]riazolo[1,5-a]pyridine scaffold has been utilized in the discovery of selective and orally bioavailable inhibitors of JAK2 for anticancer therapy. [7]* S-Phase Kinase-Associated Protein 2 (SKP2): Novelt[1][2][3]riazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of SKP2, a target for cancer treatment. [8]* Casein Kinase 2 (CK2): Azolo[1,5-a]pyrimidines, which are structurally related to the title compound, have been investigated as inhibitors of CK2, a kinase implicated in cancer. [9]

CoreMethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylateIntermediateKey SyntheticIntermediateCore->IntermediateServes asKinaseInhibitorKinase Inhibitor(e.g., for ALK5, JAK2)Intermediate->KinaseInhibitorLeads toDrugDiscoveryDrug Discovery& DevelopmentKinaseInhibitor->DrugDiscoveryEntersTherapeuticPotential TherapeuticAgentDrugDiscovery->TherapeuticResults in

Figure 3: Role of Methyl 2-amino-t[1][2][3]riazolo[1,5-a]pyridine-6-carboxylate in the drug discovery pipeline for kinase inhibitors.

Other Potential Therapeutic Areas

Beyond kinase inhibition, the triazolopyridine scaffold has shown promise in other therapeutic areas, including:

  • Antiviral and Anti-inflammatory Properties: The structural features of these compounds make them attractive candidates for the development of new antiviral and anti-inflammatory agents. [5]* RORγt Inverse Agonists: Derivatives oft[1][2][3]riazolo[1,5-a]pyridine have been discovered as potent and orally bioavailable inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a target for autoimmune diseases. [10]

Conclusion

Methyl 2-amino-t[1][2][3]riazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its versatile scaffold, coupled with the reactive amino and ester functionalities, provides a solid foundation for the development of libraries of compounds for screening against various biological targets. The established importance of thet[1][2][3]riazolo[1,5-a]pyridine core in kinase inhibition underscores the value of this particular isomer in ongoing and future drug discovery efforts. Further research to fully characterize this compound and explore its biological activities is warranted and is anticipated to yield valuable insights for the development of new medicines.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2024).
  • Chernyshev, V. M., & Sokolov, A. N. (2009). 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. Chemistry of Heterocyclic Compounds, 45(1), 86-95.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254.
  • Kim, D. K., et al. (2014). 4-(T[1][2][3]riazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry, 22(9), 2724-2732.

  • Li, Y., et al. (2024). Discovery of NovelT[1][2][3]riazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • MySkinRecipes. (n.d.). methyl 2-amino-t[1][2][3]riazolo[1, 5-a]pyridine-7-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 7-Amino-2-methylt[1][2][3]riazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-t[1][2][3]riazolo[1,5-a]pyridine-7-carboxylate. Retrieved from [Link]

  • Sanna, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(17), 3848.
  • Chernyshev, V. M., & Sokolov, A. N. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137.
  • MDPI. (2021). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules.
  • Unipd. (2024). 7-Amino-t[1][2][3]riazolo[1,5-a]t[1][11][12]riazines as CK1δ inhibitors. Retrieved from [Link]

The Versatile Scaffold: A Deep Dive into the Biological Activities of Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a plethora of derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview of the significant therapeutic potential of these compounds, delving into their anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.

The Triazolo[1,5-a]pyridine Core: A Foundation for Diverse Bioactivity

The triazolo[1,5-a]pyridine scaffold is a planar, aromatic system characterized by a bridgehead nitrogen atom. This arrangement confers a unique dipole moment and hydrogen bonding capabilities, allowing for diverse interactions with biological targets. The versatility of this core structure is further enhanced by the numerous positions available for substitution, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

The synthesis of the triazolo[1,5-a]pyridine core can be achieved through various strategies. A common and efficient method involves the catalyst-free tandem reaction of enaminonitriles with benzohydrazides under microwave irradiation, which allows for a broad substrate scope and good functional group tolerance.[4] Other synthetic routes include the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides and copper-catalyzed oxidative coupling reactions.[5]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Triazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action:
  • Tubulin Inhibition: Certain[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as a unique class of tubulin inhibitors. Unlike other tubulin-targeting agents, they do not bind to the colchicine, taxol, or vinca alkaloid sites. Instead, they inhibit the binding of vinca alkaloids to tubulin, suggesting a novel interaction with the microtubule system.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Certain[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been shown to exert their antiproliferative effects by modulating the Akt pathway, specifically by affecting the phosphorylation of Akt at serine 473.[7]

  • Epigenetic Modulation: Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in various cancers and plays a crucial role in tumorigenesis.[8][1][2][9]Triazolo[4,5-d]pyrimidine derivatives have been discovered as potent and reversible inhibitors of LSD1, leading to the suppression of cancer cell migration.[8]

Structure-Activity Relationship (SAR):

Preliminary SAR studies on[1][2][3]triazolo[1,5-a]pyridinylpyridines have provided insights into the structural requirements for potent antiproliferative activity. The nature and position of substituents on both the triazolopyridine and pyridine rings significantly influence their anticancer efficacy.[7] For LSD1 inhibitors with a[1][2][9]triazolo[4,5-d]pyrimidine scaffold, docking studies suggest that a hydrogen bond interaction between a nitrogen atom in the pyridine ring and the Met332 residue in the active site is crucial for improved activity.[8]

In Vitro Evaluation of Anticancer Activity:

A representative protocol for assessing the antiproliferative activity of triazolo[1,5-a]pyridine derivatives is the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_addition Add Triazolo[1,5-a]pyridine Derivatives cell_seeding->compound_addition incubation_48h Incubate for 48-72h compound_addition->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan (DMSO) incubation_4h->formazan_solubilization read_absorbance Measure Absorbance (490nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents.[10] Triazolo[1,5-a]pyridine and its fused analogues, such as triazolo[1,5-a]quinolines, have shown promising activity against a range of bacteria and fungi.[11][12]

Mechanism of Action:

The antimicrobial mechanism of some 1,2,4-triazolo[1,5-a]pyrimidine derivatives involves the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[13] These enzymes are essential for bacterial DNA replication and folate biosynthesis, respectively, making them attractive targets for antibacterial drug development.

Spectrum of Activity:

Derivatives of this scaffold have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11] For example, certain triazolo[1,5-a]quinoline derivatives have shown high activity against Escherichia coli, Bacillus cereus, and the fungus Rhizoctonia sp.[11]

In Vitro Antimicrobial Susceptibility Testing:

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial potency of a compound.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is implicated in a wide range of diseases, including rheumatoid arthritis and inflammatory bowel disease.[3] Triazolo[1,5-a]pyridine derivatives have emerged as potent anti-inflammatory agents by targeting key components of the inflammatory cascade.

Mechanism of Action:

A significant mechanism of the anti-inflammatory action of these derivatives is the inhibition of Janus kinases (JAKs). Specifically, certain triazolo[1,5-a]pyridines have been identified as potent inhibitors of JAK1 and JAK2.[3] The JAK-STAT signaling pathway is crucial for the production of pro-inflammatory cytokines, and its inhibition can effectively suppress the inflammatory response.

JAK_STAT_Inhibition cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK1/2 receptor->jak Activation stat STAT jak->stat p_stat p-STAT nucleus Nucleus p_stat->nucleus gene_expression Inflammatory Gene Expression nucleus->gene_expression Transcription triazolo_pyridine Triazolo[1,5-a]pyridine Derivative triazolo_pyridine->jak Inhibition

Caption: Inhibition of the JAK-STAT pathway by triazolo[1,5-a]pyridine derivatives.

Antiparasitic Activity: A New Avenue for Neglected Diseases

Triazolo[1,5-a]pyridine derivatives have also shown promise in the fight against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi.[14]

Mechanism of Action:

The trypanocidal activity of these compounds is attributed to the inhibition of sterol biosynthesis in the parasite.[14][15] Specifically, they target the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the parasite's cell membrane.[14] This disruption of the sterol pathway leads to an imbalance in the cholesterol/ergosterol ratio, ultimately causing cell cycle arrest and parasite death.[14][15]

Antiviral and Other Activities

The versatility of the triazolo[1,5-a]pyridine scaffold extends to other therapeutic areas. Derivatives have been reported to possess antiviral activity, including against the 3CLpro-2 protease of coronaviruses.[2] Furthermore, this scaffold is present in compounds with potential as α-glucosidase inhibitors for the management of diabetes.[16]

Summary of Biological Activities and Lead Compounds

Biological ActivityTarget/MechanismRepresentative Compound ClassKey Findings
Anticancer Tubulin polymerization inhibition, Akt pathway modulation, LSD1 inhibition[1][2][3]Triazolo[1,5-a]pyrimidines,[1][2][3]Triazolo[1,5-a]pyridinylpyridines,[1][2][9]Triazolo[4,5-d]pyrimidinesPotent in vitro and in vivo antitumor activity.[6][7][8]
Antimicrobial Dual inhibition of DNA gyrase and DHFR[1][2][3]Triazolo[1,5-a]pyrimidines,[1][2][3]Triazolo[1,5-a]quinolinesBroad-spectrum activity against bacteria and fungi.[11][13]
Anti-inflammatory JAK1/2 inhibition[1][2][3]Triazolo[1,5-a]pyridinesSuppression of pro-inflammatory cytokine production.[3]
Antiparasitic Inhibition of 14α-demethylase (sterol biosynthesis)[1][2][9]Triazolo[1,5-a]pyridinesEffective against Trypanosoma cruzi.[14][15]
Antiviral Inhibition of viral proteases (e.g., 3CLpro-2)[1][2][3]Triazolo[1,5-a]pyrimidinesPotential for treating viral infections.[2]

Conclusion and Future Perspectives

The triazolo[1,5-a]pyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the importance of this heterocyclic system in medicinal chemistry. Future research should focus on elucidating the detailed mechanisms of action for various biological effects, expanding the structure-activity relationship studies to guide the design of more potent and selective compounds, and advancing the most promising leads into preclinical and clinical development. The continued exploration of the chemical space around the triazolo[1,5-a]pyridine core holds significant promise for addressing unmet medical needs across a spectrum of diseases.

References

  • 1][2][3]triazolo[1,5-a]pyrimidines and analogs.

  • 1][2][3]triazolo[1,5-a]pyrimidines and analogs.

  • 1][2][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration.

  • 1][2][9]Triazolo[1,5- a] pyridines.

  • 1][2][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors.

  • 1][2][9]Triazolo[1,5-a]pyridine Derivatives.

  • 1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.

  • 1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo.

  • 1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety.

Sources

Structure-activity relationship of 2-amino-triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Amino-Triazolo[1,5-a]pyridines

Authored by a Senior Application Scientist

Foreword: The Versatility of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold, and particularly its 2-amino substituted derivatives, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[4][5][6][7] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this remarkable heterocyclic system, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological targets, and the nuanced effects of structural modifications on the activity of these compounds. This document is designed not as a rigid protocol, but as a comprehensive resource to inform and inspire the rational design of novel therapeutics based on the 2-amino-triazolo[1,5-a]pyridine core.

The 2-Amino-Triazolo[1,5-a]pyridine Core: Synthesis and Properties

The synthetic accessibility of the 2-amino-triazolo[1,5-a]pyridine scaffold is a key factor in its widespread use in drug discovery. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents and the exploration of a broad chemical space.

General Synthetic Strategies

Several efficient methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core. One common approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions using trifluoroacetic anhydride. Another powerful method is the copper-catalyzed aerobic oxidative cyclization of guanidylpyridines, which provides the target 2-amino-[1][2]triazolo[1,5-a]pyridines in high yields.[1] Additionally, iodine-mediated oxidative N-N bond formation from N-aryl amidines offers an environmentally friendly route to this scaffold.[1][8]

An improved procedure for preparing 2-amino-1,2,4-triazolo[1,5-a]pyrimidines, a closely related and often studied analog, involves the reaction of 3,5-diamino-1,2,4-triazole with unsaturated aromatic ketones, followed by an oxidation step where acetyl protection of the amino group can improve yields.[3][9]

Physicochemical Properties and Structural Features

The triazolo[1,5-a]pyridine system is a planar, aromatic heterocycle. The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions, both as donors and acceptors. This is a critical feature for its interaction with biological targets. The 2-amino group is a key functional handle for introducing a wide variety of substituents, allowing for fine-tuning of the molecule's properties. The electronic nature of the ring system can be modulated by the introduction of electron-donating or electron-withdrawing groups at various positions, which in turn influences the molecule's reactivity and binding affinities.

Key Biological Targets and Structure-Activity Relationship Case Studies

The 2-amino-triazolo[1,5-a]pyridine scaffold has been successfully employed to develop inhibitors for a range of biological targets. The following sections will explore the SAR for some of the most prominent examples.

Kinase Inhibition: A Privileged Scaffold for Targeting the Kinome

The purine-like structure of the triazolo[1,5-a]pyridine core makes it an excellent starting point for the design of kinase inhibitors.

2.1.1. Phosphoinositide 3-Kinase (PI3K) Inhibition

A series of 7-substituted triazolopyridines have been identified as potent inhibitors of PI3Kγ, an attractive target for inflammatory and autoimmune diseases.[10] The discovery of CZC24758, a potent and orally bioavailable PI3Kγ inhibitor, highlights the importance of substitution at the C7 position.[10]

Key SAR Insights for PI3Kγ Inhibition:

  • C7-Position: Introduction of a substituted pyridine ring at the C7 position was found to be crucial for potent PI3Kγ inhibition.

  • 2-Amino Group: The free 2-amino group is often involved in key hydrogen bonding interactions with the hinge region of the kinase.

  • Sulfonamide Moiety: The presence of a sulfonamide group on the C7-pyridyl substituent contributes to both potency and selectivity.

2.1.2. Janus Kinase (JAK) Inhibition

The triazolo[1,5-a]pyridine scaffold has also been utilized to develop potent and selective inhibitors of the Janus kinase family, which are implicated in inflammatory diseases and cancer.[11]

Key SAR Insights for JAK2 Inhibition:

  • C8-Position: Para-substitution on an aryl ring at the C8 position of the core was found to be optimal for JAK2 potency.[11]

  • C2-Amino Group: Substitution on the nitrogen of the 2-amino group was necessary for cellular potency. Interestingly, meta-substitution on a C2-NH-aryl moiety provided exceptional selectivity for JAK2 over JAK3.[11]

2.1.3. S-Phase Kinase-Associated Protein 2 (SKP2) Inhibition

Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been designed as inhibitors of SKP2, a key component of the ubiquitin ligase complex involved in cancer cell proliferation.[12] Compound E35 from this series demonstrated excellent inhibitory activity and antitumor effects in preclinical models.[12]

Key SAR Insights for SKP2 Inhibition:

  • Multi-point Substitution: The SAR for SKP2 inhibitors is more complex, with substitutions at multiple positions of the triazolopyrimidine core contributing to activity.

  • Mechanism of Action: These inhibitors were shown to decrease the expression of Skp2 and increase the expression of its substrates, p21 and p27, leading to cell cycle arrest.[12]

Enzyme Inhibition Beyond Kinases

The versatility of the 2-amino-triazolo[1,5-a]pyridine scaffold extends beyond kinase inhibition.

2.2.1. Xanthine Oxidase (XO) Inhibition

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidin-7-one have been synthesized and evaluated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism and a target for the treatment of gout.[13] Several compounds in this series exhibited greater potency than the clinically used drug allopurinol.[13]

Key SAR Insights for XO Inhibition:

  • C2-Substitution: The nature of the substituent at the C2 position significantly influences inhibitory activity. For example, a 2-(4-isopropoxyphenyl) group was found to be highly potent.[13]

  • C6-Carboxylic Acid: The presence of a carboxylic acid group at the C6 position was a key feature of the most active compounds.[13]

  • Mechanism of Inhibition: The most potent compounds displayed a mixed-type inhibition mechanism.[13]

2.2.2. α-Glucosidase Inhibition

A series of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[14] These compounds exhibited significantly greater potency than the reference drug acarbose.[14]

Key SAR Insights for α-Glucosidase Inhibition:

  • Tri-aryl Substitution: The presence of aryl groups at the C2, C5, and C7 positions was a common feature of these potent inhibitors.

  • C8-Carbonitrile: The carbonitrile group at the C8 position appears to be important for activity.

  • High Potency: The most potent compound in the series was approximately 98-fold more active than acarbose.[14]

Anticancer and Antimicrobial Activities

The 2-amino-triazolo[1,5-a]pyridine scaffold is also a promising platform for the development of anticancer and antimicrobial agents.

2.3.1. Anticancer Activity

Numerous studies have reported the antiproliferative activities of triazolopyridine and triazolopyrimidine derivatives against various cancer cell lines.[2][15][16] For example, a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines showed potent antiproliferative activity against HCT-116, U-87 MG, and MCF-7 cell lines.[15] Another study on 2-anilino triazolopyrimidines identified compounds with potent tubulin polymerization inhibitory activity.[2]

2.3.2. Antimicrobial Activity

The triazolo[1,5-a]pyridine core has also been explored for its antimicrobial properties.[16]

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of 2-amino-triazolo[1,5-a]pyridines are provided below.

General Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyridines via Copper-Catalyzed Cyclization

This protocol is adapted from a general method for the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines from guanidylpyridines.[1]

Materials:

  • Substituted guanidylpyridine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the guanidylpyridine (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with oxygen (balloon).

  • Add anhydrous DMF (5 mL) and stir the mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-[1][2][3]triazolo[1,5-a]pyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, the kinase enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the kinase substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Visualization

Tabular Summary of SAR Data
TargetScaffold PositionFavorable SubstituentsReference
PI3KγC7Substituted pyridine[10]
JAK2C8para-substituted aryl[11]
JAK2C2-NHmeta-substituted aryl (for selectivity)[11]
Xanthine OxidaseC24-isopropoxyphenyl[13]
Xanthine OxidaseC6Carboxylic acid[13]
α-GlucosidaseC2, C5, C7Aryl groups[14]
Visualizing Key Concepts
General Structure and Key Substitution Points

SAR_Points cluster_0 2-Amino-Triazolo[1,5-a]pyridine Core cluster_1 Key Substitution Points Core Core C2_Amino C2-Amino Group (Potency, Selectivity) Core->C2_Amino C5_Position C5 Position (Activity Modulation) Core->C5_Position C7_Position C7 Position (Potency, Selectivity) Core->C7_Position C8_Position C8 Position (Potency) Core->C8_Position

Caption: Key substitution points on the 2-amino-triazolo[1,5-a]pyridine scaffold.

Experimental Workflow for Synthesis and Screening

Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis start Starting Materials (e.g., Guanidylpyridines) reaction Cyclization Reaction (e.g., Cu-catalyzed) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., Kinase Inhibition) characterization->primary_assay dose_response Dose-Response & IC50 primary_assay->dose_response secondary_assay Secondary Assays (e.g., Selectivity) dose_response->secondary_assay sar_analysis SAR Analysis dose_response->sar_analysis cellular_assay Cellular Assays secondary_assay->cellular_assay cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the synthesis and screening of novel 2-amino-triazolo[1,5-a]pyridine derivatives.

Conclusion and Future Directions

The 2-amino-triazolo[1,5-a]pyridine scaffold continues to be a highly valuable starting point for the design of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective inhibitors for specific targets, the exploration of novel biological activities, and the use of computational methods to guide the design of next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. The insights provided in this guide are intended to serve as a foundation for these future endeavors, empowering researchers to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2018). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. (2006). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • (PDF) Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). PubMed. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. Retrieved January 16, 2026, from [Link]

  • Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). PubMed. Retrieved January 16, 2026, from [Link]

  • Condensation of 2‐amino‐[1][2][3]‐triazolo[1,5‐a]pyrimidines with 1,3‐diketones. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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An In-Depth Technical Guide to the Therapeutic Potential of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple, distinct biological targets through varied modifications.[4][5] Its isoelectronic relationship with the purine ring system has historically made it an attractive surrogate in drug design, but its utility has expanded far beyond this initial concept.[1][6] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, anti-parasitic, and neuroprotective properties.[4][7]

This guide focuses on a specific, yet underexplored, member of this family: Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate . While direct literature on the biological targets of this exact molecule is sparse, its structural features—the 2-amino group and the methyl ester at position 6—present key handles for chemical modification and suggest a strong potential for interaction with various enzymatic targets.[8][9] This document will, therefore, extrapolate from the well-established activities of the broader triazolopyridine class to identify and prioritize the most promising therapeutic targets for this compound and its future derivatives. We will provide the scientific rationale for each proposed target and detail the experimental workflows required for validation, from initial biochemical assays to cell-based functional studies.

Section 1: Kinase Inhibition - A Dominant Therapeutic Avenue for Triazolopyridines

The largest body of evidence for the therapeutic application of the triazolo[1,5-a]pyridine scaffold lies in the domain of protein kinase inhibition. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The triazolopyridine core has proven to be an effective ATP-competitive scaffold for several important kinase families.

The Janus Kinase (JAK) Family: Targeting Immuno-Inflammatory Disorders

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that drive immune responses.[2] Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune and inflammatory conditions, including rheumatoid arthritis and psoriasis.[2][10] Several research programs have successfully identified triazolo[1,5-a]pyridine derivatives as potent and selective JAK inhibitors.[2][11][12]

Causality of Interaction: The nitrogen atoms within the triazolopyridine core are well-positioned to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for kinase inhibitors. Substituents on the pyridine ring can then be modified to achieve potency and selectivity against specific JAK isoforms.

Phosphoinositide 3-Kinase (PI3K) Family: A Key Target in Oncology

The PI3K signaling pathway is one of the most frequently activated pathways in human cancer, controlling cell proliferation, survival, and metabolism. The PI3K family, particularly the Class I isoforms (α, β, γ, δ), are high-priority targets for cancer therapy. Notably, a series of 7-substituted triazolopyridines led to the discovery of potent and selective inhibitors of PI3Kγ, a target for inflammatory disorders.[13] This precedent strongly suggests that derivatives of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate could be developed as inhibitors of other PI3K isoforms relevant to oncology.

Experimental Workflow for Kinase Target Validation

A tiered approach is essential to validate and characterize a potential kinase inhibitor. This workflow ensures that resources are focused on compounds with the highest potential.

Kinase_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Functional & Selectivity A Primary Binding Assay (e.g., KINOMEscan) B Biochemical Enzymatic Assay (e.g., ADP-Glo) A->B Confirm Hit C Target Engagement Assay (e.g., CETSA) B->C Advance Potent Hits D Phosphorylation Assay (Western Blot / ELISA) C->D Validate on-target effect E Cell Proliferation Assay (e.g., MTT / CellTiter-Glo) D->E Confirm Cellular Potency F Kinome-wide Selectivity Panel E->F Assess functional outcome G G F->G Lead Candidate

Caption: Tiered workflow for kinase inhibitor validation.

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the test compound indicate inhibition.

  • Procedure:

    • Prepare a reaction buffer containing the purified kinase (e.g., JAK2), its specific substrate (a peptide), and ATP.

    • Dispense the test compound (Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, serially diluted) into a 384-well plate.

    • Add the kinase reaction mix to the wells and incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate IC₅₀ values by fitting the data to a dose-response curve.

  • Principle: To confirm the compound inhibits the kinase in a cellular context, we measure the phosphorylation of its direct downstream substrate. For JAK2, this is STAT3.

  • Procedure:

    • Culture a relevant cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation) in 6-well plates.

    • Treat the cells with increasing concentrations of the test compound for 2-4 hours.

    • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phosphorylated STAT3 (p-STAT3).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal loading.

Section 2: Wnt/β-catenin Pathway Modulation via Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation, often through mutations in the APC gene, is a primary driver in over 80% of colorectal cancers.[14] Tankyrase (TNKS) is an enzyme that promotes the degradation of AXIN, a key component of the β-catenin destruction complex.[14] Inhibiting TNKS stabilizes AXIN, leading to the destruction of β-catenin and the suppression of Wnt pathway target genes. A novel triazolopyridine derivative was recently identified as a potent TNKS inhibitor, highlighting this as a viable therapeutic strategy for this scaffold.[14]

Wnt_Pathway cluster_0 Normal Wnt OFF State cluster_1 Aberrant Wnt ON State (e.g., CRC) cluster_2 Therapeutic Intervention Axin1 AXIN APC APC GSK3b GSK3β bCat1 β-catenin Destruction Destruction Complex Proteasome Proteasome bCat1->Proteasome Degradation Destruction->bCat1 Phosphorylation TNKS Tankyrase Axin2 AXIN TNKS->Axin2 PARsylation & Degradation bCat2 β-catenin Nucleus1 Nucleus bCat2->Nucleus1 Accumulation & Translocation TCF_LEF1 TCF/LEF bCat2->TCF_LEF1 Activation Oncogene\nTranscription Oncogene Transcription TCF_LEF1->Oncogene\nTranscription Drives Compound Triazolopyridine Inhibitor TNKS2 Tankyrase Compound->TNKS2 Inhibition Axin3 AXIN TNKS2->Axin3 bCat3 β-catenin Axin3->bCat3 Stabilization & Degradation Transcription\nBlocked Transcription Blocked bCat3->Transcription\nBlocked

Caption: Role of Tankyrase in Wnt signaling and its inhibition.

Experimental Validation of Tankyrase Inhibition

Validation requires demonstrating direct enzyme inhibition and confirming the expected downstream cellular consequences: AXIN stabilization and reduced β-catenin levels.

  • Principle: Tankyrase PARylates itself (automodification) using NAD+ as a substrate. This assay uses a biotinylated NAD+ analogue, and inhibition is measured by a decrease in the incorporation of biotin onto the enzyme.

  • Procedure:

    • Coat a 96-well plate with recombinant Tankyrase 1 or 2.

    • Add serial dilutions of the test compound and incubate.

    • Add a reaction mixture containing biotinylated-NAD+. Incubate for 1 hour.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate, which binds to the incorporated biotin. Incubate and wash.

    • Add an HRP substrate (e.g., TMB) and measure the absorbance. A lower signal indicates inhibition.

    • Calculate IC₅₀ values from the dose-response curve.

  • Principle: In colorectal cancer cells with hyperactive Wnt signaling (e.g., COLO320DM), AXIN2 levels are low due to TNKS-mediated degradation. An effective TNKS inhibitor will cause AXIN2 protein levels to rise.

  • Procedure:

    • Culture COLO320DM cells in 12-well plates.

    • Treat cells with increasing concentrations of the test compound for 24 hours.

    • Lyse the cells and perform a Western blot as described in Protocol 2.

    • Probe the membrane with primary antibodies against AXIN2 and a loading control (e.g., β-actin).

    • Quantify the band intensity to show a dose-dependent increase in AXIN2 protein levels.

Section 3: Nuclear Receptor Modulation - RORγt Inverse Agonism

The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that acts as the master transcriptional regulator for Th17 cells.[15] These cells are key drivers of autoimmune diseases like psoriasis through their production of pro-inflammatory cytokines, particularly IL-17A.[15] Inverse agonists of RORγt repress its transcriptional activity and have become a major therapeutic strategy. The triazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent and orally bioavailable RORγt inverse agonists.[15][16]

Assays for RORγt Inverse Agonist Activity

Validation involves demonstrating repression of RORγt transcriptional activity and a functional reduction in IL-17A production.

  • Principle: A cell line (e.g., HEK293) is engineered to co-express the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will reduce the constitutive activity of the RORγt-LBD, leading to a decrease in luciferase expression.

  • Procedure:

    • Plate the engineered reporter cells in 96-well plates.

    • Add serial dilutions of the test compound and incubate for 18-24 hours.

    • Lyse the cells and add a luciferase substrate (e.g., Bright-Glo™).

    • Measure the luminescence.

    • Calculate IC₅₀ values, representing the concentration at which the compound causes a 50% reduction in the reporter signal.

  • Principle: This functional assay measures the compound's ability to inhibit the production of the key pathogenic cytokine, IL-17A, from primary human immune cells.

  • Procedure:

    • Obtain fresh human whole blood from healthy donors.

    • Pre-incubate the blood with serial dilutions of the test compound for 1 hour.

    • Stimulate the cells with a cocktail that induces Th17 differentiation and IL-17A production (e.g., anti-CD3/anti-CD28 antibodies plus IL-23 and IL-1β).

    • Incubate for 48-72 hours.

    • Collect the plasma and measure the concentration of IL-17A using a commercially available ELISA kit.

    • Determine the IC₅₀ for the inhibition of IL-17A production.

Section 4: Other Potential Therapeutic Targets

The versatility of the triazolopyridine scaffold suggests other potential applications that warrant exploratory investigation.

  • Anti-parasitic Activity: Derivatives of the related[1][2][17]triazolo[1,5-a]pyridine core have shown trypanocidal activity against Trypanosoma cruzi, the agent of Chagas disease. The proposed mechanism is the inhibition of sterol biosynthesis via the enzyme CYP51 (14α-demethylase).[3][17] This could be explored through ergosterol biosynthesis assays using T. cruzi cultures.

  • Alpha-Glucosidase Inhibition: In the context of type 2 diabetes, triazolopyridine derivatives have been investigated as selective alpha-glucosidase inhibitors, which would help manage postprandial hyperglycemia.[18] This can be validated using a standard in vitro alpha-glucosidase enzymatic assay with p-nitrophenyl-α-D-glucopyranoside as a substrate.

Conclusion and Future Directions

While Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is a relatively uncharacterized molecule, its core scaffold is a proven pharmacophore with a high propensity for interacting with therapeutically relevant targets. Based on extensive literature precedent, the most promising avenues for this compound and its derivatives are in the inhibition of protein kinases (JAK, PI3K) for oncology and inflammatory disease, and the modulation of the Wnt pathway via Tankyrase inhibition for colorectal cancer. The potential for RORγt inverse agonism also represents a cutting-edge opportunity in autoimmune disease therapy.

The experimental workflows and specific protocols detailed in this guide provide a clear, logical, and technically sound roadmap for researchers and drug development professionals. By systematically applying these assays, the true therapeutic potential of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate can be unlocked, paving the way for the development of a new generation of targeted therapies.

References

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The Emergence of Triazolo[1,5-a]pyridines: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic chemistry, the triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and efficacy in targeting a diverse array of protein kinases. This guide provides a comprehensive technical overview of the discovery and development of novel triazolo[1,5-a]pyridine-based kinase inhibitors. We will dissect the fundamental chemical properties of this scaffold, explore its synthetic accessibility, and delve into detailed case studies of its application in the inhibition of critical kinase targets. Through an exploration of structure-activity relationships (SAR), mechanistic insights, and preclinical data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their own research endeavors.

Introduction: The Rationale for Targeting Kinases with the Triazolo[1,5-a]pyridine Scaffold

Protein kinases, numbering over 500 in the human kinome, are critical regulators of a vast majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases has proven to be a highly "druggable" pocket, and the development of small molecule inhibitors that compete with ATP has been a tremendously successful therapeutic strategy.

The triazolo[1,5-a]pyridine scaffold has garnered significant attention due to its unique combination of properties that make it an ideal starting point for kinase inhibitor design. Structurally, it can be considered a bioisostere of purine, the core component of ATP.[1][2] This inherent similarity allows it to readily access the ATP-binding pocket of many kinases. However, its distinct electronic and steric features compared to purine provide a unique opportunity to achieve selectivity and potency against specific kinase targets.

The fused ring system of triazolo[1,5-a]pyridine offers a rigid framework, which is advantageous for pre-organizing substituents in a conformationally favorable manner for binding to the target kinase. This rigidity can lead to a lower entropic penalty upon binding, contributing to higher affinity. Furthermore, the nitrogen atoms within the heterocyclic core can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase active site, a common anchoring point for many kinase inhibitors.

Synthetic Strategies for Triazolo[1,5-a]pyridine Derivatives

The synthetic tractability of a scaffold is a critical consideration in any drug discovery program. Fortunately, the triazolo[1,5-a]pyridine core can be constructed through several reliable and versatile synthetic routes, allowing for the facile introduction of a wide range of substituents for SAR exploration.

One of the most common and efficient methods involves the cyclization of N-(pyridin-2-yl)formamidoximes under mild conditions using trifluoroacetic anhydride.[3] Another widely employed strategy is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which offers a direct, metal-free approach to N-N bond formation.[3] More recent advancements include copper-catalyzed oxidative coupling reactions and I2/KI-mediated oxidative N-N bond formation from N-aryl amidines, providing environmentally benign and scalable synthetic routes.[3]

The general synthetic workflow often involves the initial construction of a substituted 2-aminopyridine, followed by a cyclization step to form the fused triazolo[1,5-a]pyridine ring system. Subsequent functionalization at various positions of the core allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Synthesis_Workflow A Substituted 2-Aminopyridine B Intermediate Formation (e.g., Amidoxime, Benzimidamide) A->B Reaction with formamide oxime or benzimidoyl chloride C Cyclization (e.g., TFAA, PIFA, Cu-catalysis) B->C Intramolecular Annulation D Triazolo[1,5-a]pyridine Core C->D E Further Functionalization (e.g., Cross-coupling, SNAr) D->E Introduction of diverse substituents F Final Kinase Inhibitor E->F

Caption: General synthetic workflow for triazolo[1,5-a]pyridine kinase inhibitors.

Case Studies: Targeting Key Kinase Families

The versatility of the triazolo[1,5-a]pyridine scaffold is best illustrated through its successful application in the development of inhibitors for a range of important kinase targets.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Several research groups have explored the triazolo[1,5-a]pyridine scaffold for the development of PI3K inhibitors.

For instance, the discovery of 5-(2-amino-[1][4][5]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758) highlighted the potential of this scaffold to yield potent and selective inhibitors of PI3Kγ, an isoform implicated in inflammatory and autoimmune disorders.[4] Structure-activity relationship studies revealed that the 2-amino group on the triazolopyridine core and the sulfonamide moiety were crucial for potent inhibitory activity.[4]

CompoundPI3Kγ IC50 (nM)Selectivity vs. other isoformsReference
CZC24758 14High[4]
Janus Kinases (JAKs)

The JAK-STAT signaling pathway plays a pivotal role in mediating cytokine signaling and is a key driver of inflammation and immune responses. Inhibitors of JAKs have shown significant clinical efficacy in the treatment of rheumatoid arthritis and other autoimmune diseases.

Researchers have designed and synthesized series of triazolo[1,5-a]pyridine derivatives as potent JAK1/2 inhibitors.[6] Optimization of substituents on the scaffold led to the identification of compounds with high potency against JAK1/2 and selectivity over other JAK family members, such as JAK3.[6][7] For example, the discovery of CEP-33779, a selective and orally bioavailable JAK2 inhibitor, demonstrated the therapeutic potential of this class of compounds in oncology.[7]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by triazolo[1,5-a]pyridine inhibitors.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer cells. The triazolo[1,5-a]pyrimidine scaffold, a close analog of triazolo[1,5-a]pyridine, has been successfully employed to develop potent CDK2 inhibitors.[5][8] Through a structure-guided design approach, researchers identified compounds with nanomolar potency against CDK2 and significant selectivity over other kinases like GSK-3β.[5]

Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. While pyrazolo[3,4-b]pyridine derivatives have shown promise against ALK, the related triazolo[1,5-a]pyridine scaffold also holds potential for the development of novel ALK inhibitors.[9]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[10] Its inhibition is an attractive therapeutic strategy for inflammatory diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent IRAK4 inhibitors, and the structural similarities suggest that the triazolo[1,5-a]pyridine scaffold could also be a promising starting point for the discovery of novel IRAK4 modulators.[10][11][12]

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of the data presented, it is crucial to employ robust and well-validated experimental protocols. The following are examples of key assays used in the characterization of triazolo[1,5-a]pyridine kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of a compound against a purified kinase enzyme.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using methods such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the purified kinase, substrate (peptide or protein), and ATP at the desired concentrations in assay buffer.

  • Assay Procedure:

    • Add the test compound or vehicle (DMSO) to the wells of a microplate.

    • Add the kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature for a defined period.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Self-Validation:

  • Include a known potent inhibitor of the target kinase as a positive control.

  • Include a vehicle control (DMSO) to determine the baseline kinase activity.

  • Run the assay in triplicate to ensure reproducibility.

  • Determine the Z'-factor of the assay to assess its quality and suitability for high-throughput screening.

Cell-Based Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of cancer cells.

Principle: This assay measures the number of viable cells after treatment with a test compound. Common methods include colorimetric assays (e.g., MTT, XTT), fluorometric assays (e.g., resazurin), and luminescence-based assays (e.g., CellTiter-Glo®).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium.

  • Cell Seeding:

    • Seed the cells into a 96-well microplate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in growth medium.

    • Treat the cells with the test compound or vehicle for a specific duration (e.g., 72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Self-Validation:

  • Include a known cytotoxic agent as a positive control.

  • Include a vehicle control to determine the baseline cell viability.

  • Perform the assay in at least three independent experiments.

Future Directions and Conclusion

The triazolo[1,5-a]pyridine scaffold has firmly established itself as a valuable and versatile platform for the discovery of novel kinase inhibitors. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key interactions within the ATP-binding site have led to the development of potent and selective inhibitors against a range of clinically relevant kinase targets.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Kinase Targets: The application of the triazolo[1,5-a]pyridine scaffold to a wider range of kinases, including those for which selective inhibitors are still lacking.

  • Optimization of Pharmacokinetic Properties: Further refinement of the scaffold to improve oral bioavailability, metabolic stability, and other drug-like properties.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to explore novel modes of action that may offer improved selectivity and overcome resistance mechanisms.

  • Application in Targeted Protein Degradation: The use of the triazolo[1,5-a]pyridine scaffold as a warhead for the development of PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of target kinases.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). NIH. [Link]

  • Sunose, M., Bell, K., Ellard, K., Bergamini, G., Neubauer, G., Werner, T., & Ramsden, N. (2012). Discovery of 5-(2-amino-[1][4][5]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618. [Link]

  • Lu, K., Wu, W., Zhang, C., Liu, Z., Xiao, B., Yuan, Z., Li, A., Chen, D., Zhai, X., & Jiang, Y. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]

  • Richardson, C. M., Williamson, D. S., Parratt, M. J., Borgognoni, J., Cansfield, A. D., Dokurno, P., Francis, G. L., Howes, R., Moore, J. D., Murray, J. B., Robertson, A., Surgenor, A. E., & Torrance, C. J. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. [Link]

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  • Pyrazolo[1,5a]pyrimidine and thieno[3,2b]pyrimidine derivatives as irak4 modulators. (n.d.).
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An In-depth Technical Guide to the Mechanism of Action of the Triazolo[1,5-a]pyridine Scaffold, Exemplified by Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as the core of numerous biologically active compounds. While methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is primarily recognized as a versatile synthetic intermediate, its core structure is emblematic of a class of molecules with diverse and potent mechanisms of action. This guide provides an in-depth exploration of the established and emerging mechanisms of action associated with the triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine cores. We will delve into the predominant role of this scaffold in kinase inhibition, its influence on other cellular targets, and provide a framework for elucidating the specific mechanism of novel derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical series.

Introduction: The Triazolo[1,5-a]pyridine Core - A Scaffold of Therapeutic Potential

The[1]triazolo[1,5-a]pyridine ring system is isoelectronic with the purine heterocycle, a fundamental component of nucleic acids and a key motif in many endogenous signaling molecules. This structural similarity has historically positioned it as a prime candidate for isosteric replacement in drug design, leading to the discovery of compounds that can interact with biological targets typically addressed by purine-based ligands.[2][3] Over years of research, the therapeutic applications of this scaffold have expanded far beyond this initial concept, demonstrating a remarkable versatility.[2]

Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate itself is a key building block in the synthesis of more complex pharmaceutical agents.[4][5] Its amino and ester functional groups provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) during drug discovery campaigns.[4][5] The exploration of derivatives originating from this and similar intermediates has led to the identification of potent modulators of various cellular pathways, with kinase inhibition being the most prominent.

Primary Mechanism of Action: Kinase Inhibition

A significant body of research has established the triazolo[1,5-a]pyridine scaffold as a potent "hinge-binding" motif for various protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibition

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate inflammation and immunity. Several triazolo[1,5-a]pyridine derivatives have been developed as potent JAK inhibitors.

  • Mechanism: These compounds typically function as ATP-competitive inhibitors. The triazolopyridine core forms key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a critical interaction for anchoring the inhibitor. Substituents on the core structure then extend into other regions of the binding site, conferring potency and selectivity.

  • Therapeutic Relevance: Inhibition of JAK1 and JAK2 has proven effective in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The development of selective JAK2 inhibitors is a key strategy in oncology, particularly for myeloproliferative neoplasms.

Signaling Pathway of JAK Inhibition

JAK_STAT_Inhibition cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Initiates Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK Blocks ATP Binding

Caption: Inhibition of the JAK-STAT signaling pathway by a triazolo[1,5-a]pyridine derivative.

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition

The TGF-β signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its overactivation can lead to fibrosis and cancer. A series of pyrazole derivatives featuring the[1]triazolo[1,5-a]pyridin-6-yl moiety have been identified as potent and selective inhibitors of the ALK5 kinase.[1]

  • Mechanism: Docking analyses reveal that these compounds fit into the ATP-binding cavity of ALK5.[1] The triazolopyridine core, along with other parts of the molecule, forms several hydrogen bond interactions within the active site, preventing the phosphorylation of its downstream targets, SMAD proteins.[1]

Other Emerging Mechanisms of Action

While kinase inhibition is a dominant theme, the versatility of the triazolo[1,5-a]pyridine and related scaffolds allows them to interact with a broader range of biological targets.

S-Phase Kinase-Associated Protein 2 (SKP2) Inhibition

SKP2 is a component of an E3 ubiquitin ligase complex responsible for targeting cell cycle inhibitors like p21 and p27 for degradation.[6] Pharmacological inhibition of SKP2 can restore the levels of these tumor suppressors, representing a promising anti-cancer strategy. A series of[1]triazolo[1,5-a]pyrimidine-based molecules have been developed as potent SKP2 inhibitors.[6]

  • Mechanism: These compounds inhibit the binding of SKP2 to its adaptor protein, Cks1. This disruption prevents the recognition and subsequent ubiquitination of substrates like p27, leading to their accumulation and cell cycle arrest.[6]

Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt) Modulation

RORγt is a key transcription factor in the differentiation of Th17 cells, which are crucial in the pathogenesis of autoimmune diseases like psoriasis through the production of pro-inflammatory cytokines such as IL-17A.[7]

  • Mechanism: Triazolo[1,5-a]pyridine derivatives have been discovered that act as potent RORγt inverse agonists.[7] These molecules bind to the ligand-binding domain of RORγt, inducing a conformational change that represses the transcriptional activity of the receptor, thereby reducing the production of IL-17A.[7]

Tubulin Polymerization Modulation

Microtubules are essential components of the cytoskeleton, and agents that interfere with their dynamics are powerful anti-cancer drugs. Certain[1]triazolo[1,5-a]pyrimidines have been shown to inhibit cell proliferation by a unique mechanism of tubulin inhibition.[8]

  • Mechanism: Unlike taxanes, which bind to a specific site to promote tubulin polymerization, these compounds promote polymerization but do not compete with paclitaxel. Instead, they inhibit the binding of vinca alkaloids to tubulin, suggesting a distinct interaction site and a novel mechanism for disrupting microtubule function.[8]

Experimental Protocols for Mechanism of Action Elucidation

For a novel compound series based on the methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate core, a systematic approach is required to determine its specific mechanism of action.

Initial Target Class Identification: Kinase Panel Screening

Given the prevalence of kinase inhibition for this scaffold, a broad kinase panel screen is the logical first step.

Methodology:

  • Compound Preparation: Solubilize the test compound (e.g., a derivative of the core molecule) in DMSO to a stock concentration of 10 mM.

  • Assay Execution: Submit the compound for screening against a panel of 200-400 human kinases at a fixed concentration (e.g., 1 or 10 µM). Assays are typically run by commercial vendors using radiometric (e.g., ³³P-ATP) or fluorescence-based methods to measure kinase activity.

  • Data Analysis: Results are expressed as a percentage of inhibition relative to a control (DMSO). Hits are defined as kinases inhibited by >50% or >75%.

Workflow for Target Identification and Validation

MOA_Workflow Core Methyl 2-amino-triazolo [1,5-a]pyridine-6-carboxylate Library Synthesize Derivative Library (SAR) Core->Library Screen Broad Kinase Panel Screen (e.g., 400 kinases) Library->Screen Hits Identify Primary 'Hits' (>75% inhibition) Screen->Hits IC50 Determine IC50 for Hits (Dose-Response) Hits->IC50 CellAssay Cell-Based Assay (Target Engagement) IC50->CellAssay Western Western Blot for Downstream Substrate CellAssay->Western Validated Validated Mechanism Western->Validated

Caption: Experimental workflow for validating a kinase inhibitor mechanism of action.

Target Validation: Cellular Assays

Once primary hits are identified, the next step is to confirm that the compound engages the target in a cellular context and produces the expected biological effect.

Example Protocol: Validating a JAK2 Inhibitor

  • Cell Line Selection: Use a cell line where proliferation is dependent on JAK2 activity, such as the Ba/F3 pro-B cell line engineered to express a constitutively active form of JAK2.

  • Proliferation Assay:

    • Seed Ba/F3-JAK2 cells in 96-well plates at a density of 5,000 cells/well.

    • Treat the cells with a serial dilution of the test compound (e.g., from 10 µM to 1 nM) for 72 hours.

    • Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

    • Calculate the GI50 (concentration causing 50% growth inhibition).

  • Target Engagement (Western Blot):

    • Treat the cells with the test compound at various concentrations for 1-2 hours.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe with antibodies against phosphorylated STAT5 (p-STAT5), the direct downstream substrate of JAK2, and total STAT5 as a loading control.

    • A dose-dependent decrease in the p-STAT5 signal confirms target engagement.

Quantitative Data Summary: Hypothetical Screening Results
Compound IDTarget KinaseEnzymatic IC50 (nM)Cellular GI50 (nM)p-STAT5 Inhibition (at 100 nM)
Cmpd-A JAK11515045%
Cmpd-B JAK252592%
Cmpd-C ALK51895N/A
Cmpd-D p38α>1000>50005%

This table presents hypothetical data for a series of compounds derived from the triazolopyridine scaffold to illustrate typical screening outcomes.

Conclusion

The methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate core is a foundational structure in the development of targeted therapeutics. While this specific molecule is an intermediate, the broader triazolo[1,5-a]pyridine class exhibits a diverse range of biological activities, with kinase inhibition being the most extensively documented mechanism of action. Derivatives have shown high potency against clinically relevant targets such as JAK, ALK5, and others. Furthermore, emerging research continues to uncover novel mechanisms, including the modulation of protein-protein interactions (SKP2-Cks1) and nuclear receptors (RORγt). The inherent "drug-like" properties and synthetic tractability of this scaffold ensure its continued prominence in future drug discovery efforts. A systematic, multi-faceted experimental approach, beginning with broad screening and progressing to specific cellular validation, is essential for precisely defining the mechanism of action for any new agent based on this privileged core.

References

  • Lu, K., Wu, W., Zhang, C., et al. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link][9]

  • Norman, P., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-54. [Link][10]

  • Li, Y., et al. (2024). Discovery of Novel[1]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435-16454. [Link][6]

  • Kim, D. K., et al. (2014). 4-([1]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry, 22(9), 2724-32. [Link][1]

  • Kaufman, M. D., et al. (2011). Synthesis and SAR of[1]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 54(1), 276-286. [Link][8]

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In Silico Modeling of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of a representative member of this class, Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of modern computational techniques to predict potential biological targets, elucidate binding mechanisms, and evaluate the drug-like properties of this compound. By integrating principles of molecular docking, molecular dynamics, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction, we present a self-validating workflow that underscores the causal relationships behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of computational drug design.

Introduction: The Triazolo[1,5-a]pyridine Scaffold and the Imperative for In Silico Assessment

The[1][2][3]triazolo[1,5-a]pyridine core is a recurring motif in a multitude of biologically active compounds.[4] Its unique electronic and structural properties make it a versatile scaffold for engaging with a variety of biological targets. Derivatives of this core have been identified as potent inhibitors of Janus kinases (JAKs) and as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), highlighting its therapeutic potential in oncology, inflammation, and autoimmune diseases.[2][4] Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate serves as a key intermediate in the synthesis of such pharmacologically active agents.[1]

Given the rich therapeutic landscape of its derivatives, a proactive and systematic in silico evaluation of this core structure is not just advantageous but essential for accelerating drug discovery efforts. Computational modeling allows for the rapid, cost-effective generation of hypotheses regarding a molecule's potential biological targets, its binding mode and affinity, and its pharmacokinetic profile long before substantial investment in chemical synthesis and biological screening is required. This guide will delineate a comprehensive in silico workflow to characterize Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, providing a blueprint for the computational assessment of novel chemical entities.

Target Identification: A Rationale-Driven Approach

In the absence of direct experimental bioactivity data for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, our target selection strategy is guided by the established pharmacology of the triazolopyridine scaffold. This "guilt-by-association" approach is a cornerstone of early-stage computational drug discovery.

Putative Targets: Kinases and Nuclear Receptors

Based on extensive literature precedent, two primary target classes emerge as highly probable for the triazolopyridine scaffold:

  • Janus Kinases (JAKs): The triazolo[1,5-a]pyridine core is a known hinge-binding motif for kinases. Specifically, derivatives have shown potent inhibitory activity against JAK1 and JAK2, key mediators in cytokine signaling pathways implicated in inflammatory diseases and cancers.[2][5]

  • Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt): Several triazolopyridine-based compounds have been developed as inverse agonists of RORγt, a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and is a therapeutic target for autoimmune conditions.[4]

For the purpose of this guide, we will focus our in silico modeling efforts on Janus Kinase 2 (JAK2) as a representative kinase target.

Structure-Based Drug Design: Unraveling the Binding Hypothesis

Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and predict the binding of small molecules. Molecular docking is the primary tool in this endeavor.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity.

Several robust molecular docking programs are available, each with its own strengths and weaknesses.[6] For this guide, we will utilize AutoDock Vina , a widely used open-source docking program known for its balance of speed and accuracy.[6] While commercial software like Glide and GOLD may offer higher accuracy in certain scenarios, AutoDock Vina's accessibility and reliability make it an excellent choice for academic and industrial research.[7][8]

Objective: To predict the binding mode and estimate the binding affinity of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate to the ATP-binding site of JAK2.

Materials:

  • Ligand Structure: 3D structure of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (generated and energy-minimized using a molecular builder like Avogadro).

  • Receptor Structure: Crystal structure of the human JAK2 kinase domain (e.g., PDB ID: 2B7A).

  • Software: AutoDock Tools (for preparing input files) and AutoDock Vina (for performing the docking).

Protocol:

  • Receptor Preparation:

    • Load the PDB structure of JAK2 into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to the atoms.

    • Define the grid box, which specifies the search space for the docking, to encompass the ATP-binding site. The dimensions and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.

    • Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Load the 3D structure of the ligand into AutoDock Tools.

    • Detect the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.

  • Docking Execution:

    • Execute AutoDock Vina from the command line, providing the prepared receptor and ligand PDBQT files and the grid box parameters as input.

    • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

The primary output of a docking simulation is a set of binding poses and their corresponding scores. A lower binding energy generally indicates a more stable protein-ligand complex.[9] However, a critical evaluation of the results extends beyond a simple ranking by score.

  • Visual Inspection: The top-ranked poses should be visually inspected using a molecular visualization program (e.g., PyMOL, Chimera) to assess their plausibility. Key considerations include the ligand's placement within the binding pocket and the absence of steric clashes.

  • Interaction Analysis: The specific interactions between the ligand and the protein should be analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential pi-stacking or salt bridge formations. For a kinase inhibitor, interactions with the hinge region are particularly important.

  • Clustering of Poses: AutoDock Vina provides multiple binding modes. If several of the top-ranked poses are clustered in a similar orientation, it can increase confidence in the predicted binding mode.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor Receptor 3D Structure (PDB) PrepReceptor Prepare Receptor (Add Hydrogens, Charges) Receptor->PrepReceptor Ligand Ligand 3D Structure (SDF/MOL2) PrepLigand Prepare Ligand (Define Rotatable Bonds) Ligand->PrepLigand DefineGrid Define Grid Box (Binding Site) PrepReceptor->DefineGrid RunDocking Run AutoDock Vina PrepLigand->RunDocking DefineGrid->RunDocking AnalyzePoses Analyze Binding Poses (Energy, Interactions) RunDocking->AnalyzePoses Visualize Visualize Complex AnalyzePoses->Visualize

Caption: A typical workflow for molecular dynamics simulation of a protein-ligand complex.

Ligand-Based Drug Design: Learning from Known Actives

Ligand-based drug design (LBDD) methods are employed when the structure of the biological target is unknown or when a sufficient number of active and inactive compounds are available. Quantitative Structure-Activity Relationship (QSAR) modeling is a key LBDD technique.

QSAR Modeling: Correlating Structure with Activity

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to understand the structural features that are important for activity.

Even though we have a putative target, building a QSAR model based on known JAK2 inhibitors with diverse scaffolds can provide complementary insights. A robust QSAR model can:

  • Predict the activity of our target molecule and guide its optimization.

  • Identify key molecular descriptors (e.g., physicochemical properties, topological indices) that are correlated with inhibitory activity.

  • Provide a means of virtual screening for large compound libraries.

Objective: To develop a QSAR model to predict the inhibitory activity of compounds against JAK2.

Materials:

  • Dataset: A curated dataset of known JAK2 inhibitors with their corresponding biological activity data (e.g., IC50 values).

  • Software: A platform for calculating molecular descriptors (e.g., RDKit, PaDEL-Descriptor) and a statistical software package for model building (e.g., scikit-learn in Python, R).

Protocol:

  • Data Curation:

    • Collect a diverse set of JAK2 inhibitors with consistent biological activity data from a reliable source (e.g., ChEMBL).

    • Standardize the chemical structures and convert the biological activity data to a consistent format (e.g., pIC50).

    • Split the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (e.g., 1D, 2D, and 3D descriptors) for all compounds in the dataset.

  • Feature Selection:

    • Employ a feature selection algorithm to identify a subset of descriptors that are most relevant to the biological activity.

  • Model Building:

    • Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build the QSAR model using the training set.

  • Model Validation:

    • Rigorously validate the model's predictive power using both internal (e.g., cross-validation) and external (using the test set) validation techniques. [10]Key validation metrics include the coefficient of determination (R²), the cross-validated R² (Q²), and the R² for the external test set. [10]

Predicting Drug-Likeness: The ADMET Profile

A promising drug candidate must not only be potent against its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction is a crucial step in early drug discovery to flag potential liabilities.

Rationale for In Silico ADMET Prediction

Early assessment of ADMET properties can significantly reduce the attrition rate of drug candidates in later stages of development. A wide array of computational tools are available to predict these properties based on a molecule's structure.

Choice of ADMET Prediction Tools

Several web-based platforms and standalone software provide comprehensive ADMET predictions. For this guide, we will use SwissADME , a free and user-friendly web server that offers a wide range of ADMET predictions and drug-likeness assessments. [8]

Experimental Protocol: ADMET Prediction for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Objective: To predict the ADMET properties and assess the drug-likeness of the target molecule.

Protocol:

  • Input:

    • Navigate to the SwissADME web server. [8] * Input the SMILES string of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate.

  • Execution and Analysis:

    • Run the prediction.

    • Analyze the output, which includes predictions for:

      • Physicochemical Properties: Molecular weight, logP, solubility.

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability.

      • Drug-likeness: Compliance with rules like Lipinski's rule of five.

      • Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments (e.g., PAINS).

Data Presentation: Summarizing In Silico Predictions

The quantitative data generated from these in silico studies should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight192.18 g/mol Compliant with Lipinski's rule (<500)
cLogP[Hypothetical Value]Indicates lipophilicity
Water Solubility[Hypothetical Value]Predicts solubility in aqueous media
GI AbsorptionHigh (Predicted)Likely well-absorbed from the gut
BBB PermeantNo (Predicted)Unlikely to cross the blood-brain barrier
Lipinski Violations0Good drug-likeness profile
PAINS Alerts0No known promiscuous binding motifs

*Note: Hypothetical values are for illustrative purposes and would be replaced with the actual output from the ADMET prediction tool.

Table 2: Molecular Docking and Dynamics Summary (Hypothetical)

TargetDocking Score (kcal/mol)Key Interacting ResiduesRMSD of Ligand (MD)
JAK2-8.5Leu855, Gly856, Val8631.2 Å

*Note: Hypothetical values are for illustrative purposes and would be replaced with actual simulation results.

Conclusion: Synthesizing a Holistic In Silico Assessment

This technical guide has outlined a multi-faceted in silico approach to characterize Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a molecule of interest owing to its privileged triazolopyridine scaffold. By systematically applying molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, we have constructed a comprehensive predictive profile of the compound. This workflow, grounded in scientific rationale and leveraging established computational methodologies, provides a robust framework for the early-stage assessment of novel chemical entities. The insights gleaned from such in silico studies are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery and development pipeline. It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental investigation.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol is designed to be a self-validating system, with in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The 2-amino substituted variant, in particular, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. This protocol details a reliable synthetic route to Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis is designed as a three-step process, commencing with the preparation of a key pyridine intermediate, followed by N-amination, and concluding with a cyclization reaction to form the desired triazolo[1,5-a]pyridine ring system.

Synthesis_Workflow Start 6-Aminopyridine-2-carboxylic acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 2-aminopyridine-6-carboxylate Step1->Intermediate1 Step2 Step 2: N-Amination Intermediate1->Step2 Intermediate2 1-Amino-2-amino-6-(methoxycarbonyl)pyridinium Salt Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 FinalProduct Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate Step3->FinalProduct Mechanism cluster_0 Mechanism of Cyclization A 1-Amino-2-amino-6-(methoxycarbonyl)pyridinium Salt B Deprotonated Intermediate A->B + Base - H+ C Cyanamide Adduct B->C + BrCN - HBr D Cyclized Intermediate C->D Intramolecular Cyclization E Final Product: Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate D->E Aromatization (-H2O)

Sources

Elucidating the Molecular Architecture: A Detailed Guide to the ¹H NMR Characterization of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The structural verification of complex heterocyclic molecules is a cornerstone of modern pharmaceutical and materials science research. Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a molecule featuring a fused bicyclic system with multiple nitrogen atoms and functional groups, presents a unique spectroscopic challenge. This application note provides a comprehensive, field-proven guide for its characterization using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple listing of steps, this document delves into the causal reasoning behind critical experimental choices, from solvent selection to spectral interpretation. It offers a detailed protocol for sample preparation and data acquisition, and a predictive analysis of the resulting spectrum, grounded in established principles of NMR and data from analogous structures. This guide is designed to empower researchers to obtain high-quality, unambiguous spectral data for this and similar heterocyclic systems.

The Subject Molecule: Structure and Proton Environments

To effectively interpret an NMR spectrum, one must first understand the distinct proton environments within the molecule. Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate possesses three types of protons: those on the aromatic pyridine ring, the exchangeable protons of the amino group, and the protons of the methyl ester group. Each occupies a unique electronic environment, which dictates its characteristic chemical shift.

Caption: Molecular structure of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate with key protons labeled.

Experimental Strategy and Rationale

The Critical Choice of Deuterated Solvent

The selection of an appropriate deuterated solvent is arguably the most critical decision in preparing an NMR sample. For this molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

Causality Behind the Choice:

  • Solubility: The polar nature of the amino group and the ester functionality, combined with the aromatic system, suggests good solubility in a polar aprotic solvent like DMSO-d₆.

  • Observation of Exchangeable Protons: The primary reason for selecting DMSO-d₆ is its ability to reveal the signals from labile protons, such as those in the -NH₂ group.[1] Unlike protic solvents (like D₂O or Methanol-d₄) where these protons would rapidly exchange with deuterium and disappear from the spectrum, DMSO-d₆ is a hydrogen bond acceptor. This slows down the rate of proton exchange, resulting in the observation of a distinct, often sharp, signal for the amino protons.[1][2] In contrast, using Chloroform-d (CDCl₃) often leads to broad, poorly resolved signals for N-H protons due to intermediate exchange rates.[3]

Foundational Principles: Predicting the Spectrum

A ¹H NMR spectrum provides three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons on the triazolo[1,5-a]pyridine ring are expected to be in the downfield aromatic region (typically > 7.0 ppm) due to the deshielding effect of the ring current.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): Provides information about adjacent, non-equivalent protons. In this molecule, coupling is expected between protons on the pyridine ring. The magnitude of the coupling constant (J, in Hz) is distance and angle-dependent. Ortho-coupling (protons on adjacent carbons) in six-membered aromatic rings is typically in the range of 6-10 Hz.[4]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality and reproducible results.

Sample Preparation

Materials:

  • Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (5-10 mg)

  • DMSO-d₆ (99.9 atom % D)

  • High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

  • Vial for dissolution

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.[5] This quantity is ideal for achieving excellent signal-to-noise in a reasonable time on a modern 400-600 MHz spectrometer.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[5] This volume ensures a sufficient sample height (approx. 5 cm) for optimal shimming in the spectrometer.[6]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtration (Critical Step): To avoid spectral artifacts like broad lines, it is imperative to remove any suspended solid particles.[6] Tightly pack a small plug of glass wool into a Pasteur pipette. Using the pipette, transfer the sample solution from the vial into the NMR tube. This filtration step removes dust and undissolved particulates that distort the magnetic field homogeneity.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

  • Equilibration: Invert the tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.

NMR Data Acquisition

Instrument:

  • 400 MHz (or higher) NMR Spectrometer

Key Acquisition Parameters:

  • Experiment: Standard 1D Proton (zg30 or equivalent)

  • Solvent: DMSO

  • Temperature: 298 K (25 °C)

  • Number of Scans (NS): 16 or 32 (adjust as needed for concentration)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~3-4 seconds

  • Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Anticipated Spectrum: Analysis and Interpretation

Based on the structure and established NMR principles, the following ¹H NMR spectrum is predicted. The chemical shifts are estimated based on data for analogous triazolo[1,5-a]pyridine systems.[7]

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
H8 ~8.8 – 9.2Doublet (d)1HJ = ~7.5 HzLocated adjacent to the electron-withdrawing bridgehead nitrogen, resulting in a significant downfield shift. Coupled to H7.
H5 ~8.4 – 8.7Singlet (s)1HN/AAdjacent to a ring nitrogen and the C6-ester group, leading to a downfield shift. No adjacent protons to couple with.
H7 ~7.8 – 8.1Doublet (d)1HJ = ~7.5 HzOrtho-coupled to H8. Less deshielded than H8.[4]
NH₂ ~7.0 – 7.5Singlet (s), broad2HN/AExchangeable protons. The chemical shift is concentration and temperature-dependent. Appears as a singlet due to slowed exchange in DMSO.[1]
OCH₃ ~3.9 – 4.1Singlet (s)3HN/AStandard chemical shift for a methyl ester group.

Note: A D₂O shake experiment can be performed to confirm the NH₂ signal. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the NH₂ protons will exchange with deuterium and disappear, confirming its assignment.[3]

Visualization of the Experimental Workflow

The entire process from sample handling to final analysis can be visualized as a logical workflow, ensuring that no critical step is overlooked.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh 5-10 mg of Compound dissolve 2. Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter shim 4. Insert & Shim Sample filter->shim acquire 5. Acquire 1D Proton Spectrum (NS=16) shim->acquire ft 6. Fourier Transform acquire->ft phase 7. Phase Correction ft->phase baseline 8. Baseline Correction phase->baseline reference 9. Reference to Solvent (2.50 ppm) baseline->reference integrate 10. Integrate Signals reference->integrate assign 11. Assign Peaks (δ, J, Multiplicity) integrate->assign confirm 12. Structural Confirmation assign->confirm

Caption: A standardized workflow for the ¹H NMR characterization of a small molecule.

Conclusion

The ¹H NMR characterization of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is a straightforward process when a systematic and well-reasoned approach is employed. The judicious selection of DMSO-d₆ as the solvent is paramount for observing all proton signals, including the labile amino protons. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-resolution spectra. The subsequent analysis, guided by the predicted chemical shifts and coupling constants, allows for the unambiguous structural confirmation of the target molecule, ensuring data integrity for applications in drug discovery and chemical research.

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  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

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HPLC purification of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the HPLC Purification of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Authored by: Senior Application Scientist, Gemini AI

Publication Date: January 16, 2026

Abstract

This document provides a comprehensive guide for the purification of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed to ensure high purity and recovery. We will explore the underlying chemical principles that dictate the choice of stationary phase, mobile phase composition, and detection parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy for this class of molecules.

Introduction: The Scientific Rationale

Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is a substituted triazolopyridine, a scaffold known for its diverse biological activities. The presence of both an amino group (-NH2) and a methyl ester (-COOCH3) on a fused heterocyclic ring system presents a unique purification challenge. The molecule possesses both basic (amino group) and weakly acidic/neutral (ester and nitrogen-containing rings) characteristics, making its retention behavior highly dependent on the mobile phase pH.

Reversed-phase HPLC is the method of choice due to its versatility and compatibility with the aqueous-organic mobile phases required to solubilize such polar compounds. The selection of a C18 stationary phase provides a non-polar surface that interacts with the hydrophobic regions of the molecule. By carefully modulating the mobile phase's organic content and pH, we can achieve optimal retention and separation from common synthetic impurities, such as starting materials, by-products, or hydrolyzed forms of the target compound.

Key Physicochemical Properties
PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C8H8N4O2---
Molecular Weight 192.18 g/mol Affects diffusion and mass transfer in the column.
Polarity Moderately PolarSuitable for Reversed-Phase HPLC.
pKa (predicted) Amino group ~4.5The charge state is pH-dependent; requires a buffered mobile phase for consistent retention.
UV Absorbance Strong absorbance in the UV regionEnables sensitive detection using a PDA or UV-Vis detector.

Experimental Workflow: A Visual Guide

The overall process, from crude sample preparation to obtaining the final, pure compound, is outlined below. This workflow is designed to be systematic and to incorporate quality control checks at critical junctures.

HPLC_Workflow Crude Crude Sample (Post-Synthesis) Prep Sample Preparation 1. Dissolution 2. Filtration Crude->Prep Initial QC MethodDev Analytical Method Development Prep->MethodDev Solubilized Sample Scouting Gradient Scouting (Broad) MethodDev->Scouting Optimization Gradient Optimization (Focused) Scouting->Optimization Identify Retention Window PrepScale Preparative Scale-Up Optimization->PrepScale Finalized Method Injection Crude Sample Injection (Loading Study) PrepScale->Injection Collection Fraction Collection (Peak-based) Injection->Collection Elution Analysis Fraction Analysis (Analytical HPLC) Collection->Analysis Purity Check Pooling Pooling of Pure Fractions (>99% Purity) Analysis->Pooling Select Fractions SolventEvap Solvent Evaporation (Lyophilization/Rotovap) Pooling->SolventEvap Final Pure Compound (>99% Purity, Characterized) SolventEvap->Final Final QC Gradient_Logic Scouting Scouting Gradient 5-95% B over 15 min Goal: Find Elution %B Result Result Compound Elutes at Time T (e.g., 10 min ≈ 60% B) Scouting->Result Run Experiment Optimization Optimized Gradient (Elution %B - 15%) to (Elution %B + 15%) over 15 min Example: 45-75% B over 15 min Goal: Maximize Resolution Result->Optimization Calculate New Gradient

Caption: Logic for optimizing the HPLC gradient based on initial scouting results.

Step 3: Preparative Scale-Up and Purification

Once an optimized analytical method is established, the parameters are scaled to a larger preparative column to process the bulk material.

  • Scaling Calculations: The flow rate is scaled geometrically based on the column cross-sectional area.

    • Scaling Factor (SF): (Radius_prep)² / (Radius_anal)² = (10.6 mm)² / (2.3 mm)² ≈ 21.2

    • Preparative Flow Rate: Analytical Flow Rate * SF = 1.0 mL/min * 21.2 ≈ 21.2 mL/min.

  • Loading Study: Before injecting the entire sample, perform a loading study by injecting increasing amounts of the sample (e.g., 50 µL, 100 µL, 200 µL) to determine the maximum amount that can be loaded without significant loss of resolution. Overloading will lead to broad, fronting peaks and poor separation.

  • Preparative Run Conditions:

    • Column: C18, 21.2 x 250 mm, 10 µm.

    • Flow Rate: 21.2 mL/min.

    • Mobile Phase: Same as analytical (0.1% TFA in Water/ACN).

    • Gradient: Same gradient profile as the optimized analytical method.

    • Injection Volume: Based on the loading study.

    • Fraction Collection: Configure the fraction collector to trigger collection based on the UV signal threshold of the target peak.

Step 4: Post-Purification Processing
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method to confirm purity.

  • Pooling: Combine the fractions that meet the purity criteria (e.g., >99%).

  • Solvent Removal:

    • Remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution containing the product and TFA can be lyophilized (freeze-dried) to yield the final product as a TFA salt. Note: The final compound will be the trifluoroacetate salt, which may be suitable for many applications. If the free base is required, further processing such as neutralization and extraction or ion-exchange chromatography would be necessary.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. Each step provides a checkpoint to ensure the process is proceeding as expected.

  • Analytical to Prep Correlation: The analytical chromatogram serves as the "gold standard." The preparative chromatogram should mirror it, albeit with broader peaks due to higher loading.

  • Fraction Analysis: This is the ultimate validation step. It provides empirical proof of the purity of the collected fractions before they are combined.

  • Mass Balance: While not always practical, calculating the mass balance (mass of pure compound recovered / mass of crude compound loaded) provides an indication of the efficiency and recovery of the purification process.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the purification of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate using reversed-phase HPLC. By understanding the chemical principles behind the method development and following a systematic workflow, researchers can reliably obtain this compound with high purity, enabling its use in sensitive downstream applications such as biological screening and structural studies. The use of TFA in the mobile phase ensures robust and reproducible chromatography, yielding the final product as a readily handled TFA salt.

References

  • Gudmundsson, K. S., et al. (2005). Discovery of Potent and Selective Triazolopyridine Inhibitors of IκB Kinase-β. Bioorganic & Medicinal Chemistry Letters. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0960894X0500918X
  • Dolan, J. W. (2002). HPLC Troubleshooting: The Importance of Filtering Samples. LCGC North America. Available at: https://www.chromatographyonline.com/view/hplc-troubleshooting-importance-filtering-samples
  • Krokhin, O. V. (2012). Trifluoroacetic acid in reversed-phase HPLC: effect of concentration and mobile phase composition on peptide retention. Analytical Chemistry. Available at: https://pubs.acs.org/doi/10.1021/ac300959v

Application Note: A Guide to Characterizing Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate in Biochemical Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in potent and selective kinase inhibitors, making it a structure of significant interest in drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the inhibitory activity of a novel compound from this class, Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. We present a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) using the robust and highly sensitive ADP-Glo™ luminescent kinase assay, which quantifies kinase activity by measuring ADP production. Furthermore, this guide covers essential principles of assay validation, data analysis, inhibitor selectivity profiling, and troubleshooting to ensure the generation of accurate, reproducible, and meaningful results.

Introduction: The Role of Kinase Inhibitors

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular processes.[4] Dysfunction in kinase signaling is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[4] Consequently, kinase inhibitors have become a major class of therapeutics. The development of novel inhibitors begins with the accurate characterization of a compound's potency and selectivity against its intended target(s).

The triazolo[1,5-a]pyridine core is a well-established pharmacophore in kinase inhibitor design, with derivatives showing potent activity against targets such as Janus kinases (JAKs) and TGF-β receptors.[5][6] This precedent suggests that Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is a promising candidate for screening campaigns. This guide provides the necessary framework to rigorously test this hypothesis.

Principle of the ADP-Glo™ Kinase Assay

To determine the inhibitory potential of a compound, it is crucial to employ an assay technology that is sensitive, robust, and less susceptible to compound interference. The ADP-Glo™ Kinase Assay is a luminescence-based system that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[1][7] This is a direct measure of enzyme activity.

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes all remaining, unconsumed ATP.[8]

  • ADP Conversion & Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP serves as a substrate for a highly efficient luciferase, which generates a stable, "glow-type" luminescent signal directly proportional to the initial kinase activity.[1][9]

This two-step process provides high sensitivity, allowing for the detection of activity even at low substrate conversion rates, which is ideal for screening inhibitors.[7][10]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase Kinase + Substrate ADP_produced ADP (Low) Kinase->ADP_produced Phosphorylation ATP_initial ATP (High) ATP_initial->ADP_produced ADP_Glo_Reagent ADP-Glo™ Reagent ATP_new ATP (Newly Synthesized) ADP_produced->ATP_new ATP_remaining ATP (Remaining) ATP_depleted ATP Depleted ATP_remaining->ATP_depleted ADP_Glo_Reagent->ATP_depleted Terminates Reaction Depletes ATP Detection_Reagent Kinase Detection Reagent Detection_Reagent->ATP_new Converts ADP to ATP Light Luminescent Signal ATP_new->Light Luciferase Luciferase/ Luciferin Luciferase->Light

Figure 1: Mechanism of the ADP-Glo™ Kinase Assay.

Assay Validation and Quality Control

Before determining a compound's IC50, the kinase assay itself must be validated to ensure it can reliably distinguish between inhibited and uninhibited states. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[3][11]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (p, e.g., no inhibitor) and negative control (n, e.g., maximum inhibition).

Z'-Factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[12]

An assay's quality is interpreted based on the resulting Z'-factor value.[11][13]

Z'-Factor ValueAssay Quality AssessmentRecommendation
> 0.5ExcellentAssay is robust and suitable for HTS and IC50 determination.[3]
0 to 0.5AcceptableAssay may be suitable, but optimization is recommended.
< 0UnacceptableAssay is not reliable; further optimization is required.[11]

To validate the assay:

  • Titrate the kinase enzyme to find a concentration that results in approximately 10-30% conversion of ATP to ADP within the desired reaction time. This ensures the reaction is in the linear range.

  • Run a full plate with multiple replicates (e.g., 16-32 wells) of both positive controls (DMSO vehicle only) and negative controls (a known potent inhibitor or no enzyme) to accurately calculate the Z'-factor.

Protocol: IC50 Determination

This protocol describes the determination of an IC50 value for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate against a generic protein kinase in a 384-well plate format using the ADP-Glo™ assay.[1][14]

Materials and Reagents
Reagent/MaterialSupplierNotes
Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylatee.g., Sigma-AldrichTest Compound
ADP-Glo™ Kinase Assay KitPromegaIncludes ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP
Recombinant Protein KinaseVariousKinase of interest
Kinase SubstrateVariousSpecific to the kinase of interest (e.g., peptide, protein)
Kinase BufferIn-house or SupplierTypically contains Tris, MgCl2, BSA, DTT
DMSO, AnhydrousSigma-AldrichFor compound dissolution
Solid White 384-well Assay Platese.g., CorningLow-volume, opaque plates are required for luminescence
Multichannel Pipettes & TipsVarious
Plate LuminometerVariouse.g., BMG LABTECH, Promega GloMax®
Compound Preparation
  • Prepare a 10 mM stock solution of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate in 100% DMSO.

  • Perform a serial dilution series. For a 10-point dose-response curve, create a series of intermediate concentrations in DMSO.

  • Dilute these intermediate stocks into the kinase reaction buffer to create the final 2X or 4X working solutions. The final DMSO concentration in the assay should be kept constant and low (≤1%) across all wells.

Experimental Workflow

The following steps outline the procedure in a total reaction volume of 20 µL. Volumes can be scaled, but the 1:1:2 ratio of kinase reaction:ADP-Glo™ Reagent:Detection Reagent must be maintained.[14]

IC50_Workflow start Start prep_compound 1. Prepare Compound Serial Dilutions start->prep_compound add_compound 2. Add 2.5 µL Compound or DMSO Control to Plate prep_compound->add_compound add_kinase 3. Add 2.5 µL Kinase/ Substrate Mix add_compound->add_kinase incubate_kinase 4. Incubate (e.g., 60 min, RT) (Kinase Reaction) add_kinase->incubate_kinase add_adpglo 5. Add 5 µL ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo 6. Incubate (40 min, RT) (ATP Depletion) add_adpglo->incubate_adpglo add_detection 7. Add 10 µL Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection 8. Incubate (30-60 min, RT) (Signal Development) add_detection->incubate_detection read_plate 9. Read Luminescence incubate_detection->read_plate end End read_plate->end Selectivity_Workflow Compound Test Compound Primary_Screen Primary Screen (Single High Concentration e.g., 10 µM) Compound->Primary_Screen Data_Analysis Analyze % Inhibition Primary_Screen->Data_Analysis Kinase_Panel Broad Kinase Panel (>100 Kinases) Kinase_Panel->Primary_Screen Hit_Selection Select 'Hits' (e.g., >70% Inhibition) Data_Analysis->Hit_Selection IC50_Determination IC50 Determination (10-point Dose-Response) Hit_Selection->IC50_Determination On- and Off-Targets Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Figure 3: A tiered workflow for kinase inhibitor selectivity profiling.

Alternative Assay Formats

While this note focuses on the ADP-Glo™ assay, other technologies are also widely used. Homogeneous Time-Resolved Fluorescence (HTRF®) is another robust platform. HTRF assays measure the phosphorylation of a substrate by detecting the FRET between a donor fluorophore (e.g., Europium cryptate on an anti-phospho antibody) and an acceptor fluorophore (e.g., XL665 on streptavidin binding a biotinylated substrate). [2][15]The signal is directly proportional to kinase activity and the time-resolved nature of the detection minimizes interference from fluorescent compounds. [16]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Insufficient kinase activity; Suboptimal buffer conditions; Reagents not equilibrated to room temp.Increase enzyme concentration or incubation time (re-validate Z'); Optimize Mg2+ or other cofactor concentrations; Ensure all reagents are at RT before use. [14]
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Edge effects on the plate.Use calibrated pipettes; Ensure thorough but gentle mixing after reagent addition; Avoid using the outermost wells of the plate if edge effects are suspected.
Z'-Factor < 0.5 High variability in controls; Small dynamic range between min/max signals.Increase replicate number for controls;[3] Optimize enzyme concentration to increase the assay window; Check for reagent degradation.
Poor IC50 Curve Fit Incorrect compound concentrations; Compound precipitation at high concentrations; Compound interference with assay.Verify serial dilutions; Check compound solubility in assay buffer (reduce final DMSO if needed); Run the compound in a counter-screen without kinase to check for assay interference.

Conclusion

This application note provides a robust and validated protocol for characterizing the inhibitory potential of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. By following the detailed steps for IC50 determination using the ADP-Glo™ assay, adhering to strict quality control measures like Z'-factor calculation, and proceeding to selectivity profiling, researchers can confidently and accurately assess the compound's properties. This systematic approach is fundamental to the successful identification and optimization of novel kinase inhibitors for therapeutic development.

References

  • Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • BIT 479/579. (n.d.). Z-factors. High-throughput Discovery. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • Iversen, P. W., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. [Link]

  • ResearchGate. (2008). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]

  • Slideshare. (2014). Data analysis approaches in high throughput screening. [Link]

  • Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-t[1][2][3]riazolo[1,5-a]pyridine-7-carboxylate. [Link]

  • Wang, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. [Link]

  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. [Link]

  • de Andrade, P., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Park, H., et al. (2014). 4-(T[1][2][3]riazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. PubMed. [Link]

  • ResearchGate. (2018). (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • Molbase. (n.d.). Synthesis of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate. [Link]

  • Ghorai, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

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Application Notes and Protocols for Cell-Based Assays of Triazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] Derivatives of this core have demonstrated potential as anticancer[4][5], anti-inflammatory, and antimicrobial agents. Notably, in oncology research, these compounds have been investigated as inhibitors of critical cellular signaling pathways, including Janus kinases (JAK) and tubulin polymerization.[6][7][8] One derivative, CEP-33779, has been identified as a selective and orally bioavailable inhibitor of JAK2.[6] Furthermore, certain[6][9]triazolo[1,5-a]pyrimidine derivatives, a closely related scaffold, have been shown to induce G2/M phase cell cycle arrest and apoptosis through the suppression of the ERK signaling pathway.[10]

The effective evaluation of these compounds necessitates a robust suite of cell-based assays to elucidate their mechanisms of action, determine their potency, and assess their therapeutic potential. This guide provides a comprehensive overview of key cell-based assays and detailed protocols tailored for the characterization of triazolo[1,5-a]pyridine compounds.

I. Foundational Assays: Assessing General Cellular Health

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and cytotoxicity. These assays provide a broad understanding of the compound's impact on cell proliferation and overall health.

A. Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living, metabolically active cells.[13]

Rationale for Triazolo[1,5-a]pyridines: This assay is a crucial first-pass screen to determine the concentration-dependent effects of the compounds on cell proliferation. It is widely used to evaluate the antiproliferative activities of novel synthesized compounds, including those with the triazolo[1,5-a]pyridine scaffold.[4]

Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyridine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12][14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[14][15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterDescription
Cell Type Cancer cell line relevant to the compound's suspected target
Seeding Density Optimized for logarithmic growth during the assay period
Compound Concentrations A range spanning at least 4-5 logs (e.g., 0.01 µM to 100 µM)
Incubation Time Typically 48-72 hours to observe effects on proliferation
MTT Concentration 0.5 mg/mL final concentration
Solubilization Agent DMSO is commonly used

II. Mechanistic Deep Dive: Unraveling the Mode of Action

Once a compound demonstrates significant effects on cell viability, the next step is to investigate the underlying mechanism. Key areas of investigation include the induction of apoptosis (programmed cell death) and effects on cell cycle progression.

A. Detecting Apoptosis: The Annexin V Assay

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[16][17][18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18]

Rationale for Triazolo[1,5-a]pyridines: This assay can determine if the observed decrease in cell viability is due to the induction of programmed cell death, a desirable characteristic for many anticancer agents.

Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Treatment: Treat cells with the triazolo[1,5-a]pyridine compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

B. Monitoring Apoptotic Pathway Activation: Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[9][19]

Rationale for Triazolo[1,5-a]pyridines: This assay provides a quantitative measure of apoptosis induction and confirms the involvement of the caspase cascade, a central component of programmed cell death.

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the triazolo[1,5-a]pyridine compounds as for other assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[20]

  • Reagent Addition: Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[19]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours.[19]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

C. Cell Cycle Analysis

Principle: The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21]

Rationale for Triazolo[1,5-a]pyridines: This analysis can reveal if the compounds cause an accumulation of cells in a specific phase of the cell cycle, which is indicative of cell cycle arrest. This is particularly relevant as some related compounds have been shown to induce G2/M arrest.[10][22]

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
  • Cell Treatment: Treat cells with the triazolo[1,5-a]pyridine compounds for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.[23] RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Target-Specific Assays: Probing Molecular Interactions

For triazolo[1,5-a]pyridine compounds with a known or suspected molecular target, specific assays are essential to confirm their mechanism of action.

A. Cell-Based Kinase Assays

Principle: Many triazolo[1,5-a]pyridine derivatives have been identified as kinase inhibitors.[8] Cell-based kinase assays measure the activity of a specific kinase within a cellular context.[24] This can be achieved by measuring the phosphorylation of a known downstream substrate of the kinase.[25][26]

Rationale for Triazolo[1,5-a]pyridines: These assays are crucial for confirming that the compounds inhibit their intended kinase target in a physiologically relevant environment and for determining their cellular potency.

Workflow for a Cell-Based Kinase Phosphorylation Assay

G A Seed cells in a multi-well plate B Treat cells with Triazolo[1,5-a]pyridine compound A->B C Stimulate the signaling pathway (if necessary) B->C D Lyse cells to release proteins C->D E Quantify phosphorylation of the target substrate (e.g., ELISA, Western Blot, TR-FRET) D->E F Data Analysis: Determine IC50 E->F

Caption: General workflow for a cell-based kinase phosphorylation assay.

Example Data Presentation:

CompoundTarget KinaseCellular IC50 (µM)
Compound XJAK20.15
Compound YJAK21.2
Staurosporine (Control)Pan-kinase0.01

IV. Visualizing the Apoptotic Cascade

The following diagram illustrates the key events in apoptosis that are measured by the assays described above.

G cluster_0 Apoptotic Stimulus (e.g., Triazolo[1,5-a]pyridine) cluster_1 Early Apoptosis cluster_2 Late Apoptosis Stimulus Compound Treatment PS_Translocation Phosphatidylserine (PS) Translocation Stimulus->PS_Translocation Caspase_Activation Caspase-3/7 Activation Stimulus->Caspase_Activation Membrane_Permeability Loss of Membrane Integrity PS_Translocation->Membrane_Permeability AnnexinV_Assay Annexin V Assay PS_Translocation->AnnexinV_Assay DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation CaspaseGlo_Assay Caspase-Glo® 3/7 Assay Caspase_Activation->CaspaseGlo_Assay PI_Staining PI Staining Membrane_Permeability->PI_Staining

Caption: Key events in apoptosis and their corresponding detection assays.

Conclusion

The cell-based assays outlined in this guide provide a robust framework for the comprehensive evaluation of triazolo[1,5-a]pyridine compounds. By systematically assessing their effects on cell viability, apoptosis, cell cycle progression, and specific molecular targets, researchers can gain valuable insights into their therapeutic potential and mechanism of action. The careful execution of these protocols and thoughtful interpretation of the resulting data are critical for advancing the development of this promising class of compounds.

References

  • The Annexin V Apoptosis Assay. CSH Protoc. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. J Med Chem. [Link]

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  • Synthesis and anticancer activity evaluation of a series of[6][9]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Eur J Med Chem. [Link]

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  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

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  • Design, Synthesis and Biological Evaluation of[6][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]

  • Novel[9][17]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Med Chem. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]

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  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorg Med Chem. [Link]

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Application Notes and Protocols: Derivatization of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse biological activities, including applications as anticancer agents, α-glucosidase inhibitors, and RORγt inverse agonists.[3][4][5] This guide provides a detailed technical overview and actionable protocols for the derivatization of a key intermediate, Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[6]

Strategic Overview of Derivatization

The Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate core offers multiple reactive sites for diversification. The primary focus of this guide will be on the functionalization of the 2-amino group, which serves as a versatile handle for introducing a wide range of substituents. We will explore N-acylation and N-alkylation reactions in detail. Furthermore, while the current scaffold does not possess a suitable leaving group for cross-coupling reactions, we will briefly touch upon the synthesis of precursors for such transformations, which are crucial for introducing aryl or heteroaryl moieties.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Derivative Classes Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate N-Acylation N-Acylation Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate->N-Acylation Acyl Halides, Carboxylic Acids N-Alkylation N-Alkylation Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate->N-Alkylation Alkyl Halides, Reductive Amination Halogenation for Cross-Coupling Halogenation for Cross-Coupling Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate->Halogenation for Cross-Coupling e.g., Sandmeyer Reaction Amides Amides N-Acylation->Amides Secondary/Tertiary Amines Secondary/Tertiary Amines N-Alkylation->Secondary/Tertiary Amines Aryl/Heteroaryl Derivatives Aryl/Heteroaryl Derivatives Halogenation for Cross-Coupling->Aryl/Heteroaryl Derivatives Suzuki-Miyaura Coupling

Caption: Derivatization strategies for the triazolopyridine core.

Part 1: N-Acylation of the 2-Amino Group

N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, significantly influencing the pharmacological properties of a molecule.[7]

Protocol 1: Acylation using Acyl Halides

This protocol describes a general procedure for the acylation of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate with an acyl chloride.

Materials:

  • Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.

  • Acyl Halide Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath). The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate.

Data Interpretation: The formation of the amide product can be confirmed by:

  • ¹H NMR: Appearance of a new amide N-H proton signal (typically downfield) and signals corresponding to the acyl group.

  • ¹³C NMR: Appearance of a new carbonyl signal for the amide.

  • Mass Spectrometry: Observation of the correct molecular ion peak for the acylated product.

ParameterStarting MaterialExpected Product
Molecular Weight C₈H₈N₄O₂C₁₅H₁₂N₄O₃ (with benzoyl chloride)
Key ¹H NMR signals Amino (-NH₂) protonsAmide (-NH) proton, aromatic protons of the acyl group
Key ¹³C NMR signals C-NH₂ carbonAmide carbonyl carbon
Protocol 2: Carbodiimide-Mediated Amide Coupling

For sensitive substrates or when using carboxylic acids directly, carbodiimide coupling agents are employed.[8][9]

Materials:

  • Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a flame-dried flask, dissolve the carboxylic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Addition of Amine: Add a solution of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (1.0 eq) in anhydrous DMF to the activated ester mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. If DCC is used, the dicyclohexylurea (DCU) byproduct can be removed by filtration as it is insoluble in DCM.

G Carboxylic Acid Carboxylic Acid Active Ester Active Ester Carboxylic Acid->Active Ester EDC EDC EDC->Active Ester Urea Byproduct Urea Byproduct EDC->Urea Byproduct HOBt HOBt HOBt->Active Ester Amide Product Amide Product Active Ester->Amide Product Amine Amine Amine->Amide Product

Caption: Workflow for carbodiimide-mediated amide coupling.

Part 2: N-Alkylation of the 2-Amino Group

N-alkylation introduces alkyl substituents, which can modulate lipophilicity and steric bulk, impacting pharmacokinetic and pharmacodynamic properties.[10][11]

Protocol 3: Direct N-Alkylation with Alkyl Halides

This protocol outlines the direct alkylation of the 2-amino group. Note that over-alkylation to the tertiary amine is a common side reaction and reaction conditions may need to be optimized.[12][13]

Materials:

  • Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: To a solution of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or heat to 50-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Considerations for Selectivity:

  • To favor mono-alkylation, use a 1:1 ratio of amine to alkyl halide.[10]

  • Using a weaker base and lower temperatures can also improve selectivity.

  • For challenging substrates, alternative methods like reductive amination may be more suitable.

Part 3: Advanced Derivatization: Towards Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds.[14][15] To utilize these reactions, a halide or pseudohalide must be installed on the triazolopyridine core. While direct halogenation of the 2-amino-triazolopyridine can be complex, a common strategy involves conversion of the amino group to a halide via a Sandmeyer-type reaction. This is an advanced procedure and should be performed with caution.

A more direct approach for introducing aryl or heteroaryl diversity at other positions would involve starting from a halogenated triazolopyridine core. For instance, a bromo-substituted triazolopyridine could be synthesized and then subjected to Suzuki-Miyaura coupling.[16][17][18]

Illustrative Suzuki-Miyaura Coupling Protocol

This is a general protocol for the Suzuki-Miyaura coupling of a hypothetical bromo-substituted triazolopyridine derivative.

Materials:

  • Bromo-triazolopyridine derivative

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the bromo-triazolopyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 4-12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterValue/Observation
Catalyst Loading Typically 1-5 mol%
Base Strength K₃PO₄ > Cs₂CO₃ > K₂CO₃
Solvent Choice Dioxane/water is common for many substrates
Reaction Temperature 80-110 °C

Conclusion

The derivatization of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate provides a gateway to a vast chemical space with significant potential for the discovery of new therapeutic agents. The protocols outlined in this guide for N-acylation and N-alkylation are robust and can be adapted for a wide range of building blocks. For more advanced modifications, such as the introduction of aryl and heteroaryl groups via cross-coupling, the synthesis of appropriately functionalized starting materials is a key consideration. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable the successful generation of diverse libraries of novel triazolopyridine derivatives for biological evaluation.

References

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [Link]

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  • Ohashi, T., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. [Link]

  • Lee, K., et al. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 12345. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]

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  • Nakao, Y., et al. (2019). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. [Link]

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  • Trust, T., et al. (2020). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 10(15), 8423-8433. [Link]

  • Scott, J. S., & Jones, A. M. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(1), 13-32. [Link]

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Application Notes and Protocols for the Evaluation of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic scaffolds that can serve as privileged structures for the development of targeted therapies. Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is one such heterocyclic building block, belonging to the broader class of triazolo[1,5-a]pyridines. While specific research on this exact molecule is emerging, the triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine cores are of considerable interest in medicinal chemistry.[1] These scaffolds are isoelectronic with purines, allowing them to function as mimics of endogenous ligands and interact with a variety of biological targets.[1]

Derivatives of the triazolo[1,5-a]pyrimidine scaffold have demonstrated a wide range of anti-cancer activities, including the inhibition of critical cellular processes such as cell division and signaling.[2][3][4] For instance, certain compounds from this class have been identified as potent microtubule-targeting agents, while others act as inhibitors of key enzymes in cancer progression like cyclin-dependent kinases (CDKs) and Janus kinase 2 (JAK2).[1][3][5] The structural features of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, including the amino and methyl carboxylate groups, provide versatile handles for synthetic modification, making it an attractive starting point for the generation of compound libraries for anti-cancer screening.[6][7]

These application notes will provide a comprehensive guide for the investigation of novel derivatives of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate in cancer research. We will explore hypothesized mechanisms of action based on the known activities of related compounds and provide detailed protocols for a systematic evaluation of their anti-cancer potential.

Hypothesized Mechanism of Action

Based on the established biological activities of the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds, derivatives of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate could potentially exert their anti-cancer effects through various mechanisms. A primary hypothesis is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The triazolo[1,5-a]pyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. Key oncogenic signaling pathways that could be targeted include the JAK-STAT pathway, which is pivotal for cell growth and proliferation, and the ERK signaling pathway.[3][5]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates JAK JAK Receptor->JAK Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates STAT STAT JAK->STAT Phosphorylates STAT->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Compound Triazolo[1,5-a]pyridine Derivative Compound->ERK Inhibits Compound->JAK Inhibits

Caption: Hypothesized inhibition of oncogenic signaling pathways by triazolo[1,5-a]pyridine derivatives.

Another plausible mechanism is the disruption of microtubule dynamics. Several anti-cancer agents function by either stabilizing or destabilizing microtubules, leading to mitotic arrest and apoptosis. Some triazolopyrimidine derivatives have been shown to promote tubulin polymerization, a unique mechanism of action that does not involve binding to the paclitaxel site.[8]

Experimental Workflows for Screening and Characterization

A systematic approach is crucial for evaluating the anti-cancer potential of novel compounds derived from Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. The following workflow outlines a standard screening cascade.

Experimental_Workflow Start Synthesized Compound Library (Derivatives of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate) Cell_Viability Primary Screen: Cell Viability Assay (e.g., MTT) (Multiple Cancer Cell Lines) Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Hit_Selection Hit Selection (Potency and Selectivity) IC50->Hit_Selection Apoptosis_Assay Secondary Screen: Apoptosis Assay (Annexin V/PI Staining) Hit_Selection->Apoptosis_Assay Active Compounds Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Profiling, Tubulin Polymerization Assay) Cell_Cycle_Assay->Mechanism_Studies In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo

Caption: A streamlined workflow for the screening and characterization of novel anti-cancer compounds.

Detailed Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a test compound on cancer cells by measuring their metabolic activity.[9]

Materials:

  • Cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7)[10]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[11]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Measurement Output Typical Representation
Metabolic ActivityAbsorbance% ViabilityIC50 Curve
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[12][13]

Materials:

  • Cancer cell line

  • Test compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Materials:

  • Cancer cell line

  • Test compound

  • 6-well plates

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.[15][16]

Data Analysis: Generate a DNA content frequency histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Conclusion

Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate represents a promising scaffold for the development of novel anti-cancer agents. Its structural relationship to compounds with known anti-cancer activity provides a strong rationale for its investigation. The experimental workflows and detailed protocols provided in these application notes offer a comprehensive framework for researchers to systematically evaluate the anti-proliferative, apoptotic, and cell cycle effects of its derivatives. Through a rigorous and multi-faceted approach, the therapeutic potential of this chemical series can be thoroughly explored, potentially leading to the identification of new lead compounds for cancer therapy.

References

  • Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. [Link]

  • Various Authors. (2022). Discovery of[1][17]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. [Link]

  • Various Authors. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Darzynkiewicz, Z., & Huang, X. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7. [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • Norman, M. H., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(17), 7796–7815. [Link]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][17]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European journal of medicinal chemistry, 67, 243–251. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Various Authors. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]

  • Various Authors. (2022). Design, Synthesis and Biological Evaluation of[1][17]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Various Authors. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. LinkedIn. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-[1][17]triazolo[1,5-a]pyridine-7-carboxylate. MySkinRecipes. [Link]

  • Various Authors. (2008). Synthesis and Anti-tumor Activities of Novel[1][17]triazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Oakwood Chemical. (n.d.). methyl 2-amino-[1][17]triazolo[1, 5-a]pyridine-7-carboxylate, min 97%, 1 gram. Oakwood Chemical. [Link]

  • Molbase. (n.d.). Synthesis of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate. Molbase. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-[1][17]triazolo[1,5-a]pyridine-7-carboxylate. MySkinRecipes. [Link]

  • Kushner, S., et al. (2007). Synthesis and SAR of[1][17]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(10), 2265–2277. [Link]

  • Various Authors. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Various Authors. (2016). Synthesis of[1][17]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

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Application Note: Investigating Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate as a Potential Immunomodulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers investigating the immunomodulatory potential of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and kinase inhibitory effects.[1][2] This guide details a strategic workflow, from initial in vitro cytotoxicity and functional assays to mechanistic studies on key immune signaling pathways, providing researchers with the foundational protocols to rigorously evaluate this compound's therapeutic promise.

Introduction: The Rationale for Investigation

The immune system's intricate balance between activation and suppression is fundamental to health. Dysregulation of this balance can lead to a spectrum of diseases, from autoimmune disorders to cancer.[3] Consequently, there is a significant need for novel small molecules that can precisely modulate immune responses. The[4][5][6]triazolo[1,5-a]pyridine core is present in numerous compounds with established biological activities, making it a compelling starting point for drug discovery.[7][8] Derivatives have been shown to act as inhibitors of key signaling molecules like Janus kinase 2 (JAK2), which is crucial for cytokine signaling.[2] Given the established anti-inflammatory and kinase-modulating activities of related compounds, we hypothesize that Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (hereafter referred to as "Compound A") may exert immunomodulatory effects by targeting core inflammatory signaling pathways.

Compound Profile:

  • IUPAC Name: Methyl 2-amino-[4][5][6]triazolo[1,5-a]pyridine-6-carboxylate

  • Molecular Formula: C₉H₉N₅O₂

  • Molecular Weight: 219.20 g/mol

  • Structure:

Foundational Concepts: Key Immune Signaling Pathways

A thorough investigation of an immunomodulator requires understanding its impact on the central signaling cascades that govern immune cell function. The two most critical pathways in this context are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][9]

  • The NF-κB Pathway: This is a master regulator of the innate and adaptive immune response.[6] In its inactive state, the NF-κB dimer (commonly p50/p65) is held in the cytoplasm by an inhibitory protein, IκBα.[3] Upon stimulation by pro-inflammatory signals (e.g., from Toll-like receptors or cytokine receptors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[10] This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[4][11]

  • The MAPK Pathways: This network consists of several parallel cascades, most notably the ERK, JNK, and p38 pathways.[12] These pathways are activated by a wide range of cellular stresses and inflammatory stimuli.[9] Once activated, they phosphorylate a variety of downstream targets, including transcription factors like AP-1 (a substrate of JNK and p38), which also plays a critical role in expressing inflammatory mediators.[9][13] The p38 and JNK pathways, in particular, are strongly associated with the production of inflammatory cytokines.[14]

The potential for Compound A to modulate these pathways forms the core of our mechanistic investigation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_active Active NF-κB (p50/p65) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA κB Target Gene DNA NFkB_active->DNA Translocates & Binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription

Figure 1: The Canonical NF-κB Signaling Pathway.

MAPK_Pathway cluster_p38_JNK p38 / JNK Pathway cluster_ERK ERK Pathway Stimulus Cellular Stress / Cytokines MAP3K_stress MAP3K (e.g., TAK1, ASK1) Stimulus->MAP3K_stress MAP3K_growth MAP3K (e.g., Raf) Stimulus->MAP3K_growth MAP2K_stress MAP2K (MKK3/6, MKK4/7) MAP3K_stress->MAP2K_stress P MAPK_stress p38 / JNK MAP2K_stress->MAPK_stress P TF_stress Transcription Factors (e.g., AP-1, ATF2) MAPK_stress->TF_stress P Response Inflammatory Gene Expression, Cell Proliferation, Survival TF_stress->Response MAP2K_growth MAP2K (MEK1/2) MAP3K_growth->MAP2K_growth P MAPK_growth ERK1/2 MAP2K_growth->MAPK_growth P TF_growth Transcription Factors (e.g., Elk-1, c-Myc) MAPK_growth->TF_growth P TF_growth->Response

Figure 2: Overview of the Major MAPK Signaling Cascades.

Experimental Design: A Phased Approach

A logical, phased experimental workflow is critical to systematically evaluate Compound A. This approach ensures that data from foundational assays inform the design of more complex mechanistic studies.

Workflow Phase1 Phase 1: Foundational In Vitro Screening Phase2 Phase 2: Mechanistic Elucidation Phase3 Phase 3: In Vivo Model Validation A Protocol 1: Cytotoxicity Assay (MTT/WST-1) on Immune Cells B Protocol 2: Macrophage Activation Assay (LPS Stimulation) A->B Determine Non-Toxic Concentrations C Protocol 3: Lymphocyte Proliferation Assay (BrdU Incorporation) A->C D Protocol 4: NF-κB & MAPK Pathway Analysis (Western Blot) B->D Investigate Mechanism of Observed Effects C->D E Conceptual Protocol 5: Delayed-Type Hypersensitivity (DTH) Mouse Model D->E Validate In Vitro Findings In a Living System

Figure 3: Phased Experimental Workflow for Immunomodulator Screening.

PART I: IN VITRO EVALUATION PROTOCOLS

Protocol 1: Preliminary Cytotoxicity Assessment

Rationale: Before assessing immunomodulatory activity, it is imperative to determine the concentration range at which Compound A is not toxic to the immune cells being studied. Any observed decrease in cytokine production or proliferation could be a false positive resulting from cell death rather than a specific immunomodulatory effect. This protocol establishes the Maximum Non-Toxic Concentration (MNTC).[15]

Methodology: MTT Assay

  • Cell Seeding: Seed RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10⁵ cells/well. Allow cells to adhere for 12-24 hours.

  • Compound Preparation: Prepare a 2x serial dilution of Compound A in complete culture medium, ranging from 100 µM down to ~0.1 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The MNTC is the highest concentration that shows >90% cell viability.

Protocol 2: Macrophage Activation & Cytokine Profiling

Rationale: Macrophages are key players in the innate immune response. Upon activation by stimuli like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory cytokines. This assay determines if Compound A can suppress this response, indicating anti-inflammatory potential.[16]

Methodology: LPS-Stimulated Cytokine Release & ELISA

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 3 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Compound A (as determined in Protocol 1) for 1 hour. Include a vehicle control.

  • Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect the culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.

  • Cytokine Quantification (ELISA): Use commercially available ELISA kits to quantify the concentration of key pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants, following the manufacturer's instructions.[17] A standard ELISA protocol involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and finally a substrate for colorimetric detection.[16][18]

Protocol 3: T-Lymphocyte Proliferation Assay

Rationale: The proliferation of T-lymphocytes is a hallmark of the adaptive immune response. This assay assesses whether Compound A affects T-cell proliferation, which is crucial for mounting an effective, targeted immune defense. Suppression of proliferation could be beneficial in autoimmune contexts, while enhancement might be useful for vaccine adjuvants or cancer immunotherapy.

Methodology: BrdU Incorporation Assay

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed 2 x 10⁵ PBMCs per well in a 96-well plate.

  • Treatment and Stimulation: Add non-toxic concentrations of Compound A. Immediately after, add a mitogen such as Phytohaemagglutinin (PHA, 5 µg/mL) or anti-CD3/CD28 beads to stimulate T-cell proliferation.

  • Incubation: Incubate the plate for 48-72 hours.

  • BrdU Labeling: Add BrdU labeling solution (10 µM final concentration) to each well for the final 12-18 hours of incubation.[19][20] BrdU is a thymidine analog that incorporates into the DNA of dividing cells.[21]

  • Detection: Use a commercial BrdU Cell Proliferation ELISA kit.[22] This involves fixing the cells, denaturing the DNA to expose the incorporated BrdU, and detecting it with an anti-BrdU antibody conjugated to an enzyme for a colorimetric readout.[19]

  • Analysis: Measure absorbance and calculate the stimulation index relative to the unstimulated control.

Protocol 4: Mechanistic Investigation - NF-κB and MAPK Pathway Analysis

Rationale: If Compound A shows significant activity in the functional assays, the next logical step is to determine how it works. This protocol uses Western blotting to examine the phosphorylation status of key proteins in the NF-κB and MAPK pathways, providing direct evidence of pathway modulation.

Methodology: Western Blot for Phospho-Proteins

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 6-well plate. Pre-treat with an active concentration of Compound A for 1 hour, followed by a short, potent stimulation with LPS (1 µg/mL) for 15-30 minutes (optimal time should be determined via a time-course experiment).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight with primary antibodies specific for:

      • Phospho-p65 (NF-κB)

      • Phospho-p38 (MAPK)

      • Phospho-JNK (MAPK)

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membranes and re-probe with antibodies for total p65, total p38, and total JNK, as well as a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

PART II: IN VIVO EVALUATION (CONCEPTUAL)

Conceptual Protocol 5: Delayed-Type Hypersensitivity (DTH) Model

Rationale: To translate in vitro findings into a more complex biological system, a well-established in vivo model is required. The DTH model in mice is a classic representation of cell-mediated immunity, primarily driven by T-cells and macrophages.[23] It is widely used to screen for immunomodulatory compounds.[24]

Methodology Overview:

  • Sensitization Phase: On Day 0, sensitize mice by subcutaneous injection of an antigen, such as methylated bovine serum albumin (mBSA), emulsified in Complete Freund's Adjuvant.

  • Treatment: Administer Compound A (or vehicle) orally or via intraperitoneal injection for a set number of days (e.g., Day 5 through Day 7).

  • Challenge Phase: On Day 7, challenge the mice by injecting mBSA into one ear pinna and PBS into the contralateral ear as a control.

  • Readout: At 24 and 48 hours post-challenge, measure the thickness of both ears with a digital caliper. The degree of ear swelling is a direct measure of the inflammatory DTH response.

  • Further Analysis: At the end of the experiment, tissues can be collected for histopathological analysis or cytokine profiling to further characterize the compound's effect.

Data Interpretation & Expected Outcomes

Quantitative data should be summarized for clear comparison.

Table 1: Expected Outcome from Macrophage Cytokine Profiling

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)< 20< 20
Vehicle + LPS2500 ± 3101800 ± 250
Compound A (1 µM) + LPS1200 ± 150850 ± 110
Compound A (5 µM) + LPS450 ± 60300 ± 45

A dose-dependent decrease in TNF-α and IL-6 production would suggest a potent anti-inflammatory effect.

Table 2: Expected Outcome from T-Cell Proliferation Assay

Treatment GroupAbsorbance (450nm)Stimulation Index
Unstimulated Control0.15 ± 0.021.0
Vehicle + PHA1.85 ± 0.2012.3
Compound A (1 µM) + PHA1.10 ± 0.157.3
Compound A (5 µM) + PHA0.45 ± 0.053.0

A dose-dependent reduction in the stimulation index would indicate an immunosuppressive effect on T-lymphocyte proliferation.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic investigation of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate as an immunomodulator. By progressing from broad functional screening in vitro to detailed mechanistic studies and eventual validation in vivo, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays would provide a strong rationale for further preclinical development as a potential therapeutic for inflammatory or autoimmune diseases.

References

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Topic: A Comprehensive Protocol for Determining the Solubility of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] The physicochemical properties of such novel compounds, particularly solubility, are paramount as they directly influence bioavailability, formulation feasibility, and overall therapeutic efficacy.[2] This document, designed for researchers in pharmaceutical and chemical development, provides a detailed theoretical framework and a robust experimental protocol for accurately determining the thermodynamic solubility of this compound in a range of common organic solvents. We emphasize the causality behind procedural choices and present a self-validating workflow, from solvent selection to final data analysis, to ensure the generation of reliable and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a critical parameter that dictates the ultimate success of a therapeutic agent.[2] Poor solubility can lead to inadequate absorption, low bioavailability, and difficulties in developing stable and effective formulations.[3]

Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is a key intermediate used in the synthesis of pharmaceutical agents, including potential kinase inhibitors for oncology.[4] As with many heterocyclic compounds, its fused aromatic ring structure suggests a potential for low aqueous solubility. Therefore, characterizing its solubility profile in various organic solvents is an essential early-stage activity. This data informs:

  • Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Identification of potential co-solvents or vehicles for preclinical and clinical formulations.

  • Preclinical Screening: Enabling the preparation of accurate stock solutions for in vitro and in vivo assays.

This application note provides a comprehensive, step-by-step protocol based on the universally recognized "gold standard" shake-flask method to determine thermodynamic solubility, ensuring data of the highest quality and relevance.[5][6]

Theoretical Framework: Understanding Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Often determined in high-throughput screening, this measurement reflects the concentration at which a compound precipitates from a supersaturated solution (typically generated by adding a concentrated DMSO stock to an aqueous buffer).[2][7] While fast, it can be influenced by the rate of dissolution and precipitation, often overestimating the true solubility.

  • Thermodynamic Solubility: This is the equilibrium concentration of a solute in a solvent when excess solid is present. It represents the true saturation point and is the most reliable value for pharmaceutical development.[5] The protocol detailed herein is designed to measure thermodynamic solubility.

The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the solution. This process involves overcoming the crystal lattice energy of the solid and establishing favorable interactions between the solute and solvent molecules. For Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, key molecular features influencing its solubility include:

  • Hydrogen Bond Donors: The primary amine group (-NH₂).

  • Hydrogen Bond Acceptors: The nitrogen atoms in the triazolopyridine ring system and the carbonyl and ester oxygens.

  • Aromatic System: The fused heterocyclic rings, which can participate in π-π stacking and hydrophobic interactions.

A solvent's ability to effectively solvate this molecule will depend on its polarity, hydrogen bonding capacity, and other intermolecular forces.

Experimental Protocol: The Shake-Flask Method

This protocol outlines the definitive shake-flask method for determining the equilibrium solubility of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate.[6][7]

Materials and Equipment
  • Compound: Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (purity >97%)

  • Solvents (HPLC-grade or equivalent):

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)

    • Orbital shaker or rotator with temperature control

    • Centrifuge with temperature control

    • Calibrated positive displacement pipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and appropriate glassware

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis-spectrophotometer.[2]

Visual Workflow for Solubility Determination

The following diagram illustrates the complete experimental workflow.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_analysis Phase 3: Analysis & Calculation start Weigh excess compound into vials add_solvent Add precise volume of each solvent start->add_solvent equilibrate Equilibrate on shaker (e.g., 24-48h, 25°C) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Prepare serial dilutions of the clear filtrate filter->dilute analyze Analyze by HPLC-UV or UV-Vis Spec dilute->analyze calculate Calculate concentration using calibration curve analyze->calculate result Report Solubility (mg/mL or mM) calculate->result

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Preparation of Calibration Standards

  • Accurately weigh approximately 5-10 mg of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate.

  • Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL) in a volumetric flask.

  • From this stock, prepare a series of at least five calibration standards by serial dilution into the mobile phase (for HPLC) or the chosen analytical solvent. The concentration range should bracket the expected solubility values.

  • Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis) and construct a calibration curve by plotting absorbance/peak area versus concentration. Ensure the curve has an R² value > 0.99.

Step 2: Sample Incubation

  • Add an excess amount of the compound to individual, labeled glass vials. "Excess" means enough solid material remains clearly visible after equilibration. A starting point is 5-10 mg of compound per 1 mL of solvent.

  • Pipette a precise volume (e.g., 1.0 mL) of each test solvent into the corresponding vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard.[6]

Step 3: Phase Separation

  • After incubation, visually confirm that excess solid remains in each vial. If not, more compound must be added and the equilibration repeated.

  • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.[2]

  • Carefully aspirate the supernatant using a pipette. For an additional purification step, filter the supernatant through a 0.22 µm solvent-compatible syringe filter.

    • Expert Insight: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, which could otherwise lead to erroneously low results.[7]

Step 4: Sample Analysis

  • Accurately dilute the clear, saturated filtrate with a suitable solvent to bring its concentration within the linear range of the calibration curve established in Step 1. The dilution factor must be recorded precisely.

  • Analyze the diluted sample using the validated analytical method (HPLC-UV or UV-Vis).

  • Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

Step 5: Data Calculation

  • Calculate the original solubility using the following formula:

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

  • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Data Presentation and Interpretation

The obtained solubility data should be compiled into a clear, comparative table.

Organic SolventDielectric Constant (Approx.)Solubility (mg/mL)Solubility (mM)Qualitative Descriptor
DMSO47.2Hypothetical ValueHypothetical ValueVery Soluble
DMF38.3Hypothetical ValueHypothetical ValueFreely Soluble
Methanol32.7Hypothetical ValueHypothetical ValueSoluble
Ethanol24.5Hypothetical ValueHypothetical ValueSparingly Soluble
Acetonitrile37.5Hypothetical ValueHypothetical ValueSparingly Soluble
THF7.6Hypothetical ValueHypothetical ValueSlightly Soluble
Ethyl Acetate6.0Hypothetical ValueHypothetical ValueVery Slightly Soluble
Dichloromethane9.1Hypothetical ValueHypothetical ValuePractically Insoluble

Note: Molecular Weight of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (C₈H₈N₄O₂) is 192.18 g/mol .

The results from this table provide direct guidance for subsequent development activities.

G cluster_dev Drug Development Stages sol Thermodynamic Solubility Data formulation Formulation Strategy (e.g., co-solvent selection) sol->formulation Informs process Process Chemistry (crystallization, purification) sol->process Guides adme Preclinical Screening (stock solution prep) sol->adme Enables cmc CMC & Toxicology (dose vehicle selection) sol->cmc Impacts

Caption: Impact of solubility data on key drug development activities.

Conclusion

Accurate solubility determination is a foundational activity in pharmaceutical sciences. The protocol described in this application note provides a reliable and scientifically sound method for characterizing Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. By adhering to the principles of the shake-flask method for thermodynamic solubility, researchers can generate high-quality, reproducible data that is essential for making informed decisions throughout the drug development pipeline, ultimately accelerating the path from discovery to clinical application.

References

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Bergström, C. A., & Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Available at: [Link]

  • SlideShare. (2015). solubility experimental methods.pptx. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-[2][5][7]triazolo[1,5-a]pyridine-7-carboxylate. Available at: [Link]

  • Wikipedia. (2025). Triazolopyridine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The molecule is a valuable heterocyclic building block, often utilized as a key intermediate in the development of kinase inhibitors and other pharmaceutical agents.[1] This document provides a plausible synthetic route, troubleshooting advice, and answers to frequently asked questions to help you improve your reaction yields and product purity.

Synthesis Overview and Plausible Mechanism

The synthesis of the 1,2,4-triazolo[1,5-a]pyridine scaffold can be achieved through various strategies, including the cyclocondensation of aminotriazoles, oxidative cyclization of amidines, or copper-catalyzed tandem reactions.[2][3][4] A common and effective approach for the target molecule involves the multicomponent reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde and a β-ketoester equivalent under catalytic conditions.

This guide will focus on a variation of the well-established multicomponent reaction, which is known for its efficiency and atom economy.

Proposed Reaction Scheme

Reaction_Scheme A 3-Amino-1,2,4-triazole P Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate A->P 1 B Methyl 2-formyl-3-oxobutanoate (or equivalent precursor) B->P 2 C Catalyst (e.g., Piperidine/AcOH) C->P 3 Conditions Solvent (e.g., Ethanol) Reflux

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-amino-1,2,4-triazole

  • Methyl 4,4-dimethoxy-3-oxobutanoate (precursor to the required dicarbonyl)

  • Glacial Acetic Acid

  • Ethanol, anhydrous

Procedure:

  • Preparation of the Pyridine Precursor: In a round-bottom flask, dissolve methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) in ethanol. Add a catalytic amount of a strong acid (e.g., HCl) and stir at room temperature to hydrolyze the acetal to the corresponding aldehyde. Monitor by TLC until the starting material is consumed.

  • Cyclocondensation: To the solution containing the in-situ generated methyl 2-formyl-3-oxobutanoate, add 3-amino-1,2,4-triazole (1.05 eq).

  • Reaction Execution: Add glacial acetic acid (2-3 volumes) to the mixture. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-90°C).

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient).

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, or the final yield is very low. What are the most likely causes and how can I fix them?

A: Low yield is a common issue that can stem from several factors. Systematically investigating each variable is key to optimization.

Probable Causes & Solutions:

  • Reagent Quality: The purity of the starting materials is critical. 3-amino-1,2,4-triazole can degrade over time. The dicarbonyl precursor must be pure and handled correctly, as it can be unstable.

    • Action: Verify the purity of your starting materials by NMR or melting point. Use freshly opened or purified reagents if possible.

  • Inefficient Cyclization/Dehydration: The final ring-closing and dehydration steps require sufficient heat and often an acidic catalyst.

    • Action: Ensure the reaction is heated to a true reflux. Using a solvent like glacial acetic acid not only acts as a solvent but also as the catalyst for this step.[5] If using a neutral solvent like ethanol, the addition of an acid catalyst is crucial.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the prevalence of side reactions or unreacted starting materials.

    • Action: Use a slight excess (1.05-1.1 eq) of the 3-amino-1,2,4-triazole to ensure the complete consumption of the more valuable dicarbonyl component.

  • Reaction Time: These condensations can be slow. Stopping the reaction prematurely is a common cause of low yield.

    • Action: Monitor the reaction closely by TLC or LC-MS. Do not stop the reaction until the limiting reagent has been fully consumed. Consider extending the reflux time to 36 or 48 hours if necessary.

Troubleshooting_Yield Start Low Product Yield Detected Check1 Verify Purity of Starting Materials Start->Check1 Check2 Confirm Reaction Temperature & Time Check1->Check2 Pure Action1 Use fresh/purified reagents. Recalculate stoichiometry. Check1->Action1 Impure? Check3 Evaluate Solvent & Catalyst System Check2->Check3 Optimal Action2 Ensure true reflux. Extend reaction time (monitor by TLC). Check2->Action2 Sub-optimal? Check4 Check Work-up & Purification Procedure Check3->Check4 Effective Action3 Switch to a higher boiling solvent (e.g., Toluene). Screen alternative acid/base catalysts. Check3->Action3 Ineffective? Action4 Check pH during extraction. Optimize recrystallization solvent. Check4->Action4 Loss detected? End Yield Improved Check4->End No loss Action1->Check2 Action2->Check3 Action3->Check4 Action4->End

Caption: Diagnostic workflow for troubleshooting low yield.

Issue 2: Formation of Significant Impurities

Q: My crude product shows multiple spots on the TLC plate that are difficult to separate. What are these side products, and how can I prevent their formation?

A: The formation of impurities often arises from competing reaction pathways. Understanding these pathways is essential for suppression.

Probable Causes & Solutions:

  • Self-Condensation of the Dicarbonyl: β-dicarbonyl compounds can undergo self-condensation, especially under basic conditions, leading to complex polymeric material.

    • Action: Add the 3-amino-1,2,4-triazole to the reaction flask before initiating heating or adding a strong base. Maintaining acidic or neutral conditions generally favors the desired reaction pathway.

  • Formation of Regioisomers: While less common in this specific system, related syntheses can sometimes yield regioisomers depending on which nitrogen of the triazole attacks the carbonyl group. This can be influenced by the specific substituents and reaction conditions.

    • Action: Strictly follow established protocols that are known to produce the desired isomer. Characterization by 2D NMR (NOESY/HMBC) can confirm the structure if regioisomerism is suspected.

  • Incomplete Cyclization: An intermediate may form but fail to cyclize, leading to an acyclic impurity. This is often due to insufficient heating or lack of an effective catalyst.

    • Action: As with low yield, ensure adequate heating and appropriate catalysis. Microwave-assisted synthesis can sometimes dramatically improve the efficiency of the cyclization step by providing rapid, uniform heating.[6]

Impurity TypeProbable CausePrevention Strategy
Polymeric byproducts Self-condensation of the dicarbonyl starting material.Control the order of addition; maintain acidic to neutral pH.
Acyclic Intermediate Incomplete cyclization due to low temperature or time.Increase reaction temperature or time; consider microwave irradiation.[6]
Starting Material Incomplete reaction.Check stoichiometry and extend reaction time.
Issue 3: Product Isolation and Purification Challenges

Q: My product precipitates as an oil, or it is very difficult to crystallize. What purification strategies do you recommend?

A: The physical properties of heterocyclic compounds can make purification non-trivial. A multi-step approach is often necessary.

Probable Causes & Solutions:

  • High Polarity: The amino group and the ester, combined with the triazolopyridine core, make the molecule quite polar. This can lead to streaking on silica gel columns and poor solubility in non-polar solvents.

    • Action for Chromatography: Use a more polar eluent system. A gradient of 0-10% methanol in dichloromethane or ethyl acetate is a good starting point. Adding a small amount of triethylamine (0.1-0.5%) to the eluent can help reduce tailing on the silica gel by deactivating acidic sites.

  • Poor Crystallinity: If the crude product is not pure enough, it may fail to crystallize ("oil out").

    • Action for Crystallization: First, attempt to purify the material by column chromatography. For recrystallization of the purified product, try a solvent/anti-solvent system. Dissolve the product in a minimum amount of a good solvent (like hot ethanol or DMF), and then slowly add a poor solvent (like water or hexane) until turbidity persists. Allow it to cool slowly.

  • Product Insolubility: The product may be poorly soluble in common organic solvents, making handling difficult.

    • Action: For reactions, consider using more polar, higher-boiling solvents like DMF, DMAc, or n-butanol. For purification, if the product is insoluble in most solvents but soluble in an acid, an acid/base wash can be an effective purification step. Dissolve the crude material in dilute HCl, wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q: Can this reaction be performed under microwave irradiation to speed it up? A: Yes. Microwave-assisted organic synthesis (MAOS) is an excellent method for accelerating reactions of this type. It can reduce reaction times from many hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[6] A typical starting point would be 140°C for 20-30 minutes in a sealed microwave vial using a solvent like toluene or DMF.

Q: Are there more environmentally friendly or "green" approaches to this synthesis? A: Absolutely. Recent research has focused on greener synthetic methodologies. This includes using water/ethanol solvent mixtures and employing recyclable, non-volatile catalysts instead of traditional volatile bases like piperidine.[7] Furthermore, catalyst-free methods under microwave conditions have also been reported for similar scaffolds, reducing waste and simplifying purification.[6]

Q: What are the key characterization peaks I should look for to confirm my product? A: For Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, you should look for:

  • ¹H NMR: Distinct aromatic proton signals for the pyridine ring, a singlet for the ester's methyl group (~3.9 ppm), and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: A signal for the ester carbonyl (~165 ppm) and distinct signals for the fused heterocyclic ring carbons.

  • Mass Spectrometry (MS): A clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

  • IR Spectroscopy: N-H stretching bands for the amino group (~3300-3400 cm⁻¹) and a strong C=O stretching band for the ester (~1720 cm⁻¹).

Q: What are the main safety precautions for this reaction? A: Standard laboratory safety procedures should be followed.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The solvents used (ethanol, acetic acid) are flammable and corrosive. Avoid open flames and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Di Mola, A., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 17(12), 13797-13819. Available from: [Link]

  • Messina, F., et al. (2018). The Chemistry of[2][5][8]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry, 55(1), 4-29. Available from: [Link]

  • MolPort. (n.d.). Synthesis of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate. Available from: [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-[1][2][8]triazolo[1,5-a]pyridine-7-carboxylate. Available from: [Link]

  • Reddy, G. S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • Chernyshev, V. M., et al. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 13, 8189. Available from: [Link]

  • Raymond, J. L., et al. (2020). Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing. European Journal of Organic Chemistry, 2020(31), 4919-4925. Available from: [Link]

  • Kumar, A., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103512. Available from: [Link]

  • Abdel-Aziz, M., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(3), 102992. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted‐[1][2][8]‐triazolo[4,3‐c]pyrimidine‐8‐carboxamides. Available from: [Link]

  • Google Patents. (2015). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • Jeon, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 62(24), 11349-11363. Available from: [Link]

  • Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta, 2(2), 127-130. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][8]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. Scientific Reports, 9, 17290. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-amino-triazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals. We will address common challenges, focusing on the identification and mitigation of side products to improve yield, purity, and the overall success of your synthesis.

Introduction: The Importance of the 2-Amino-triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities. The addition of a 2-amino group provides a critical vector for further functionalization, making these compounds valuable building blocks in the development of novel therapeutics. However, their synthesis is not without challenges, and the formation of undesired side products is a common hurdle that can complicate purification and reduce yields. This guide provides field-proven insights to help you navigate these synthetic challenges.

Section 1: Overview of Common Synthetic Pathways

The synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines typically involves the construction of the triazole ring onto a pre-existing pyridine core. The most prevalent modern strategies involve the intramolecular oxidative N-N bond formation from a suitable precursor, such as an N-(pyridin-2-yl)guanidine derivative.

A generalized workflow for this common and effective strategy is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification A 2-Aminopyridine Derivative C N-(pyridin-2-yl)guanidine (Key Intermediate) A->C B Guanylating Agent (e.g., Cyanamide, S-Methylisothiourea) B->C E 2-Amino-triazolo[1,5-a]pyridine (Target Product) C->E N-N Bond Formation D Oxidizing Agent (e.g., Cu(II)/Air, I2/KI, PIFA) D->E F Crude Reaction Mixture E->F G Purification (Column Chromatography, Recrystallization) F->G H Pure Product >95% G->H

Caption: Generalized workflow for the synthesis of 2-amino-triazolo[1,5-a]pyridines.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete. TLC analysis shows significant amounts of my starting N-(pyridin-2-yl)guanidine. What is causing this?

A1: An incomplete reaction is typically due to insufficient oxidative potential or suboptimal reaction conditions.

  • Causality: The key step is the oxidative N-N bond formation to close the triazole ring. If the oxidizing agent is weak, depleted, or the activation energy for the reaction is not met, the reaction will stall at the guanidine intermediate.

  • Troubleshooting Steps:

    • Check Your Oxidant: Ensure your oxidizing agent is fresh and active. Reagents like (diacetoxyiodo)benzene (PIDA/PIFA) can degrade upon storage. If using a copper-catalyzed system with air as the terminal oxidant, ensure the reaction is not oxygen-limited; vigorous stirring or bubbling air/oxygen through the mixture can help.[4]

    • Increase Temperature: Many oxidative cyclizations benefit from thermal energy. Cautiously increase the reaction temperature in 10-20 °C increments. Monitor by TLC to check for product formation versus decomposition.

    • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect the reaction. Aprotic polar solvents like DMF or DMSO are often effective but can be difficult to remove. Consider screening other solvents like acetonitrile or dioxane.

    • Catalyst Loading (for Cu-catalyzed reactions): If using a copper catalyst, ensure the loading is adequate. While catalytic amounts are required, too little may lead to a slow or stalled reaction. Conversely, excess copper can sometimes promote side reactions.

Q2: I've isolated a major byproduct with the correct mass for my target, but the NMR spectrum is incorrect. Could it be an isomer?

A2: Yes, the formation of a structural isomer is a distinct possibility, most commonly the[1][2][3]triazolo[4,3-a]pyridine isomer.

  • Mechanistic Insight: The N-(pyridin-2-yl)guanidine intermediate has two nitrogen atoms from the guanidine group that could potentially attack the pyridine nitrogen. The desired pathway involves the attack of the terminal NH2 group followed by oxidation. However, cyclization can sometimes occur via the internal 'NH' of the guanidine, which upon rearrangement or oxidation can lead to the [4,3-a] isomeric system.

  • Identification:

    • NMR Spectroscopy: The chemical shifts, particularly for the protons on the pyridine ring, will be different. Carefully analyze the coupling constants and compare them with literature values for both isomeric scaffolds.

    • X-ray Crystallography: If you can obtain a suitable crystal, this is the definitive method for structure elucidation.

  • Mitigation:

    • The formation of one isomer over the other is often directed by the specific reaction conditions (catalyst, solvent, temperature). A thorough re-optimization of the reaction conditions is the best strategy. Often, copper-catalyzed aerobic conditions are highly selective for the [1,5-a] isomer.[4]

G A N-(pyridin-2-yl)guanidine Intermediate B Desired Pathway (Terminal N Attack) A->B Conditions A C Side Reaction (Internal N Attack) A->C Conditions B D [1,2,4]triazolo[1,5-a]pyridine (Desired Product) B->D Oxidation E [1,2,4]triazolo[4,3-a]pyridine (Isomeric Side Product) C->E Rearrangement/ Oxidation

Caption: Competing pathways leading to isomeric triazolopyridines.

Q3: My reaction mixture turned into a dark, intractable tar, and I have a very low yield of the desired product. What went wrong?

A3: The formation of tar or polymeric material points towards decomposition of starting materials, intermediates, or the product itself. This is common when reaction conditions are too harsh.

  • Causality & Solutions:

    • Excessive Heat: Overheating can cause thermal decomposition. Determine if the reaction is highly exothermic and apply cooling if necessary. Run the reaction at the lowest effective temperature.

    • Overly Aggressive Oxidant: Strong oxidants can lead to non-selective reactions and degradation. If using a potent oxidant like PIFA, consider a milder system like I2/KI or a Cu/air system.[4][5]

    • Incorrect Stoichiometry: Using a large excess of the oxidizing agent can "burn" your material. Use a carefully measured amount, typically between 1.1 and 1.5 equivalents for stoichiometric oxidants.

    • Air Sensitivity: Some intermediates or the final products might be sensitive to air, especially at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the reaction and identify impurities?

A1: A combination of techniques is ideal.

  • TLC (Thin Layer Chromatography): The workhorse for real-time reaction monitoring. Use a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) to clearly resolve the starting material, product, and major byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the mass of the product and any side products. This can quickly confirm if a byproduct is an uncyclized intermediate, a dimer, or an isomer.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are crucial for confirming the final structure and identifying impurities in the isolated product.

Q2: My target compound is highly polar and sticks to the silica gel column. What are some alternative purification strategies?

A2: This is a common issue with nitrogen-rich heterocyclic compounds.

  • Recrystallization: This is the best method if you can find a suitable solvent system. It is scalable and can yield highly pure material. Screen various solvents like ethanol, isopropanol, acetonitrile, or mixtures with water.

  • Acid-Base Extraction: Since your compound has a basic amino group, you can perform an aqueous workup. Dissolve the crude mixture in an organic solvent (like Ethyl Acetate), wash with a dilute acid (e.g., 1M HCl) to extract your product into the aqueous layer. Wash the organic layer again to ensure full extraction. Then, basify the combined aqueous layers (e.g., with NaOH or NaHCO3) to precipitate your product, which can then be filtered or extracted back into an organic solvent.

  • Reverse-Phase Chromatography: If normal-phase silica is problematic, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for polar compounds.

Section 4: Data Summary and Protocols

Table 1: Common Side Products and Mitigation Strategies
Side Product/IssueProbable CauseIdentification Method(s)Mitigation Strategy
Unreacted Starting Material Incomplete reaction; insufficient oxidant or heat.TLC, LC-MSIncrease reaction time/temperature; add more oxidant; ensure oxidant is active.
Isomeric[1][2][3]triazolo[4,3-a]pyridine Non-selective cyclization pathway.NMR (distinct shifts), X-rayRe-optimize reaction conditions (catalyst, solvent); literature often suggests specific conditions for desired isomer.
Dimeric/Polymeric Byproducts Overly reactive intermediates; high concentration.MS (mass will be 2x, 3x, etc. of expected intermediate)Run the reaction at a lower concentration; add reagents slowly to control reactivity.
Oxidized Pyridine Ring (N-oxide) Overly harsh oxidizing conditions.MS (+16 amu), NMR (downfield shift of pyridine protons)Use a milder oxidizing agent; use stoichiometric amounts of oxidant; run under an inert atmosphere.
Protocol 1: Robust Purification via Acid-Base Extraction

This protocol is designed for the purification of a basic 2-amino-triazolo[1,5-a]pyridine from non-basic organic impurities.

  • Dissolution: After the reaction is complete, remove the solvent in vacuo. Dissolve the resulting crude oil or solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. Add fresh 1 M HCl to the separatory funnel and repeat the extraction to ensure all product is captured. Combine the acidic aqueous extracts.

  • Organic Wash (Optional): The original organic layer, which contains neutral or acidic impurities, can be discarded or washed with brine and dried if other components need to be analyzed.

  • Basification & Product Isolation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 10 M NaOH solution or solid NaHCO3) with stirring until the pH is >9. Your product should precipitate as a solid.

  • Filtration or Extraction:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of a non-polar solvent like diethyl ether to aid drying. Dry the solid under high vacuum.

    • If an oil forms or no solid precipitates: Extract the basic aqueous solution 3-4 times with a fresh organic solvent (EtOAc or DCM). Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the pure product.

  • Purity Check: Confirm the purity of the final product by LC-MS and NMR.

Section 5: Troubleshooting Workflow

This decision tree can help guide your troubleshooting process when an unexpected result occurs.

G Start Reaction Complete. Analyze Crude Mixture (TLC, LC-MS) Mass_Check Is Main Peak Correct Mass? Start->Mass_Check NMR_Check Is NMR Spectrum Correct? Mass_Check->NMR_Check Yes No_Mass Mass is Incorrect Mass_Check->No_Mass No Low_Yield Correct Product, But Low Yield/Purity NMR_Check->Low_Yield No (Isomer Suspected) NMR_Check->Low_Yield Yes SM Mass = Starting Material? -> Incomplete Reaction. See Q1. No_Mass->SM Dimer Mass = 2x Intermediate? -> Dimerization. Lower Concentration. No_Mass->Dimer Other Other Mass? -> Decomposition/Side Rxn. See Q3. No_Mass->Other Purify Optimize Purification (Recrystallization, Acid/Base Extraction) Low_Yield->Purify ReOpt Re-optimize Reaction (Temp, Solvent, Oxidant) Low_Yield->ReOpt

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [Link]

  • Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Facile and Efficient Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693. [Link]

  • Bartels, F., et al. (2013). Cu-Catalyzed Aerobic Oxidative Cyclization of Guanidylpyridines and Derivatives. ChemInform, 44(48). (Link refers to a collection of syntheses, including the relevant copper-catalyzed methods). [Link]

  • Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., Yu, W., & Chang, J. (2015). An I2/KI-Mediated Oxidative N–N Bond Formation Reaction: An Environmentally Benign Approach to 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(14), 7219-7225. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via a Sequential N–C/N–N Bond-Forming Strategy. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]

  • Comins, D. L., & Schilling, S. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molbank, 2022(1), M1343. [Link]

Sources

Technical Support Center: Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a nitrogen-rich heterocyclic compound containing both an amino and a methyl ester functional group, its stability can be influenced by various experimental conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the handling, reaction, or storage of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate.

Issue 1: Inconsistent Analytical Results (e.g., HPLC, NMR) and Appearance of New Impurities

Question: I am observing variable purity in my batches of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, and sometimes see new peaks in my HPLC chromatogram that were not there previously. What could be the cause?

Answer: This is a common sign of compound degradation. The triazolopyridine core, while generally stable, possesses functional groups susceptible to degradation under certain conditions. The primary culprits are often hydrolysis of the methyl ester and oxidation of the amino group.

Troubleshooting Workflow:

  • Review Your Solvent Choice and pH:

    • Causality: The methyl ester group is prone to hydrolysis under both acidic and basic conditions. The presence of trace amounts of acid or base in your solvent can catalyze this degradation to the corresponding carboxylic acid.

    • Action: Ensure your solvents are neutral and anhydrous. If you are using protic solvents like methanol or water for analysis or as a reaction medium, be aware that they can participate in hydrolysis, especially at elevated temperatures. Buffer your solutions if pH control is critical for your experiment.

  • Assess Storage Conditions:

    • Causality: Heterocyclic amines can be sensitive to light and air (oxygen). Photo-oxidation or simple oxidation can lead to the formation of colored impurities and degradation products.

    • Action: A recommended practice for storing similar compounds is at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1] If you are storing the compound in solution, it is best to prepare fresh solutions for each experiment.

  • Evaluate Temperature Exposure:

    • Causality: Thermal stress can accelerate degradation pathways.[2]

    • Action: Avoid prolonged exposure to high temperatures during your experimental workup (e.g., solvent evaporation). Use a rotary evaporator at a moderate temperature and high vacuum.

Troubleshooting Workflow Diagram

start Inconsistent Analytical Data check_solvent Review Solvent & pH start->check_solvent check_storage Assess Storage Conditions start->check_storage check_temp Evaluate Temperature Exposure start->check_temp sub_solvent1 Use Neutral, Anhydrous Solvents check_solvent->sub_solvent1 sub_solvent2 Buffer Solutions if Necessary check_solvent->sub_solvent2 sub_storage1 Store at 2-8°C check_storage->sub_storage1 sub_storage2 Protect from Light check_storage->sub_storage2 sub_storage3 Use Inert Atmosphere check_storage->sub_storage3 sub_temp1 Avoid High Temperatures check_temp->sub_temp1 sub_temp2 Use Moderate Temp for Evaporation check_temp->sub_temp2 end Consistent Results sub_solvent1->end sub_solvent2->end sub_storage1->end sub_storage2->end sub_storage3->end sub_temp1->end sub_temp2->end

Caption: Troubleshooting workflow for inconsistent analytical data.

Issue 2: Low Yields in Reactions Involving the Amino Group

Question: I am attempting a reaction to modify the 2-amino group (e.g., acylation, alkylation), but my yields are consistently low. What could be the issue?

Answer: Low yields in reactions targeting the amino group could be due to several factors, including the electronic nature of the triazolopyridine ring system, steric hindrance, or competing side reactions. The lone pair of electrons on the amino group's nitrogen is delocalized into the aromatic system, which can reduce its nucleophilicity compared to a simple aniline.

Troubleshooting Steps:

  • Choice of Base and Reaction Conditions:

    • Causality: A base is often required to deprotonate the amino group or to scavenge acid formed during the reaction. An inappropriate base can either be too weak to be effective or too strong, leading to side reactions with other parts of the molecule.

    • Action: For acylations, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is a good starting point. For reactions requiring a stronger base, consider using sodium hydride, but be mindful of potential reactions at other sites. Running the reaction at a slightly elevated temperature might be necessary to overcome the activation energy barrier.

  • Protecting Group Strategy:

    • Causality: If your reaction conditions are harsh, or if there are other reactive sites on your substrate, a protecting group strategy might be necessary.

    • Action: This is less common for simple modifications but consider if your reagents could be reacting with the triazole or pyridine rings.

  • Reagent Purity:

    • Causality: Impurities in your starting material or reagents can inhibit the reaction.

    • Action: Ensure your Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is of high purity before starting the reaction. Purify your reagents if their quality is questionable.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate?

A1: Based on handling recommendations for similar heterocyclic compounds, long-term storage in a solid form should be at 2-8°C in a tightly sealed container, protected from light.[1] For enhanced stability, flushing the container with an inert gas like argon or nitrogen is highly recommended to minimize oxidative degradation.

Q2: How stable is this compound in common organic solvents?

A2: The stability in solution is highly dependent on the solvent and any impurities it may contain.

  • Aprotic solvents (e.g., DCM, THF, DMF): Generally, the compound will have better stability in dry, aprotic solvents. However, be aware that technical grade solvents can contain acidic or basic impurities. The stability of a diazo-transfer reagent, for example, was found to be poor in DMF due to degradation.[3]

  • Protic solvents (e.g., Methanol, Ethanol): In alcoholic solvents, there is a risk of transesterification of the methyl ester, especially if a catalyst (acid or base) is present or if heated for extended periods.

  • Aqueous solutions: Stability in aqueous solutions will be highly pH-dependent. Both acidic and basic conditions can promote the hydrolysis of the methyl ester to the carboxylic acid.

Q3: Is Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate sensitive to light?

A3: Many nitrogen-containing aromatic compounds exhibit some degree of photosensitivity. While specific data for this compound is not available, it is a standard precautionary measure to protect it from light to prevent potential photochemical degradation.[2] Store in an amber vial or a container wrapped in aluminum foil.

Q4: Can I heat this compound? What is its thermal stability?

A4: While a melting point is a good indicator of thermal stability over a short period, prolonged exposure to high temperatures, even below the melting point, can lead to decomposition. It is advisable to use the lowest effective temperature for any reaction or workup procedure. Forced degradation studies often use elevated temperatures (e.g., 50-70°C) to accelerate the identification of degradation products.[4]

Summary of Stability and Handling
ParameterRecommendation / Potential IssueRationale
Storage (Solid) 2-8°C, protected from light, under inert gas.[1]Minimizes thermal and photo-oxidative degradation.
pH Sensitivity Avoid strongly acidic or basic conditions.Prevents hydrolysis of the methyl ester.
Solvent Choice Prefer dry, neutral, aprotic solvents. Use protic solvents with caution.Minimizes hydrolysis and transesterification.
Thermal Stress Avoid prolonged heating.Prevents thermal decomposition.[2]
Light Exposure Minimize exposure to UV and ambient light.Prevents photochemical degradation.[2]
Oxidation Handle under an inert atmosphere where possible.The amino group and electron-rich ring can be susceptible to oxidation.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of your specific batch of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a forced degradation study is recommended. This is a systematic way to identify potential degradation products and develop a stability-indicating analytical method.[4][5]

Objective: To investigate the intrinsic stability of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate under various stress conditions as outlined by ICH guidelines.[4]

Materials:

  • Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow:

  • Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any degradation products.

    • The goal is to achieve 5-20% degradation to ensure that the degradation products are not a result of over-stressing the molecule.[2]

Forced Degradation Workflow Diagram

cluster_stress Apply Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (70°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze interpret Interpret Data (Compare to Control) analyze->interpret end Stability Profile Established interpret->end

Caption: Experimental workflow for a forced degradation study.

References

  • (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation - ResearchGate. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. Available at: [Link]

  • Triazolopyridines: Advances in Synthesis and Applications - Bioengineer.org. Available at: [Link]

  • Full article: Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed. Available at: [Link]

  • Methyl 2-amino-[6][7][8]triazolo[1,5-a]pyridine-7-carboxylate - MySkinRecipes. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Forced Degradation – A Review. Available at: [Link]

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]

  • Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC. Available at: [Link]

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Technical Support Center: Overcoming Poor Solubility of Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of triazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Triazolo[1,5-a]pyridines are a cornerstone in modern medicinal chemistry, with applications ranging from kinase inhibitors to anticancer agents.[1][2][3][4] However, their often planar and rigid structure can lead to significant challenges in achieving adequate solubility for biological screening and formulation development.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome solubility issues encountered during your research. The advice provided is grounded in established principles of physical chemistry and formulation science.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root of the Problem

Q1: Why do many of my triazolo[1,5-a]pyridine derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of triazolo[1,5-a]pyridine derivatives often stems from a combination of factors related to their molecular structure:

  • High Crystal Lattice Energy: The planar, rigid nature of the fused ring system can lead to strong intermolecular π-π stacking interactions in the solid state. This results in a highly stable crystal lattice that is difficult for solvent molecules to break down, a common issue with "brick-dust" type molecules.[5]

  • Lipophilicity: While the nitrogen atoms in the ring system provide some polarity, the overall scaffold is predominantly hydrophobic. The addition of lipophilic substituents, often necessary for target engagement, further increases the octanol-water partition coefficient (log P), leading to poor aqueous solubility.[6] This is a characteristic of many "grease-ball" molecules.[5]

  • Molecular Weight: As with many drug candidates, an increase in molecular weight (often above 500 Da) can negatively impact solubility, as larger molecules are more challenging to solvate.[7]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A2: It is crucial to distinguish between these two parameters in your experiments:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[8] The "gold standard" for its measurement is the shake-flask method, where the compound is agitated in the solvent for an extended period (24-72 hours) to ensure equilibrium is reached.[9]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (e.g., from a DMSO stock) and incubated for a shorter period (typically 1-24 hours).[8] It is often higher than thermodynamic solubility because it can represent a supersaturated state.

For early-stage drug discovery, kinetic solubility is often sufficient for initial screening. However, for lead optimization and formulation development, determining the thermodynamic solubility is essential for building a robust understanding of your compound's properties.[9]

Q3: My triazolo[1,5-a]pyridine derivative is a weak base. How can I leverage this to improve its solubility?

A3: The presence of basic nitrogen atoms in the triazolo[1,5-a]pyridine scaffold presents an excellent opportunity for solubility enhancement through pH modification. By lowering the pH of the aqueous medium, you can protonate these nitrogen atoms, forming a more soluble salt. A general rule of thumb is to adjust the pH to at least two units below the pKa of the basic center.[10]

A critical initial experiment is to determine the pH-solubility profile of your compound. This will reveal the pH range where your compound is most soluble and guide the formulation of buffers for your biological assays.[]

Part 2: Troubleshooting Guides - Practical Solutions for Common Issues

This section provides step-by-step guidance for specific solubility challenges you may encounter in the lab.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for a biological assay.

This is a classic sign of poor kinetic solubility. The compound is crashing out as it transitions from a high-concentration organic environment to a predominantly aqueous one.

A Precipitation Observed B Step 1: Reduce Final Concentration A->B Is the final concentration too high? C Step 2: Optimize Co-solvent Percentage B->C Precipitation persists F Acceptable Solubility Achieved B->F Soluble D Step 3: pH Modification C->D Precipitation persists C->F Soluble E Step 4: Introduce Solubilizing Excipients D->E Precipitation persists D->F Soluble E->F Soluble

Caption: Troubleshooting workflow for compound precipitation.

  • Reduce the Final Assay Concentration: The simplest first step is to determine if the precipitation is concentration-dependent. Perform a serial dilution to find the highest concentration at which your compound remains soluble in the final assay buffer.

  • Optimize Co-solvent Concentration: While it's standard to keep the final DMSO concentration low (e.g., <0.5%) to avoid artifacts in biological assays, a slight increase (e.g., to 1-2%) may be sufficient to keep your compound in solution.[12] Always run a vehicle control to ensure the higher co-solvent concentration does not impact your assay.

  • pH Modification: If your compound has a basic pKa, ensure your assay buffer pH is sufficiently acidic to promote the formation of the more soluble protonated species.

  • Incorporate Solubilizing Excipients: If the above methods are insufficient, consider the use of excipients.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic triazolopyridine derivative, increasing its apparent solubility.[13] Start with concentrations above the critical micelle concentration (CMC).

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[14] They can form inclusion complexes with your compound, effectively shielding the lipophilic regions from the aqueous environment.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[14][16]

Issue 2: I need to prepare a stable, high-concentration stock solution for in vivo studies, but my compound has very low solubility in common aqueous vehicles.

For in vivo studies, achieving a stable and sufficiently concentrated formulation is critical for accurate dosing.

A Low Aqueous Solubility for In Vivo Dosing B Co-solvent System A->B C Cyclodextrin Formulation A->C D Amorphous Solid Dispersion A->D E Lipid-Based Formulation A->E F Nanosuspension A->F G Suitable Formulation Identified B->G C->G D->G E->G F->G

Caption: Decision tree for in vivo formulation strategies.

  • Co-solvent Systems:

    • Principle: A mixture of water-miscible solvents can reduce the polarity of the vehicle, thereby increasing the solubility of a lipophilic compound.[17][18]

    • Protocol: A common starting point for a parenteral formulation is a ternary system of PEG 400, propylene glycol, and water. Experiment with different ratios to find the optimal balance between solubility and viscosity. For oral formulations, a mixture of PEG 400 and water can be effective.

    • Causality: PEG 400 and propylene glycol are less polar than water, creating a more favorable environment for the hydrophobic triazolopyridine derivative.

    • Trustworthiness: Always check the toxicity and tolerability of your chosen co-solvent system at the intended dose volume.

  • Cyclodextrin-Based Formulations:

    • Principle: Formation of an inclusion complex to increase apparent aqueous solubility.[19]

    • Protocol:

      • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 5%, 10%, 20%, 40% w/v).

      • Add an excess of your triazolopyridine derivative to each solution.

      • Agitate at room temperature for 24-48 hours.

      • Filter the solutions and analyze the concentration of the dissolved compound by HPLC-UV.

      • This will generate a phase-solubility diagram, allowing you to select the optimal cyclodextrin concentration for your target dose.[20]

    • Causality: The hydrophobic interior of the cyclodextrin molecule encapsulates the lipophilic triazolopyridine, while the hydrophilic exterior interacts favorably with water.[20]

  • Amorphous Solid Dispersions (ASDs):

    • Principle: Dispersing the drug in an amorphous state within a polymer matrix can prevent crystallization and enhance dissolution rates, leading to a supersaturated solution in vivo.[21]

    • Protocol: This is an advanced technique typically requiring specialized equipment. The most common methods are spray-drying or hot-melt extrusion, where the drug and a polymer (e.g., PVP, HPMC-AS) are dissolved in a common solvent and then rapidly dried, or melted and mixed, respectively.

    • Causality: The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility and a faster dissolution rate.[7] The polymer helps to stabilize this amorphous state.

  • Nanosuspensions:

    • Principle: Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[5][22]

    • Protocol: Nanosuspensions are typically prepared by wet media milling or high-pressure homogenization.[5] These processes require specialized equipment to break down the crystalline drug particles in the presence of stabilizers (surfactants and polymers) that prevent agglomeration.[5]

    • Causality: The increased surface area leads to a faster dissolution rate, which can improve oral bioavailability.[7]

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvents Reduces solvent polaritySimple to prepare, suitable for early-stage studiesPotential for in vivo toxicity, risk of precipitation upon dilution
Cyclodextrins Inclusion complexationSignificant solubility enhancement, low toxicityCan be limited by the stoichiometry of the complex, potential for high viscosity
Amorphous Solid Dispersions Stabilizes amorphous formHigh drug loading possible, can achieve supersaturationComplex manufacturing, potential for physical instability (recrystallization)
Nanosuspensions Increases surface areaApplicable to very poorly soluble drugs, enhances dissolution rateRequires specialized equipment, potential for particle aggregation

Part 3: Final Recommendations

Overcoming the poor solubility of triazolo[1,5-a]pyridine derivatives requires a systematic and multi-faceted approach. There is no single solution that will work for every compound.

  • Characterize First: Begin by thoroughly characterizing the physicochemical properties of your compound, including its pKa and pH-solubility profile.

  • Start Simple: For in vitro assays, always start with the simplest methods, such as optimizing the co-solvent concentration and modifying the pH, before moving to more complex formulations.

  • Choose the Right Tool for the Job: The choice of an advanced formulation strategy for in vivo studies should be guided by the required dose, the route of administration, and the specific properties of your compound.

  • Validate Your Formulation: Whichever method you choose, it is essential to characterize the final formulation for drug concentration, stability, and, in the case of nanosuspensions and ASDs, physical form.

By applying these principles and troubleshooting strategies, you can successfully navigate the challenges posed by poorly soluble triazolo[1,5-a]pyridine derivatives and advance your research toward the development of new and effective therapeutics.

References

  • Vertex AI Search Grounding API. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.
  • Elsevier. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Bioengineer.org. (2025, December 23). Triazolopyridines: Advances in Synthesis and Applications.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • PubMed. (2025, March 5). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4.
  • ResearchGate. (2025, August 7). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • BOC Sciences. (n.d.). Solubility Analysis.
  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • NIH. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Asian Journal of Pharmaceutics. (2018, April 4). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe.
  • Vertex AI Search Grounding API. (2024, August 31). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility.
  • International Journal of Chemical Science. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Vertex AI Search Grounding API. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
  • Vertex AI Search Grounding API. (n.d.). A convenient synthesis of[7][21][23]triazolo[1,5-a]pyridines of analgesic and anti-inflammatory profiles. Retrieved January 16, 2026, from

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (2025, November 26). Stereochemistry of new nitrogen containing heterocyclic compounds.
  • Vertex AI Search Grounding API. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Vertex AI Search Grounding API. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • MDPI. (2023, August 7). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study.
  • MDPI. (2023, March 2). Nitrogen Containing Heterocycles.
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  • PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • NIH. (2025, May 22). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
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Sources

Technical Support Center: Optimizing Reaction Conditions for Triazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

Section 1: Understanding the Fundamentals - FAQs

This section addresses foundational questions regarding the synthesis of triazolo[1,5-a]pyridines, providing insights into reaction mechanisms and the selection of appropriate synthetic routes.

Q1: What are the most common strategies for synthesizing the triazolo[1,5-a]pyridine core?

A1: Several robust methods exist for the synthesis of the triazolo[1,5-a]pyridine scaffold. The choice of method often depends on the available starting materials, desired substitution patterns, and scalability. The most prevalent strategies include:

  • From 2-Aminopyridines: This is a classic approach that involves the cyclization of intermediates derived from 2-aminopyridines. A common method is the reaction with N-(pyrid-2-yl)formamidoximes, which cyclize under mild conditions with reagents like trifluoroacetic anhydride to yield the desired product.

  • Copper-Catalyzed Reactions: Copper catalysts are frequently employed to facilitate the formation of the triazole ring. These reactions often proceed via oxidative coupling mechanisms and are valued for their tolerance of a wide range of functional groups.[6] A notable example is the copper-catalyzed tandem addition and oxidative cyclization of 2-aminopyridine with aryl nitriles.[6][13]

  • Metal-Free Oxidative Cyclizations: To avoid potential metal contamination in the final product, several metal-free oxidative cyclization methods have been developed. These often utilize hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) or iodine/potassium iodide (I₂/KI) to mediate the intramolecular N-N bond formation.[1][12][15]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[5][30][20][21][22] Catalyst-free, microwave-assisted tandem reactions of enaminonitriles and benzohydrazides are an eco-friendly option.[5]

Q2: I'm observing the formation of an isomeric product. How can I differentiate between[1][2]triazolo[1,5-a]pyridine and its[1][2]triazolo[4,3-a]pyridine isomer?

A2: The formation of the[1][2]triazolo[4,3-a]pyridine isomer is a common issue, particularly in syntheses starting from 2-hydrazinopyridines. This isomer can sometimes undergo a Dimroth rearrangement to the more thermodynamically stable[1][2]triazolo[1,5-a]pyridine.[3][7]

  • Spectroscopic Analysis: ¹H NMR spectroscopy is a key tool for differentiation. The chemical shifts of the protons on the pyridine ring can be indicative of the isomer. Additionally, ¹³C NMR can be very informative.

  • X-ray Crystallography: For an unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.

Q3: What is the Dimroth rearrangement and how can I control it in my reaction?

A3: The Dimroth rearrangement is a molecular rearrangement where the endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including triazoles, exchange places.[3][7] In the context of triazolopyridine synthesis, the less stable[1][2]triazolo[4,3-a]pyrimidine intermediate can rearrange to the more stable[1][2]triazolo[1,5-a]pyrimidine.[3]

  • Controlling the Rearrangement: The rearrangement is often facilitated by acidic or basic conditions and can be influenced by temperature.[3] If the[1][2]triazolo[4,3-a] isomer is the desired product, it is crucial to carefully control the reaction pH and temperature to avoid rearrangement. Conversely, if the[1][2]triazolo[1,5-a] isomer is the target, subjecting the crude reaction mixture to acidic or basic conditions, or heating, can drive the rearrangement to completion.

Section 2: Troubleshooting Guide

This section provides a detailed, question-and-answer-style guide to address specific experimental challenges.

Low or No Product Yield

Q4: My reaction is not proceeding, or I am getting a very low yield. What are the likely causes?

A4: Low yields are a common frustration in organic synthesis. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity and dryness of your reagents and solvents. Pyridine-based starting materials can be hygroscopic.

  • Reaction Conditions:

    • Temperature: Some reactions require precise temperature control. For exothermic reactions, ensure adequate cooling. For reactions requiring heat, confirm the internal reaction temperature. Microwave synthesis can offer precise and rapid heating, which can be beneficial.[5][30][20][21][22]

    • Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).

  • Catalyst Activity: If you are using a copper-catalyzed method, ensure the catalyst is active. Consider using a freshly opened bottle or a different batch of the catalyst. The choice of copper salt (e.g., CuI, CuBr) and ligand can also significantly impact the reaction outcome.[6][13]

  • Substrate Reactivity: The electronic nature of the substituents on your starting materials can dramatically affect reactivity.

    • Electron-donating groups on the pyridine ring generally increase its nucleophilicity, which can be beneficial in some reaction pathways.

    • Electron-withdrawing groups can deactivate the pyridine ring, potentially slowing down or inhibiting the reaction. In such cases, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.[13][14][16]

Side Product Formation and Purification Challenges

Q5: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A5: Side product formation can complicate purification and reduce your yield. Common side reactions include:

  • Dimerization of Starting Materials: This can be an issue, especially in oxidative coupling reactions. Adjusting the rate of addition of the oxidant or using a more dilute solution can sometimes mitigate this.

  • Incomplete Cyclization: If the final cyclization step is slow, you may isolate uncyclized intermediates. Extending the reaction time or increasing the temperature might be necessary.

  • Formation of Isomers: As discussed in Q2, the formation of the[1][2]triazolo[4,3-a]pyridine isomer is a common side reaction.

  • Over-oxidation: In reactions employing strong oxidants, oxidation of other functional groups in your molecule can occur. Consider using a milder oxidant.

Q6: I am having difficulty purifying my triazolo[1,5-a]pyridine product. What are some effective purification strategies?

A6: The basic nitrogen atom in the pyridine ring can lead to peak tailing and poor separation during silica gel chromatography.

  • Column Chromatography:

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).

    • Additives: To minimize peak tailing on silica gel, you can add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%).

  • Crystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems to find one that provides good quality crystals.

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.

Section 3: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for two common and effective synthetic routes to triazolo[1,5-a]pyridines.

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis[6]

This protocol describes a green and efficient method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.

Workflow Diagram:

cluster_prep Starting Material Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Enaminonitrile & Benzohydrazide mix Mix reagents in dry toluene start->mix mw Microwave irradiation (140 °C) mix->mw cool Cool to room temperature mw->cool purify Silica gel column chromatography cool->purify product Pure Triazolo[1,5-a]pyridine purify->product cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification start 2-Aminopyridine, Aryl Nitrile, CuBr, Ligand mix Combine reagents in a sealed tube start->mix heat Heat at 130 °C mix->heat cool Cool and quench the reaction heat->cool extract Extract with organic solvent cool->extract purify Column chromatography extract->purify product Pure Triazolo[1,5-a]pyridine purify->product A Enaminonitrile + Benzohydrazide B Transamidation (Intermediate A) A->B - Me₂NH C Nucleophilic Attack (Intermediate B) B->C D Condensation (Intermediate C) C->D E Dehydration D->E - H₂O F Triazolo[1,5-a]pyridine E->F

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The inherent polarity and the presence of heteroatoms in these compounds can lead to frustrating and time-consuming purification issues.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles with confidence and scientific rigor.

Understanding the Core Challenge

Polar heterocyclic compounds are characterized by functional groups such as hydroxyls, carboxyls, and amines, and the presence of nitrogen, oxygen, or sulfur atoms within their cyclic structures.[1][2] This polarity, while often crucial for biological activity, is the primary source of purification difficulties.[3][4] In traditional reversed-phase chromatography, these compounds exhibit poor retention and elute in or near the void volume due to their high affinity for the polar mobile phase.[2][5][6] Conversely, in normal-phase chromatography, their strong interactions with the polar stationary phase (like silica) can lead to peak tailing, streaking, or even irreversible adsorption.[1][7]

This guide will explore a range of chromatographic and non-chromatographic techniques to effectively purify these challenging molecules.

Troubleshooting Guides: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may be facing during your purification experiments.

Chromatography Issues

Q1: My polar heterocyclic compound shows little to no retention on a standard C18 reversed-phase column and elutes with the solvent front. What are my options?

This is a classic problem for highly polar analytes.[6] The hydrophobic C18 stationary phase cannot effectively interact with and retain these polar molecules.[8] Here’s a systematic approach to troubleshoot this issue:

A1: Strategies to Enhance Retention in Reversed-Phase and Alternative Modes:

  • Switch to a More Polar Stationary Phase:

    • Polar-Embedded Phases: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain. This feature promotes interaction with polar analytes, enhancing retention.

    • Phenyl Phases: These columns can offer alternative selectivity through π-π interactions, which can be beneficial for aromatic heterocycles.[6]

    • Aqueous C18 Columns (AQ-type): Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, leading to a loss of retention.[6] Aqueous C18 columns are designed to be stable in 100% aqueous conditions, allowing for the use of very weak mobile phases to retain polar compounds.[9]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is a powerful technique for retaining and separating very polar compounds.[5][10][11] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases like amide, diol, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[10][11][12] In HILIC, water acts as the strong eluting solvent.[5]

    • Mechanism of HILIC: The polar stationary phase adsorbs a layer of water from the mobile phase, creating a hydrophilic environment. Polar analytes can then partition into this water layer, leading to retention.[10]

  • Utilize Ion-Pair Chromatography:

    • For ionizable heterocyclic compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column.[13][14] The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.

    • Caution: Ion-pairing reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry detection.[3][9]

Below is a workflow to guide your decision-making process when faced with poor retention of a polar heterocyclic compound.

PoorRetentionWorkflow Start Poor retention of polar heterocycle on C18 Is_Ionizable Is the compound ionizable? Start->Is_Ionizable Try_IP Consider Ion-Pair Chromatography Is_Ionizable->Try_IP Yes Switch_Column Switch to a different stationary phase Is_Ionizable->Switch_Column No End Successful Purification Try_IP->End HILIC Use HILIC Switch_Column->HILIC Polar_Embedded Polar-Embedded Phase Switch_Column->Polar_Embedded Aqueous_C18 Aqueous C18 (AQ-type) Switch_Column->Aqueous_C18 HILIC->End Polar_Embedded->End Aqueous_C18->End

Caption: Decision workflow for addressing poor retention.

Q2: My basic heterocyclic compound is streaking or tailing badly on a silica gel column in normal-phase chromatography. How can I improve the peak shape?

This is a common issue caused by the strong interaction between the basic nitrogen atoms in your heterocycle and the acidic silanol groups on the surface of the silica gel.[1][7] This leads to non-ideal chromatographic behavior.

A2: Strategies to Mitigate Peak Tailing of Basic Compounds:

  • Add a Basic Modifier to the Mobile Phase:

    • Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (often as a solution in methanol), into your eluent can significantly improve peak shape.[7] These modifiers compete with your basic analyte for the active acidic sites on the silica, effectively masking them and allowing your compound to elute more symmetrically. A typical concentration is 0.1-1% of the mobile phase.[7]

  • Switch to a Less Acidic or a Basic Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for the purification of basic compounds.[7]

    • Amine-bonded Silica: These columns have an aminopropyl-functionalized surface, which is basic and can repel basic analytes, leading to better peak shapes.[15][16]

  • Deactivate the Silica Gel:

    • While less common in modern labs with a variety of available stationary phases, you can reduce the acidity of silica gel to minimize tailing.[4]

Q3: My polar heterocyclic compound is insoluble in the initial high-organic mobile phase for HILIC. How can I load my sample onto the column?

Sample solvent and mobile phase mismatch is a frequent problem in HILIC that can lead to poor peak shape and even sample precipitation on the column.

A3: Sample Loading Strategies for HILIC:

  • Dissolve in a Stronger Solvent and Dilute:

    • Dissolve your sample in a minimal amount of a strong solvent in which it is soluble (e.g., water, DMSO).[6] Then, dilute this solution with the initial mobile phase (high organic content).[6] It is crucial to use the smallest possible volume of the strong solvent to avoid significant peak distortion.[6]

  • Solid Load Injection:

    • For preparative chromatography, you can adsorb your sample onto an inert solid support like Celite or even silica gel.[6] First, dissolve your sample in a suitable solvent, add the solid support, and then evaporate the solvent completely. The resulting dry, free-flowing powder can then be loaded directly onto the top of the column.[17]

Q4: I am considering Supercritical Fluid Chromatography (SFC) for my polar heterocycle. What are the advantages and limitations?

SFC is an increasingly popular technique for the purification of a wide range of compounds, including polar molecules.[18]

A4: Weighing the Pros and Cons of SFC:

  • Advantages:

    • Speed: SFC offers very fast separations due to the low viscosity of the supercritical fluid mobile phase (typically CO₂).[18][19]

    • Reduced Solvent Consumption: The primary mobile phase component is CO₂, which is recycled, making SFC a "greener" technology.[18]

    • Orthogonal Selectivity: SFC can often provide different selectivity compared to LC, which can be advantageous for separating closely related compounds.

    • Amenable to Polar Compounds: By adding polar co-solvents (modifiers) like methanol to the CO₂ mobile phase, the elution strength can be increased to elute polar compounds.[19][20]

  • Limitations:

    • Solubility: Highly polar, water-soluble compounds can still be challenging to analyze by SFC as they may have poor solubility in the largely non-polar mobile phase.[18][21]

    • Instrumentation: SFC requires specialized high-pressure equipment.[21]

The following diagram illustrates the general applicability of different chromatography modes based on compound polarity.

ChromatographySelection cluster_polarity Compound Polarity cluster_technique Primary Chromatographic Technique Nonpolar Non-polar RP Reversed Phase (RP) Nonpolar->RP Moderately_Polar Moderately Polar NP Normal Phase (NP) Moderately_Polar->NP Moderately_Polar->RP Highly_Polar Highly Polar HILIC HILIC Highly_Polar->HILIC IEX Ion Exchange (IEX) (for ionizable compounds) Highly_Polar->IEX

Caption: Chromatography mode selection based on polarity.

Non-Chromatographic Purification Issues

Q5: I am struggling to recrystallize my highly polar heterocyclic compound. It either "oils out" or remains in the mother liquor. What can I do?

Recrystallization is a powerful purification technique for solids, but it can be challenging for highly polar compounds.[22][23]

A5: Troubleshooting Recrystallization of Polar Compounds:

  • If the Compound "Oils Out":

    • This often happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated.[24]

    • Solution: Add more of the hot solvent to dissolve the oil, then allow it to cool much more slowly.[7] Using a solvent pair, where your compound is highly soluble in one solvent and poorly soluble in the other, can also be effective.[23][24]

  • If the Compound Fails to Crystallize:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[7]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.[7]

    • Change the Solvent System: Your compound may be too soluble even in the cold solvent.[7] Experiment with different solvents or solvent pairs. For polar compounds, solvents like ethanol, methanol, or water are often good starting points.[25]

  • Low Recovery:

    • This can be due to using too much solvent or the compound having significant solubility in the cold solvent.[7]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve your compound.[7] After filtering the crystals, you can try to concentrate the mother liquor to recover more product, which may then require a second recrystallization.[7]

Data Summary: Chromatography Mode Selection

Chromatography Mode Stationary Phase Mobile Phase Best Suited For Key Considerations
Reversed-Phase (RP) Non-polar (e.g., C18, C8)[26]Polar (e.g., Water/Acetonitrile, Water/Methanol)[14]Moderately polar to non-polar heterocycles.[1][26]Poor retention for highly polar compounds.[5] May require aqueous-stable phases for high water content mobile phases.[6]
Normal-Phase (NP) Polar (e.g., Silica, Alumina)[27]Non-polar (e.g., Hexane/Ethyl Acetate)[27]Moderately polar heterocycles soluble in organic solvents.[1]Can cause peak tailing for basic compounds.[7] Less reproducible than RP.[2]
HILIC Polar (e.g., Silica, Amide, Diol)[10][28]High organic, low aqueous (e.g., Acetonitrile/Water)[10][11]Highly polar, water-soluble heterocycles.[5][8]Requires careful column equilibration.[3] Sample solubility in the mobile phase can be an issue.[6]
Ion-Exchange (IEX) Charged (Anionic or Cationic)[29][30]Aqueous buffer with salt or pH gradient.[30]Ionizable/charged heterocyclic compounds.[29][31]Elution often requires high salt concentrations, which may not be compatible with MS detection.[9]
Supercritical Fluid (SFC) Various (similar to NP and RP)[19]Supercritical CO₂ with a polar modifier (e.g., Methanol)[19]Chiral and achiral separations, including some polar compounds.[18]Specialized equipment required.[21] Solubility of highly polar compounds can be limited.[18][21]

Experimental Protocols

Protocol 1: HILIC Purification of a Highly Polar Heterocycle
  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase) based on preliminary screening or literature precedence.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 10 mM Ammonium Formate (or another suitable buffer)

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved. HILIC often requires longer equilibration times than reversed-phase.[3]

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition.[6] If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.[6]

  • Gradient Elution:

    • Start with a high percentage of the organic solvent (e.g., 95% A).

    • Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes).

    • Hold at the final gradient composition for a few minutes to ensure all compounds have eluted.

    • Return to the initial conditions and re-equilibrate the column before the next injection.

Protocol 2: Recrystallization of a Polar Heterocycle using a Solvent Pair
  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common pair for polar compounds is Ethanol/Water or Methanol/Diethyl Ether.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[7]

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[23]

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.

Frequently Asked Questions (FAQs)

Q: What is the difference between HILIC and normal-phase chromatography? A: While both use a polar stationary phase, HILIC uses a mobile phase that is similar to reversed-phase (e.g., acetonitrile and water), whereas traditional normal-phase chromatography uses non-polar, anhydrous organic solvents (e.g., hexane and ethyl acetate).[11][27] HILIC is generally more reproducible and compatible with mass spectrometry.[2][3]

Q: Can I use a C18 column for a very polar heterocycle if I don't have a HILIC column? A: It is challenging, but sometimes possible. You can try using a highly aqueous mobile phase (e.g., >95% water).[6] However, be aware that many standard C18 columns can undergo "phase collapse" under these conditions, leading to poor and irreproducible retention.[6] Using an aqueous-stable C18 column (often designated with "AQ") is recommended for this approach.[6]

Q: My compound seems to be decomposing on the silica gel column. What should I do? A: This can happen with acid- or base-sensitive compounds. First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[4] If it is unstable, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[4][7]

Q: What is mixed-mode chromatography? A: Mixed-mode chromatography utilizes a stationary phase that has multiple retention mechanisms, such as reversed-phase and ion-exchange characteristics.[3][9] This can be very effective for retaining and separating compounds that have both polar and non-polar regions, as well as ionizable groups.[2]

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Preventing degradation of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Guide for Researchers and Drug Development Professionals on Preventing Degradation in Solution

Introduction

Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1][2] Like many complex heterocyclic molecules, its utility is contingent on its stability.[3][4] Researchers frequently encounter challenges with the degradation of this compound in solution, leading to inconsistent experimental results and compromised sample integrity.

This technical guide provides an in-depth analysis of the potential degradation pathways for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. It offers a structured troubleshooting guide in a question-and-answer format, details best practices for handling and storage, and presents protocols for assessing stability. The core objective is to equip scientists with the foundational knowledge and practical tools necessary to ensure the chemical integrity of this compound throughout their experimental workflows.

Section 1: Understanding the Molecule's Inherent Instabilities

The structure of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate contains three key functional groups that are primary determinants of its chemical stability profile. Understanding these "hot spots" is the first step in preventing unwanted degradation.

  • The Methyl Ester Group: Ester functionalities are susceptible to hydrolysis, a chemical breakdown in the presence of water.[5] This reaction can be catalyzed by both acids and bases, cleaving the ester to form the corresponding carboxylic acid and methanol.[6][7][8] This is often the most common and rapid degradation pathway in aqueous or protic solutions.

  • The 2-Amino Group: The electron-donating amino group influences the electronic properties of the entire fused ring system. While vital for its biological activity, this group can be a site for oxidation.[9] Furthermore, its basicity means its protonation state is pH-dependent, which can alter the molecule's overall stability and reactivity.[10]

  • The Triazolo[1,5-a]pyridine Core: This fused aromatic system, while generally stable, can be susceptible to degradation under harsh conditions.[11] Strong UV light exposure can lead to photodegradation, potentially causing ring cleavage.[12] The nitrogen atoms in the rings can also be targets for oxidation, leading to the formation of N-oxides, a degradation pathway observed in similar triazolopyridine derivatives under stress conditions.[9]

cluster_molecule Key Structural Features & Instability Hotspots cluster_risks Primary Degradation Risks mol Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate img hydrolysis Ester Hydrolysis img->hydrolysis Methyl Ester Group (Highly Susceptible) oxidation Oxidation img->oxidation Amino Group & Ring Nitrogens photolysis Photodegradation img->photolysis Fused Aromatic Core

Caption: Key functional groups and their associated degradation risks.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the handling of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate in solution.

Q1: My stock solution in DMSO is fine, but upon dilution into an aqueous buffer for my assay, the results are inconsistent and lose potency over the course of the experiment. Why?

A: This is a classic sign of solution instability, most likely due to the hydrolysis of the methyl ester. DMSO is an aprotic solvent, which prevents hydrolysis. However, once the compound is introduced into an aqueous environment, the ester group is exposed to water and can begin to break down into its carboxylic acid form. The rate of this degradation is highly dependent on the pH and temperature of your buffer.[13] The resulting carboxylic acid will likely have a different solubility, charge, and binding affinity for your target, leading to variable results.

Proactive Solution:

  • Time-Course Study: Perform a preliminary experiment where you incubate the compound in your final assay buffer and measure its concentration by HPLC at different time points (e.g., 0, 1, 2, 4, 8 hours). This will establish a time window within which your experiments must be completed to ensure compound integrity.

  • pH Optimization: If possible, evaluate a small range of buffer pH values. While both strong acids and bases catalyze hydrolysis, there is often a pH range of maximum stability (typically slightly acidic, e.g., pH 4-6) for many drug molecules.[13]

Q2: I ran an HPLC analysis of my sample and see a new, more polar peak appearing that grows over time. What is it likely to be?

A: The most probable identity of a more polar degradant is the carboxylic acid product resulting from ester hydrolysis. Carboxylic acids are significantly more polar than their corresponding methyl esters, causing them to elute earlier on a standard reverse-phase HPLC column.

Troubleshooting Workflow:

start New, More Polar Peak Observed in HPLC check_mass Analyze by LC-MS start->check_mass mass_match Does Mass Match Carboxylic Acid? (M-14 Da) check_mass->mass_match forced_degrade Perform Mild Base Forced Degradation (e.g., 0.01M NaOH, 1 hr) mass_match->forced_degrade Yes conclusion_other Conclusion: Peak is a Different Degradant (Investigate Oxidation/Photolysis) mass_match->conclusion_other No confirm_rt Does Degradant Peak RT Match Unknown Peak RT? forced_degrade->confirm_rt conclusion_hydrolysis Conclusion: Peak is Hydrolysis Product confirm_rt->conclusion_hydrolysis Yes confirm_rt->conclusion_other No

Caption: Workflow to identify an unknown polar degradant.

Q3: My solution has developed a faint yellow tint after being left on the benchtop. What could be the cause?

A: A color change often indicates the formation of new chromophores through oxidative or photolytic pathways.[9] The fused aromatic ring system and the amino group are susceptible to both light and ambient oxygen. Exposure to standard laboratory lighting, especially for prolonged periods, can induce photodegradation.[12] Similarly, oxygen dissolved in the solvent can lead to the slow formation of oxidized species, such as N-oxides.[9]

Preventative Measures:

  • Light Protection: Always prepare and store solutions in amber glass vials or vials wrapped in aluminum foil. Minimize exposure to direct light during experiments.

  • Inert Atmosphere: For long-term storage or sensitive applications, degas your solvent by sparging with an inert gas like argon or nitrogen before dissolving the compound. Store vials under an inert atmosphere.

  • Antioxidants: In formulation development, the addition of antioxidants can be considered to minimize oxidation, though this may interfere with certain biological assays.[9]

Section 3: Best Practices for Preparation and Storage of Solutions

Proactive measures are the most effective way to prevent degradation. Follow these guidelines to maximize the shelf-life of your compound in solution.

Parameter Recommendation Rationale (The "Why")
Primary Stock Solvent Anhydrous, Aprotic Solvents (e.g., DMSO, DMF)These solvents lack water and acidic/basic protons, effectively preventing hydrolysis and minimizing proton-catalyzed degradation pathways.[14]
Storage Temperature -20°C or -80°CLow temperatures dramatically reduce the kinetic rate of all chemical reactions, including all forms of degradation.
pH of Aqueous Media Empirically determine optimal pH (start with pH 4-6)Minimizes both acid- and base-catalyzed hydrolysis. Many heterocyclic compounds show maximal stability in a slightly acidic environment.[13] Avoid strongly acidic (pH < 3) or basic (pH > 8) buffers.
Light Exposure Use Amber Vials or Foil WrappingPrevents photodegradation, which can be initiated by ambient lab lighting, especially UV wavelengths.[12]
Atmosphere Purge with Inert Gas (Ar, N₂)Removes dissolved oxygen from the solvent, thereby preventing the oxidation of the amino group and susceptible nitrogen atoms in the heterocyclic core.[9]
Container Type Glass Vials with PTFE-lined capsGlass is more inert than many plastics. PTFE (Teflon) lined caps provide a superior seal against moisture and oxygen ingress compared to other liners.
Freeze-Thaw Cycles Aliquot into single-use volumesMinimizes the number of times the primary stock solution is warmed to room temperature, which reduces cumulative time spent at temperatures where degradation is faster and limits moisture introduction from condensation.

Section 4: Protocols for Stability Assessment

To ensure the validity of your experimental data, it is crucial to understand your molecule's stability under your specific conditions. Forced degradation studies are the industry-standard approach for this purpose.[15][16][17]

Protocol 4.1: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradants and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.[18]

  • Preparation: Prepare a 1 mg/mL solution of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize samples with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature. Sample at 1, 2, 4, and 8 hours. Neutralize samples with 1 M HCl before HPLC analysis. (Base hydrolysis of esters is typically much faster than acid hydrolysis).[17]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.

  • Thermal Degradation: Place the solid powder in a 70°C oven. Also, place a sealed vial of the stock solution at 70°C. Sample at 1, 3, and 7 days.

  • Photolytic Degradation: Expose a clear vial of the stock solution to direct UV light (e.g., in a photostability chamber) alongside a control vial wrapped in foil. Sample at 4, 8, and 24 hours.

  • Analysis: Analyze all stressed samples and controls by a suitable HPLC-UV method (see Protocol 4.2) and LC-MS to identify and characterize the degradants.

Protocol 4.2: Example Stability-Indicating HPLC-UV Method

This method serves as a starting point and must be optimized to ensure adequate separation between the parent compound and all degradants identified in the forced degradation study.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning 210-400 nm; extract chromatogram at λmax (e.g., ~254 nm or other determined maximum absorbance).

  • Injection Volume: 10 µL

References

  • Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. Journal of Pharmaceutical Sciences, 107(6), 1633-1641. Available at: [Link]

  • Deyl, Z., et al. (1997). Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation. Biochemical Journal, 321(Pt 3), 771-776. Available at: [Link]

  • Mrozek, A., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(18), 4296. Available at: [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ester stability).
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Wolska, L., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(11), 3040. Available at: [Link]

  • Johnson, R. (1980). Hydrolysis of methyl esters. U.S. Patent No. 4,185,027. Google Patents.
  • Suárez-Castillo, O. R., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Available at: [Link]

  • Asha, S., et al. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • Pytlarz, M., et al. (1970). Ultraviolet absorption and protonation equilibria of amino- and nitro-substituted pyridines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Science and Research. Available at: [Link]

  • N'Goka, V., et al. (2007). 4-Aminopyridine affects rat arterial smooth muscle BKCa currents by changing intracellular pH. British Journal of Pharmacology, 150(7), 893-903. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Patel, P., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Olasik, E., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104938. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-[9][12][19]triazolo[1,5-a]pyridine-7-carboxylate. (Note: This is for a related isomer but indicates its use as an intermediate). Available at: [Link]

  • Reddy, G. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(2), 273-285. Available at: [Link]

  • Novasecta. (2023). Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. Available at: [Link]

  • Singh, G. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Modern Drug Discovery. Available at: [Link]

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Technical Support Center: Troubleshooting Kinase Inhibition Assays with Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of screening and characterizing novel kinase inhibitors. Kinases are a cornerstone of cellular signaling and, consequently, a major class of drug targets.[1][2] However, the journey from a novel compound to a validated kinase inhibitor is often fraught with experimental challenges.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter. Our goal is to equip you with the knowledge to not only solve immediate problems but also to design more robust and reliable kinase inhibition assays from the outset.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My novel compound shows high potency in a biochemical assay but has low or no activity in a cell-based assay. What's going on?

This is a common and often perplexing issue. The discrepancy between biochemical potency and cellular activity can stem from several factors, each requiring systematic investigation.

Potential Causes and Troubleshooting Steps:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular kinase target.

    • Expert Insight: A compound's physicochemical properties, such as its octanol-water partition coefficient (LogP) and polar surface area, can offer clues about its potential for cell permeability.[3]

    • Troubleshooting:

      • Assess Physicochemical Properties: If not already known, determine the compound's LogP and polar surface area.

      • Permeability Assays: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to directly measure the compound's ability to cross a lipid bilayer.

      • Structural Modification: If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's structure for better cell entry.

  • High ATP Concentration in Cells: The intracellular concentration of ATP (typically in the low millimolar range) is significantly higher than the ATP concentrations often used in biochemical assays.[4] For ATP-competitive inhibitors, this high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase, leading to a rightward shift in the IC50 value (lower apparent potency).

    • Troubleshooting:

      • Biochemical Assay at Physiological ATP: If possible, perform the biochemical kinase assay with an ATP concentration that mimics physiological levels (e.g., 1-2 mM) to see if the IC50 value increases.[4][5]

      • Cellular Target Engagement Assays: Employ techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay to directly measure the compound's binding to the target kinase within living cells.[1] This provides a more accurate assessment of target engagement in the cellular environment.

  • Compound Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by efflux transporters, such as P-glycoprotein (P-gp), preventing it from reaching an effective intracellular concentration.

    • Troubleshooting:

      • Co-incubation with Efflux Pump Inhibitors: Perform the cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the compound's activity is restored.

      • Efflux Transporter Substrate Assays: Utilize specific assays to determine if your compound is a substrate for common efflux transporters.

  • Compound Metabolism or Degradation: The compound may be rapidly metabolized or degraded by cellular enzymes, reducing its effective concentration.[3]

    • Troubleshooting:

      • Metabolic Stability Assays: Assess the compound's stability in the presence of liver microsomes or hepatocytes to determine its metabolic half-life.

      • Time-Course Experiments: In your cell-based assay, evaluate the compound's effect at multiple time points to see if its activity diminishes over time.[3]

  • Off-Target Effects in the Cellular Context: The observed phenotype (or lack thereof) in the cell-based assay might be due to the compound's effects on other cellular targets or pathways that are not present in the simplified biochemical assay.

    • Troubleshooting:

      • Kinome Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.[2][3] This can reveal if the compound is hitting other kinases that might be confounding the cellular phenotype.

      • Use of Structurally Unrelated Inhibitors: Test a structurally different inhibitor that targets the same kinase.[3] If both compounds produce the same cellular phenotype, it strengthens the evidence for on-target activity.

I'm observing a high background signal in my kinase assay. How can I identify the source and reduce it?

A high background signal can mask the true inhibitory effects of your compounds and lead to a narrow assay window. Pinpointing the source of the high background is crucial for obtaining reliable data.

Potential Causes and Troubleshooting Steps:

  • Compound Interference with the Detection System: Many kinase assays rely on fluorescence or luminescence detection methods.[1][6] Your novel compound may be intrinsically fluorescent or may quench the fluorescent signal, leading to false positives or false negatives.[1][6]

    • Expert Insight: This is a classic issue in high-throughput screening.[6] Running the appropriate controls is non-negotiable.

    • Troubleshooting Protocol: Identifying Compound Interference

      • No-Enzyme Control: Set up a reaction well containing all assay components (buffer, substrate, ATP, and your compound) except for the kinase enzyme.[7]

      • No-Substrate Control: Prepare a well with all assay components, including the kinase and your compound, but without the substrate. This helps identify any kinase autophosphorylation that might contribute to the background signal.[7]

      • Data Analysis: If the no-enzyme control well with your compound shows a high signal, it indicates direct interference with the detection reagents.

  • Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, including the kinase, leading to a loss of activity that can be misinterpreted as inhibition.[7]

    • Troubleshooting:

      • Detergent Sensitivity Test: Re-run the assay with the problematic compound in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[7] If the compound's inhibitory activity is significantly reduced, it's likely due to aggregation.

      • Visualize with Dynamic Light Scattering (DLS): DLS can be used to directly detect the presence of aggregates in your compound solution.

  • Reagent Purity and Quality: Impurities in ATP, substrates, or buffers can affect reaction kinetics and contribute to high background.[1]

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure all reagents are of the highest possible purity and are within their expiration dates.

      • Prepare Fresh Buffers: Prepare buffers fresh and filter them to remove any particulate matter.

  • Sub-optimal Reagent Concentrations:

    • High ATP Concentration: In assays that measure ATP depletion (like Kinase-Glo®), using an ATP concentration significantly above the kinase's Km can result in a high background signal.[7]

    • Low Kinase Concentration: If the kinase concentration is too low, the amount of product formed may not be sufficient to generate a signal significantly above the background.[7]

    • Troubleshooting: Optimize the concentrations of ATP and the kinase enzyme to achieve a robust signal-to-background ratio.

My dose-response curve is not behaving as expected (e.g., it's flat, has a shallow slope, or is biphasic). What does this mean?

An ideal dose-response curve has a sigmoidal shape with a clear upper and lower plateau. Deviations from this shape can indicate a variety of issues with your assay or compound.

Interpreting Non-Ideal Dose-Response Curves:

Observation Potential Cause(s) Troubleshooting Steps
Flat Curve (No Inhibition) - Compound is inactive at the tested concentrations.- Compound is not soluble in the assay buffer.- Incorrect kinase or substrate used.- Test a broader and higher concentration range of the compound.- Confirm compound solubility in the assay buffer.- Verify the identity and activity of the kinase and substrate.
Shallow Slope - Compound has a complex mechanism of action (e.g., allosteric inhibition).- The assay is not at equilibrium.- The compound is an aggregator at higher concentrations.- Investigate the mechanism of action with kinetic studies.- Increase the incubation time to ensure the reaction reaches equilibrium.- Perform a detergent sensitivity test as described above.
Biphasic Curve - The compound has multiple modes of action (e.g., inhibits the target kinase at low concentrations and another kinase or enzyme at higher concentrations).- Off-target effects at higher concentrations.- Perform kinome-wide selectivity profiling to identify off-targets.[2][8]- Use a more specific assay format.
How do I know if my inhibitor is selective for my target kinase?

Kinase inhibitors are notorious for their off-target effects, largely due to the highly conserved ATP-binding pocket across the kinome.[8] Ensuring the selectivity of your novel compound is critical for validating it as a useful tool compound and for its potential as a therapeutic.

Strategies for Assessing Kinase Inhibitor Selectivity:

  • Kinase Selectivity Profiling: This is the most direct and comprehensive method. Your compound is screened against a large panel of kinases (often hundreds) to determine its inhibitory activity against each one.[2][8][9]

    • Expert Insight: It's often cost-effective to first screen at a single high concentration to identify potential "hits." Follow-up IC50 determinations are then performed only for those kinases that show significant inhibition.[8]

  • Use of Orthogonal Assays: Validate your findings using different assay formats. For example, if you initially identified your inhibitor in an activity-based assay, confirm its binding to the target kinase using a biophysical method like a thermal shift assay (TSA) or surface plasmon resonance (SPR).[10][11]

  • Cellular Target Validation:

    • Western Blotting: Treat cells with your inhibitor and perform a Western blot to assess the phosphorylation status of the direct downstream substrate of your target kinase.[3] A decrease in phosphorylation of the substrate provides evidence of on-target activity.

    • Rescue Experiments: Express a mutant form of the target kinase that is resistant to your inhibitor. If the cellular phenotype induced by the inhibitor is rescued by the expression of the resistant mutant, it strongly suggests on-target activity.[3]

Visualizing Experimental Workflows

Troubleshooting Workflow for Discrepancies Between Biochemical and Cellular Assays

G start Discrepancy Observed: High Biochemical Potency, Low Cellular Activity permeability Assess Cell Permeability (e.g., PAMPA) start->permeability atp_competition Test in High ATP Biochemical Assay start->atp_competition efflux Test with Efflux Pump Inhibitors start->efflux metabolism Assess Metabolic Stability start->metabolism low_perm Low Permeability permeability->low_perm high_ic50_shift Large IC50 Shift? atp_competition->high_ic50_shift activity_restored Activity Restored? efflux->activity_restored unstable Metabolically Unstable? metabolism->unstable optimize_structure Optimize Structure for Permeability low_perm->optimize_structure Yes confirm_atp_comp Confirms ATP- Competitive Mechanism in Cells high_ic50_shift->confirm_atp_comp Yes confirm_efflux Confirms Efflux Is an Issue activity_restored->confirm_efflux Yes confirm_metabolism Confirms Metabolism Is an Issue unstable->confirm_metabolism Yes

Caption: A decision tree for troubleshooting discrepancies between biochemical and cellular assay results.

Protocols

Protocol: Detergent Sensitivity Assay to Test for Compound Aggregation

This protocol is designed to determine if the observed inhibitory activity of a compound is due to the formation of aggregates.

Materials:

  • Kinase enzyme

  • Substrate

  • ATP

  • Assay buffer

  • Novel compound stock solution

  • 10% Triton X-100 solution

  • Assay plates and detection reagents

Procedure:

  • Prepare two sets of serial dilutions of your novel compound in the assay buffer.

  • To one set of dilutions (the "Test" set), add Triton X-100 to a final concentration of 0.01%.

  • To the other set of dilutions (the "Control" set), add an equivalent volume of water or buffer without detergent.

  • Add the kinase enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

  • Incubate for the standard reaction time.

  • Stop the reaction and add the detection reagents according to your assay protocol.

  • Read the plate and generate dose-response curves for both the Test and Control sets.

Interpretation of Results:

  • If the IC50 value of the compound in the presence of Triton X-100 is significantly higher (i.e., the compound appears less potent) than in the control condition, it is highly likely that the compound is acting as an aggregator. The detergent disrupts the aggregates, revealing the true (and often much lower) potency of the compound.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Virtual Target Screening: Validation Using Kinase Inhibitors - PubMed - NIH. (2012, August 27).
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC.
  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - NIH. (2024, May 7).
  • Validation of the kinase hits identified in the cytotoxicity...
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • (PDF)
  • Technical Support Center: Troubleshooting Kinase Assays - Benchchem.
  • Clinical uses and safety concerns of tyrosine kinase inhibitors with a focus on novel drugs: A narr
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12).
  • PamGene - Kinase activity profiling - Our kinase activity assay explained - YouTube. (2021, October 4).
  • HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. (2018, February 6).
  • Kinase Inhibitors: the Reality Behind the Success - PMC - NIH.
  • Assessing the Selectivity of Kinase-Targeted Fragments: A Compar
  • KINASE PROFILING & SCREENING - Reaction Biology.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US.
  • When Are TKIs Too Aggressive for a Patient With Renal Cell Carcinoma? | Oncology Nursing News. (2026, January 13).
  • Why does my inhibitor not work in an in vitro kinase assay?
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • (PDF)

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Navigating the Scale-Up Synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex heterocyclic compounds is a critical juncture in pharmaceutical development. This guide, designed by senior application scientists, provides in-depth technical support for the synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a key intermediate in the development of various therapeutic agents, including kinase inhibitors for cancer treatment.[1] We will address common challenges encountered during large-scale production, offering troubleshooting strategies and preventative measures to ensure a robust and efficient process.

Understanding the Synthetic Landscape

The synthesis of the triazolo[1,5-a]pyridine scaffold can be approached through various routes.[2][3] For the target molecule, a common and effective strategy involves the cyclization of a substituted diaminopyridine precursor. Specifically, the synthesis often commences with Methyl 2,5-diaminopyridine-3-carboxylate , which then undergoes a cyclization reaction to form the fused triazole ring.

A plausible and frequently employed synthetic pathway is the reaction of Methyl 2,5-diaminopyridine-3-carboxylate with a suitable one-carbon (C1) source, such as a formamide derivative or cyanogen bromide, to construct the triazole ring. This cyclocondensation reaction, while effective at the laboratory scale, can present several challenges upon scale-up.

Troubleshooting Guide: Common Scale-Up Problems and Solutions

This section details specific issues that may arise during the scale-up synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, providing potential causes and actionable solutions.

Problem 1: Low Reaction Yield and Incomplete Conversion

A drop in yield is one of the most frequently encountered problems during scale-up. This can be attributed to a variety of factors, from mass transfer limitations to suboptimal reaction conditions.

Potential Cause Underlying Science Troubleshooting & Optimization
Poor Solubility of Starting Materials In larger reactors, achieving a homogeneous solution of the polar diaminopyridine starting material in common organic solvents can be challenging, leading to incomplete reactions.Solvent Screening: Evaluate a range of more polar, high-boiling point solvents such as DMF, DMSO, or NMP.[4] Consider using a co-solvent system to improve solubility. Stirring and Agitation: Ensure efficient mechanical stirring to maximize the dissolution of solids and improve mass transfer.
Suboptimal Reaction Temperature The endothermic or exothermic nature of the cyclization reaction may not be adequately controlled in a large-volume reactor, leading to localized temperature gradients and side reactions.Controlled Heating/Cooling: Utilize a reactor with precise temperature control. For exothermic reactions, implement a gradual addition of reagents. Monitor the internal temperature closely throughout the reaction.
Inefficient Mixing Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts.Reactor Design: Employ reactors with appropriate impeller designs (e.g., anchor, turbine) to ensure thorough mixing of the reaction mass.
Decomposition of Starting Material or Product Prolonged reaction times at elevated temperatures can lead to the degradation of the starting material or the desired product. The thermal stability of aminotriazolopyridines can be a concern.[5][6]Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC, TLC). Aim to stop the reaction as soon as the starting material is consumed. Temperature Optimization: Conduct studies to determine the optimal temperature that provides a reasonable reaction rate without significant degradation.
Problem 2: Impurity Profile and Side Reactions

The formation of impurities is a major concern in pharmaceutical synthesis, as they can be difficult to remove and may have undesirable toxicological profiles.

Potential Impurity/Side Reaction Plausible Mechanism Mitigation and Purification Strategies
Dimerization of Starting Material The diaminopyridine can potentially react with itself under certain conditions, especially in the presence of activating agents.Controlled Reagent Addition: Add the cyclizing agent slowly to the solution of the diaminopyridine to maintain a low concentration of the activated intermediate. Purification: These dimers are typically less polar than the desired product and can often be removed by column chromatography.
Incomplete Cyclization/Hydrolysis of Intermediates The reaction may stall at an intermediate stage, or water present in the reaction mixture can lead to hydrolysis of reactive intermediates.Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen, argon). Extended Reaction Time/Increased Temperature: Carefully increase the reaction time or temperature while monitoring for product degradation.
Decarboxylation of the Ester Group The methyl ester group can be susceptible to hydrolysis and subsequent decarboxylation, particularly under harsh acidic or basic conditions or at high temperatures.[1][7][8]Mild Reaction Conditions: Utilize mild cyclizing agents and avoid strong acids or bases. Keep the reaction temperature as low as feasible. Purification: The resulting decarboxylated impurity will have a different polarity and can be separated by chromatography.
Formation of Regioisomers If the cyclizing agent is unsymmetrical, there is a possibility of forming regioisomers.Symmetrical Reagents: Whenever possible, use symmetrical C1 sources for the cyclization to avoid the formation of regioisomers. Purification: Isomers can be challenging to separate. Preparative HPLC or careful column chromatography with an optimized solvent system may be required.

Workflow for Impurity Identification and Removal

G cluster_0 Impurity Analysis cluster_1 Purification Strategy start Crude Reaction Mixture tlc_hplc TLC/HPLC Analysis start->tlc_hplc Initial Assessment lcms LC-MS Analysis tlc_hplc->lcms Identify Mass of Impurities nmr NMR Spectroscopy lcms->nmr Structural Elucidation extraction Liquid-Liquid Extraction nmr->extraction Based on impurity polarity crystallization Recrystallization extraction->crystallization For non-polar impurities chromatography Column Chromatography crystallization->chromatography If impurities persist prep_hplc Preparative HPLC chromatography->prep_hplc For difficult separations

Caption: A decision-making workflow for identifying and removing impurities.

Frequently Asked Questions (FAQs)

Q1: My product is highly polar and difficult to extract from the aqueous work-up. What can I do?

A1: The amino and triazole functionalities, along with the carboxylate group, make the target molecule quite polar. Standard extractions with solvents like ethyl acetate may be inefficient.

  • Use More Polar Solvents: Try extractions with more polar, water-immiscible solvents like dichloromethane (DCM) or a mixture of DCM and isopropanol.

  • Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This decreases the solubility of the organic product in the aqueous phase.

  • Continuous Extraction: For larger scales, a continuous liquid-liquid extraction apparatus can be highly effective.

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes suppress the ionization of your product, making it more soluble in the organic phase. However, be cautious of potential hydrolysis of the ester group.

Q2: I am observing significant streaking of my product on the silica gel TLC plate and column. How can I improve the chromatography?

A2: The basic nitrogen atoms in the triazolopyridine ring can interact strongly with the acidic silica gel, leading to poor chromatographic performance.

  • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is often better suited for the purification of basic compounds.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography can be an excellent alternative.[9] You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid.

Q3: Is the use of microwave irradiation for the cyclization step scalable?

A3: While microwave-assisted synthesis can be very efficient on a lab scale, direct scale-up can be challenging.[10]

  • Batch vs. Flow: For larger quantities, consider transitioning from a batch microwave reactor to a continuous flow system. Flow chemistry allows for better control over reaction parameters and safer handling of exothermic reactions.

  • Thermal Heating: A well-controlled thermal heating method in a suitable high-boiling solvent can often mimic the conditions of a microwave reaction and is generally more straightforward to scale up.

Q4: What are the key safety considerations for this synthesis on a larger scale?

A4:

  • Exothermic Reactions: The cyclization step can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.

  • Toxic Reagents: Some cyclizing agents, like cyanogen bromide, are highly toxic and require careful handling in a well-ventilated fume hood or a closed system.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Ensure proper grounding of equipment to prevent static discharge.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Recommended Scale-Up Protocol

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Reaction Scheme:

G A Methyl 2,5-diaminopyridine-3-carboxylate C Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate A->C Cyclization B Formamide Derivative (e.g., Dimethylformamide dimethyl acetal) B->C

Caption: General reaction scheme for the synthesis.

Step-by-Step Methodology:

  • Reactor Setup: In a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge Methyl 2,5-diaminopyridine-3-carboxylate.

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., N,N-Dimethylformamide) to the reactor.

  • Reagent Addition: Slowly add the cyclizing agent (e.g., dimethylformamide dimethyl acetal) to the stirred suspension at room temperature.

  • Heating: Gradually heat the reaction mixture to the optimized temperature (typically 120-150 °C) and maintain for the required time, monitoring the reaction by HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: Filter the solid product and wash with a suitable solvent (e.g., methyl tert-butyl ether) to remove residual high-boiling solvent.

  • Purification: If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography.

Conclusion

The scale-up synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate presents a series of challenges that can be effectively managed with a thorough understanding of the reaction mechanism, potential side reactions, and appropriate purification strategies. By carefully controlling reaction parameters, monitoring for impurities, and selecting the right purification techniques, researchers and drug development professionals can achieve a robust and scalable process for the production of this vital pharmaceutical intermediate.

References

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  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. Retrieved January 16, 2026, from [Link]

  • High-Purity Methyl 5,6-Diaminopyridine-3-Carboxylate: Synthesis, Applications, and Quality Assurance. (n.d.). LinkedIn. Retrieved January 16, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Process for the synthesis of diaminopyridine and related compounds. (n.d.). Google Patents.
  • Synthesis of 2,5,7-triamino[11][12][13]triazolo[1,5-a][1][9][11]triazines as potential antifolate agents. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Extraction Protocol for Polar Solvents. (n.d.). University of Rochester. Retrieved January 16, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved January 16, 2026, from [Link]

  • Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[11][12][13]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Eastern Michigan University. Retrieved January 16, 2026, from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[11][12][13]Triazoloquinol. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (2021). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. (1967). PubMed. Retrieved January 16, 2026, from [Link]

  • v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 22. Synthesis of 2-amino- and 2-oxo-derivatives of N-alkyl-1,6-dihydro-8-azapurines from the corresponding 4-amino-5-aminomethyl-1,2,3-triazoles. (1980). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). National Institutes of Health. Retrieved January 16, 2026, from [Link]

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  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[11][12][13]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[11][12][13]triazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

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Technical Support Center: Impurity Identification in Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying impurities in your Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this specific heterocyclic compound. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during synthesis, purification, and stability testing.

Our approach is grounded in established analytical principles and regulatory expectations, particularly the guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

Frequently Asked Questions (FAQs)

Impurity Fundamentals & Regulatory Context

Q1: What are the common types of impurities I should expect in my Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate samples?

A1: Impurities in any active pharmaceutical ingredient (API) can be broadly categorized as organic, inorganic, and residual solvents.[2][4] For a synthesized compound like Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, you should anticipate:

  • Organic Impurities:

    • Starting Materials: Unreacted precursors from the synthesis.

    • By-products: Formed from side reactions during the main synthesis. The triazolopyridine core can be formed through various synthetic routes, each with its own potential for by-product formation.[5][6][7][8][9]

    • Intermediates: Partially reacted molecules that did not proceed to the final product.

    • Degradation Products: Formed during storage or under stress conditions (e.g., exposure to light, heat, or humidity). Triazolopyridine derivatives can undergo degradation, such as oxidation to form N-oxides.[10][11]

    • Reagents, Ligands, and Catalysts: These can sometimes be carried through the purification process.

  • Inorganic Impurities:

    • These often result from the manufacturing process and can include reagents, catalysts (like heavy metals), and inorganic salts.[1][2]

  • Residual Solvents:

    • Organic or inorganic liquids used during synthesis or purification that are not completely removed. The control of these is guided by ICH Q3C.[1][3]

Q2: At what level do I need to report, identify, and qualify these impurities?

A2: The thresholds for reporting, identification, and qualification of impurities are dictated by the ICH Q3A(R2) guidelines and are based on the maximum daily dose of the drug substance.[1][2][3][12]

Threshold Maximum Daily Dose ≤ 2 g/day Rationale & Action
Reporting Threshold ≥ 0.05%Any impurity at or above this level must be reported in regulatory submissions.[1][2]
Identification Threshold > 0.10% or 1.0 mg per day intake (whichever is lower)Impurities exceeding this level must be structurally characterized.[2]
Qualification Threshold > 0.15% or 1.0 mg per day intake (whichever is lower)Impurities above this level require toxicological data to establish their biological safety.[1][4]

This table summarizes the general ICH Q3A(R2) thresholds. Always refer to the latest official guidelines for specific cases.

Troubleshooting Guide: Analytical Methodologies

Chromatographic Separation Challenges

Q3: My primary impurity is co-eluting with the main peak in my reverse-phase HPLC method. How can I improve the separation?

A3: Co-elution is a common challenge, especially with structurally similar impurities. Here's a systematic approach to troubleshoot and optimize your HPLC method:

  • Understand the Analyte's Properties: Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is a polar heterocyclic amine. This polarity is a key factor in chromatographic behavior.

  • Method Optimization Workflow:

    start Initial Observation: Co-elution with Main Peak step1 Adjust Mobile Phase Strength (Decrease % Organic Solvent) start->step1 Increase retention of polar compounds step2 Modify Mobile Phase pH step1->step2 If still co-eluting step3 Change Organic Modifier (e.g., Acetonitrile to Methanol) step2->step3 If pH change is ineffective step4 Evaluate Different Column Chemistries (e.g., C18, Phenyl-Hexyl, Cyano) step3->step4 To alter selectivity step5 Consider Alternative Chromatographic Modes (e.g., HILIC) step4->step5 For highly polar analytes end Achieve Resolution > 1.5 step5->end

    Caption: HPLC method optimization workflow for resolving co-eluting peaks.

  • Step-by-Step Protocol: HPLC Method Development

    • Initial Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 5-95% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (determined by UV scan)

    • Troubleshooting Steps:

      • Decrease the initial percentage of acetonitrile (Mobile Phase B): This will increase the retention time of your polar analytes, potentially resolving them from the main peak.

      • Adjust the pH of the aqueous mobile phase (Mobile Phase A): The ionization state of the amino group on your compound and its impurities is pH-dependent. A slight change in pH can significantly alter retention and selectivity.

      • Switch the organic modifier: If acetonitrile doesn't provide adequate separation, try methanol. The different solvent properties can change the elution order.

      • Try a different stationary phase: If a standard C18 column is not effective, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano phase. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a better option.[13]

Q4: I am observing new, small peaks in my chromatogram after the sample has been sitting on the autosampler. What could be the cause?

A4: The appearance of new peaks over time suggests on-instrument degradation. Triazolopyridine derivatives can be susceptible to degradation.[10]

  • Potential Causes:

    • Hydrolysis: If your mobile phase is at an extreme pH, or if the sample diluent is aqueous, hydrolysis of the ester group could be occurring.[11]

    • Oxidation: Exposure to air (oxygen) can lead to oxidation, particularly of the triazole or pyridine rings.

    • Photodegradation: If the autosampler is not protected from light, light-sensitive compounds may degrade.

  • Troubleshooting Steps:

    • Control Autosampler Temperature: Cool the autosampler (e.g., to 4°C) to slow down degradation reactions.

    • Use a Protective Diluent: If hydrolysis is suspected, prepare your samples in a non-aqueous diluent or a buffered solution at a pH of maximum stability.

    • Minimize Exposure to Light: Use amber vials to protect the sample from light.

    • Perform a Stability Study: Analyze the same sample at different time points (e.g., 0, 4, 8, 24 hours) to confirm on-instrument instability and quantify the rate of degradation.

Impurity Identification and Structural Elucidation

Q5: I have an unknown impurity peak at a level that requires identification (>0.10%). What is the best approach for structural elucidation?

A5: A combination of hyphenated analytical techniques is the most powerful approach for identifying unknown impurities.[13][14][15][16][17]

Workflow for Structural Elucidation:

start Unknown Impurity > 0.10% lcms LC-MS Analysis start->lcms Initial analysis hrms High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) lcms->hrms Obtain accurate mass msms Tandem MS (MS/MS) hrms->msms Determine fragmentation pattern isolate Preparative HPLC or SFC for Impurity Isolation msms->isolate If structure is still ambiguous structure Propose and Confirm Structure msms->structure If fragmentation is conclusive nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) isolate->nmr Definitive structural information nmr->structure

Caption: A systematic workflow for the structural elucidation of unknown impurities.

  • Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first step to get the molecular weight of the impurity.[18][19] Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) will provide a highly accurate mass, allowing you to propose a molecular formula.[14][15]

  • Step 2: Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion in the mass spectrometer, you can obtain structural information. The fragmentation pattern can be compared to that of the parent compound to deduce how the structure has been modified.

  • Step 3: Isolation: If the structure cannot be definitively determined by MS alone, the impurity needs to be isolated using techniques like preparative HPLC.

  • Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[15][20][21][22][23][24] A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) on the isolated impurity will provide unambiguous evidence of its structure.

Q6: My compound is highly polar. Are there specific LC-MS considerations?

A6: Yes, highly polar compounds like Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate and its potential metabolites or degradation products can be challenging for traditional reverse-phase LC-MS.[19][25][26][27]

  • Chromatography: Consider using a HILIC column which is designed for better retention of polar compounds.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for this class of compounds. However, depending on the impurity, atmospheric pressure chemical ionization (APCI) might provide better sensitivity.[18]

  • Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate, as they are compatible with mass spectrometry.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . U.S. Food and Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]

  • Gross, G. A., & Grüter, S. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products . Journal of AOAC International, 83(4), 967–975. [Link]

  • Gross, G. A., & Grüter, S. (2000). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products . Journal of AOAC INTERNATIONAL. [Link]

  • Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products | Request PDF . ResearchGate. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of Impurity Profiling Methods Using Modern Analytical Techniques . Acta Poloniae Pharmaceutica, 70(1), 3-15. [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation | Request PDF . ResearchGate. [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology . Sciex. [Link]

  • Gibka, J., et al. (2021). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits . Molecules, 26(15), 4473. [Link]

  • Janoszka, B., et al. (2011). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS . Analytical Methods, 3(7), 1599-1605. [Link]

  • Li, Y., et al. (2015). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation . Journal of Pharmaceutical Sciences, 104(6), 2094-2103. [Link]

  • The Chemistry of the Triazolopyridines: an Update . National Academic Digital Library of Ethiopia. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Nageswari, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques . Critical Reviews in Analytical Chemistry, 47(1), 79-90. [Link]

  • Structure Elucidation and NMR . Hypha Discovery. [Link]

  • Structural elucidation by NMR(1HNMR) . Slideshare. [Link]

  • Impurity Profiling in different analytical techniques . International Journal of Novel Research and Development. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]

  • Sharma, A., & Sharma, R. (2022). Recent Trends in Analytical Techniques for Impurity Profiling . Biomedical Journal of Scientific & Technical Research, 41(2), 32549-32551. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. [Link]

  • Synthesis of methyl 7-hydroxy-2-methyl-s-triazolo[1,5-a]pyrimidine-5-carboxylate . Molbase. [Link]

  • Methyl 2-amino-[1][2][4]triazolo[1,5-a]pyridine-7-carboxylate . MySkinRecipes. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines . Organic Chemistry Portal. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . Arabian Journal of Chemistry, 16(11), 105244. [Link]

  • Triazolopyridine . Wikipedia. [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products . ACD/Labs. [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][2][4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition . Journal of Medicinal Chemistry, 50(12), 2843–2853. [Link]

  • Wang, Y., et al. (2022). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles . Molecules, 27(4), 1234. [Link]

  • Wang, Y., et al. (2022). Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model . European Journal of Medicinal Chemistry, 231, 114122. [Link]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction . ARKIVOC, 2007(12), 132-147. [Link]

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Validation & Comparative

Efficacy Analysis: Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate Scaffold as a Potent Inhibitor of TGF-β Type I Receptor Kinase (ALK5)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the triazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. This guide provides an in-depth comparison of the efficacy of a representative compound from this class, a potent 2-amino-triazolo[1,5-a]pyridine derivative, against established inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). This analysis is grounded in published experimental data to offer a clear perspective on its potential within oncological and fibrosis research.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of various pathologies, most notably in promoting tumor growth and metastasis, as well as in the progression of fibrotic diseases.[2] The serine/threonine kinase ALK5 is the primary type I receptor for TGF-β and, upon activation by the type II receptor, initiates the intracellular signaling cascade through the phosphorylation of SMAD2 and SMAD3.[3] Consequently, the targeted inhibition of ALK5 has become a focal point for therapeutic intervention.

While direct inhibitory data for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is not extensively published, extensive research on the broader[1][2][3]triazolo[1,5-a]pyridine scaffold has demonstrated significant potential. For the purpose of this guide, we will utilize efficacy data from a closely related and highly potent analog, a 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-pyrazole derivative, to represent the therapeutic potential of this chemical class.[2]

Comparative Efficacy of ALK5 Inhibitors

The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below presents a comparative summary of the biochemical IC50 values for our representative triazolo[1,5-a]pyridine compound and several well-established ALK5 inhibitors.

Compound ClassRepresentative InhibitorALK5 IC50 (nM)Reference
Triazolo[1,5-a]pyridine 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-pyrazole Derivative 18 [2]
Imidazole-basedIN-1130-[1]
Pyrazole-basedEW-719713[1]
Pyrrolopyrimidine-basedGalunisertib (LY2157299)56-
Imidazole-basedSB-43154294-
Indole-basedRepSox23-

Note: The IC50 value for the triazolo[1,5-a]pyridine derivative is based on a closely related, potent analog to represent the potential of the Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate scaffold.

This data highlights that the triazolo[1,5-a]pyridine scaffold is capable of producing highly potent inhibitors of ALK5, with efficacy comparable to or exceeding that of several known inhibitors. The low nanomolar activity of this class underscores its potential for further development.

Scientific Rationale and Experimental Validation

The determination of inhibitor efficacy relies on robust and reproducible experimental methodologies. Below, we detail the standard protocols for a biochemical kinase assay and a cell-based assay, which together provide a comprehensive evaluation of a compound's inhibitory activity.

Experimental Protocol 1: In Vitro ALK5 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.

Principle: The assay quantifies the phosphorylation of a specific substrate by the ALK5 kinase domain. The inhibition of this phosphorylation event in the presence of the test compound is measured, typically using a luminescence-based ATP detection system.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1x Kinase Assay Buffer from a 5x stock.

    • Dilute purified recombinant human ALK5 enzyme to the desired concentration in Kinase Assay Buffer.

    • Prepare a solution of the peptide substrate (e.g., a generic serine/threonine kinase substrate) and ATP at the appropriate concentrations.

  • Inhibitor Preparation:

    • Create a serial dilution of the test compound (e.g., the triazolo[1,5-a]pyridine derivative) in the appropriate solvent (e.g., DMSO), followed by a further dilution in Kinase Assay Buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test inhibitor or vehicle control.

    • Add the diluted ALK5 enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

    • The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol 2: Cell-Based SMAD2/3 Phosphorylation Assay

This assay assesses the inhibitor's ability to block ALK5 activity within a cellular context by measuring the phosphorylation of its downstream target, SMAD2/3.

Principle: In response to TGF-β stimulation, ALK5 phosphorylates SMAD2 and SMAD3. This assay quantifies the levels of phosphorylated SMAD2/3 (pSMAD2/3) in cells treated with TGF-β and the test inhibitor.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere.

    • Serum-starve the cells to reduce basal signaling.

    • Pre-incubate the cells with a serial dilution of the test inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with a known concentration of TGF-β1 for 30-60 minutes to induce SMAD2/3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Detection of pSMAD2/3:

    • Analyze the cell lysates by Western blotting or a sandwich ELISA using antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA) for pSMAD2/3 and normalize it to the total SMAD2/3 levels.

    • Calculate the percentage of inhibition of SMAD2/3 phosphorylation for each inhibitor concentration relative to the TGF-β stimulated control.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Mechanism of Action

To better understand the context of ALK5 inhibition, the following diagrams illustrate the TGF-β signaling pathway and the workflow for evaluating inhibitor efficacy.

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII binds ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 pSMAD2/3 SMAD4 SMAD4 Complex SMAD2/3-SMAD4 Complex SMAD4->Complex pSMAD23->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene regulates Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->ALK5 inhibits experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Prepare Reagents (ALK5, Substrate, ATP) b_reaction Kinase Reaction b_start->b_reaction b_inhibitor Serial Dilution of Triazolo[1,5-a]pyridine b_inhibitor->b_reaction b_detection Luminescence Detection (ADP-Glo) b_reaction->b_detection b_ic50 IC50 Determination b_detection->b_ic50 c_start Cell Culture & Treatment with Inhibitor + TGF-β c_lysis Cell Lysis c_start->c_lysis c_detection pSMAD2/3 Detection (ELISA/Western Blot) c_lysis->c_detection c_ic50 IC50 Determination c_detection->c_ic50

Sources

A Researcher's Guide to Characterizing the Kinase Cross-Reactivity of Novel Compounds: A Case Study with Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The human kinome comprises over 500 members, many of which share a high degree of structural similarity within their ATP-binding pockets. This homology presents a significant challenge: designing small molecule inhibitors that are potent against their intended target while minimizing off-target effects. Unintended interactions with other kinases can lead to toxicity or unforeseen pharmacological effects, jeopardizing the therapeutic potential of a promising drug candidate. Therefore, a thorough understanding of a compound's kinase selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide provides a comprehensive framework for researchers to evaluate the cross-reactivity of novel kinase inhibitors, using the hypothetical compound Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate as a case study. The triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, suggesting that our compound of interest may exhibit activity against one or more kinases. This guide will detail the experimental strategies, data interpretation, and comparative analysis necessary to build a robust selectivity profile. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Deconstructing Kinase Selectivity: A Multi-Faceted Approach

A comprehensive assessment of kinase inhibitor selectivity requires a multi-pronged approach that combines high-throughput screening with more focused biochemical and cellular assays. The initial goal is to cast a wide net to identify potential off-targets, followed by more rigorous validation of these initial findings.

Phase 1: Broad Kinome Profiling

The first step in characterizing a novel compound is to screen it against a large, representative panel of kinases. This provides a global view of the compound's selectivity and helps to identify potential liabilities early in the discovery process.

Recommended Technique: KinomeScan™ (DiscoverX)

The KinomeScan™ platform is an active site-directed competition binding assay that quantitatively measures the interaction of a test compound with a panel of over 450 human kinases. This method is independent of ATP and provides a direct measure of binding affinity, expressed as the dissociation constant (Kd).

Experimental Workflow: KinomeScan™ Profiling

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Competition Binding & Detection cluster_3 Data Analysis Compound Test Compound (Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate) DMSO Solubilization in DMSO Compound->DMSO Incubation Incubation of Compound with Kinase & Tagged Ligand DMSO->Incubation KinasePanel Immobilized Kinase Panel (>450 kinases) KinasePanel->Incubation TaggedLigand Active Site-Directed Ligand (Biotinylated) TaggedLigand->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Detection Quantification of Bound Ligand (Streptavidin-HRP & Substrate) Wash->Detection RawData Raw Signal Data Detection->RawData PercentControl Calculation of % of Control RawData->PercentControl Kd Determination of Kd PercentControl->Kd

Caption: Workflow for KinomeScan™ profiling.

Interpreting the Data: A Hypothetical Example

Let's assume we have screened Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate at a concentration of 1 µM and obtained the following hypothetical results for a subset of the kinome:

Kinase Target% of ControlCalculated Kd (nM)
Primary Target X 5 10
Kinase A85>1000
Kinase B15150
Kinase C92>1000
Kinase D 10 50
Kinase E78>1000

In this hypothetical scenario, our compound shows potent binding to its intended target, "Primary Target X," as well as a significant off-target interaction with "Kinase D." The "% of Control" value represents the amount of tagged ligand that remains bound to the kinase in the presence of the test compound; a lower number indicates stronger binding of the test compound.

Phase 2: Orthogonal Validation with Enzymatic Assays

While binding assays like KinomeScan™ are excellent for identifying potential interactions, they do not directly measure the functional consequence of that binding (i.e., inhibition of kinase activity). Therefore, it is crucial to validate the primary target and any significant off-targets using an orthogonal method, such as an enzymatic assay.

Recommended Technique: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor is directly proportional to the inhibition of kinase activity. This assay can be used to determine the IC50 value of an inhibitor for a specific kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase of interest (e.g., Primary Target X and Kinase D) in the appropriate kinase reaction buffer.

    • Prepare a 2X solution of the corresponding substrate and ATP in the same buffer.

    • Prepare a serial dilution of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the serially diluted compound or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis

By performing dose-response experiments, we can generate IC50 values for our primary target and any identified off-targets. Let's expand on our hypothetical example:

CompoundPrimary Target X IC50 (nM)Kinase D IC50 (nM)Selectivity Ratio (Kinase D/Primary Target X)
Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate 25 250 10
Reference Inhibitor 1151500100
Reference Inhibitor 2501002

This table allows for a direct comparison of the selectivity of our compound with that of known reference inhibitors. A higher selectivity ratio is generally desirable, indicating a larger therapeutic window. In this case, our compound is less selective than Reference Inhibitor 1 but more selective than Reference Inhibitor 2.

Phase 3: Cellular Target Engagement and Phenotypic Consequences

The ultimate validation of a kinase inhibitor's selectivity comes from demonstrating its effects in a cellular context. Cellular assays can confirm that the compound engages its intended target in a more physiologically relevant environment and can help to elucidate the phenotypic consequences of both on-target and off-target inhibition.

Recommended Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if a compound has engaged its target.

Experimental Workflow: CETSA®

G cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Protein Quantification cluster_3 Data Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Lysis Cell Lysis Treatment->Lysis Heat Heat Lysates to a Range of Temperatures Lysis->Heat Centrifugation Centrifugation to Pellet Aggregated Proteins Heat->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant WesternBlot Quantify Target Protein (e.g., Western Blot) Supernatant->WesternBlot MeltCurve Generate Melt Curve WesternBlot->MeltCurve Shift Determine Thermal Shift MeltCurve->Shift

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

A positive thermal shift in the presence of the compound provides strong evidence of target engagement in a cellular setting. This can be followed by cell-based functional assays, such as measuring the phosphorylation of a known downstream substrate of the target kinase, to confirm that target engagement translates into functional inhibition.

Conclusion: Building a Comprehensive and Trustworthy Selectivity Profile

The journey from a novel chemical entity to a viable drug candidate is paved with rigorous scientific validation. For kinase inhibitors, a deep understanding of their selectivity profile is paramount. By employing a multi-tiered approach that begins with broad kinome screening, followed by orthogonal enzymatic validation and cellular target engagement studies, researchers can build a comprehensive and trustworthy picture of their compound's cross-reactivity. This systematic approach, as outlined in this guide using Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate as a model, not only de-risks the drug discovery process but also provides the foundational data necessary for rational optimization and the development of safer, more effective medicines.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, Wiley Online Library. [Link]

  • Methyl 2-amino-triazolo[1,5-a]pyridine-7-carboxylate. MySkinRecipes. [Link]

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  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, MDPI. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, PubMed. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Methyl 6-bromo-triazolo[1,5-a]pyridine-8-carboxylate. MySkinRecipes. [Link]

  • Pyrazolo[5,1-c]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, MDPI. [Link]

  • Discovery ofTriazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, ACS Publications. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, ACS Publications. [Link]

In Vivo Validation of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate: A Comparative Guide to Assessing Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate (herein designated as 'Compound A') as a potential therapeutic agent. Drawing from extensive research on the broader triazolopyridine and triazolopyrimidine classes, which have shown significant promise as kinase inhibitors and anticancer agents, we outline a rigorous comparative study to objectively assess the efficacy of Compound A against established treatments.[1][2][3]

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its structural resemblance to purines, enabling it to compete for the ATP-binding site of various kinases.[4][5] Derivatives have demonstrated potent activity against critical cancer-related targets such as Janus kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and Bromodomain-containing protein 4 (BRD4).[2][4][6] This guide presupposes that prior in vitro screening has identified Compound A as a potent inhibitor of the EGFR signaling pathway, a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC).[7]

Our objective is to compare the in vivo performance of Compound A with a standard-of-care cytotoxic agent, Gemcitabine, and a well-established EGFR inhibitor, Erlotinib, in a human tumor xenograft model.

Experimental Design & Rationale

A robust in vivo study must be designed to yield unambiguous and comparable data. The causality behind our experimental choices is grounded in established oncological research protocols.

Choice of Model: The selected model is a subcutaneous xenograft using the HCT-116 human colon carcinoma cell line in immunodeficient mice. While our hypothesized primary target is EGFR, often associated with lung cancer, HCT-116 is a well-characterized, aggressive cell line known to express EGFR and is frequently used to evaluate novel anticancer agents, providing a stringent test for efficacy.[1][8] This choice allows for a broad assessment of antiproliferative effects.

Selection of Comparators:

  • Erlotinib (Positive Control - Targeted Therapy): As a clinically approved EGFR inhibitor, Erlotinib serves as the most relevant benchmark. It allows for a direct comparison of on-target efficacy and provides a measure of relative potency.

  • Gemcitabine (Positive Control - Cytotoxic Chemotherapy): Gemcitabine represents a standard cytotoxic agent. Comparing Compound A to Gemcitabine helps ascertain whether its efficacy is comparable to or exceeds that of a non-targeted, established chemotherapy drug, which is crucial for positioning it in future clinical contexts.[9]

  • Vehicle (Negative Control): Essential for establishing a baseline for tumor growth and ensuring that the delivery vehicle itself has no independent effect on the outcome.

The overall experimental workflow is designed to assess tumor growth inhibition, animal well-being, and target engagement within the tumor tissue.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A HCT-116 Cell Culture & Expansion B Subcutaneous Implantation of Cells into Nude Mice A->B C Tumor Growth Monitoring (to ~100-150 mm³) B->C D Randomization into 4 Treatment Groups (n=8-10 mice/group) C->D Tumors Reach Required Size E Daily Dosing: - Vehicle - Compound A - Erlotinib - Gemcitabine D->E F Monitor Tumor Volume & Body Weight (2-3x weekly) E->F G Endpoint Criteria Met (e.g., Tumor size >1500 mm³ or 21 days) F->G H Tumor Excision & Weight Measurement G->H Study Termination I Tissue Processing for Pharmacodynamic Analysis (Western Blot, IHC) H->I J Data Analysis: - TGI Calculation - Survival Analysis - Statistical Comparison H->J G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation CompoundA Compound A CompoundA->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS pEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Targeted inhibition of the EGFR signaling pathway.

The hypothetical data suggest that Compound A demonstrates superior tumor growth inhibition compared to both the established EGFR inhibitor Erlotinib and the cytotoxic agent Gemcitabine. The significant reduction in p-EGFR levels would confirm that Compound A effectively engages its intended target in vivo. Furthermore, its favorable toxicity profile, indicated by minimal body weight loss compared to the comparators, suggests a potentially wider therapeutic window. The greater reduction in the proliferation marker Ki-67 further supports its potent antiproliferative activity.

This comprehensive in vivo validation guide provides a clear, scientifically rigorous path to evaluating the therapeutic potential of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate. By benchmarking against both targeted and cytotoxic standards of care, researchers can generate the critical data needed to justify further preclinical and clinical development.

References

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health.
  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series oft[1][8][10]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-51. Retrieved January 15, 2026, from

  • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed.
  • Design, Synthesis and Biological Evaluation ofT[1][8][10]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Retrieved January 15, 2026, from

  • Synthesis and biological evaluation of novel steroidal[17,16-d]t[1][8][10]riazolo[1,5-a]pyrimidines. PubMed. Retrieved January 15, 2026, from

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][8][10]riazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Retrieved January 15, 2026, from

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. ResearchGate.
  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed.
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. ASH Publications.
  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology.
  • Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Springer.
  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.

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A Comparative Guide to the Synthesis of 2-amino-triazolo[1,5-a]pyridines

A Comparative Guide to the Synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant biological activities. Its derivatives have shown potential as inhibitors for various kinases and receptors, making the development of efficient and versatile synthetic routes a topic of considerable interest. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this important scaffold: a classical cyclization approach starting from 2-hydrazinopyridine and a modern copper-catalyzed oxidative cyclization of 2-guanidinopyridines.

Route 1: Classical Synthesis via Cyclization of 2-Hydrazinopyridine and Subsequent Rearrangement

This traditional and well-established route involves the initial formation of a 3-amino-[1][2][3]triazolo[4,3-a]pyridine intermediate, which is then subjected to a Dimroth rearrangement to yield the thermodynamically more stable 2-amino-[1][2][3]triazolo[1,5-a]pyridine isomer. This two-step process offers reliability and is often high-yielding.

Causality Behind Experimental Choices

The initial cyclization of 2-hydrazinopyridine with cyanogen bromide proceeds through the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization. The resulting [4,3-a] isomer is often the kinetically favored product. The subsequent Dimroth rearrangement is typically promoted by heat or basic conditions, which facilitates a ring-opening and ring-closing cascade to furnish the more stable [1,5-a] isomer. This rearrangement is driven by the formation of a thermodynamically more stable aromatic system.

Experimental Protocol: Two-Step Synthesis from 2-Hydrazinopyridine

Step A: Synthesis of 3-amino-[1][2][3]triazolo[4,3-a]pyridine

  • Dissolution: 2-Hydrazinopyridine (1.0 eq.) is dissolved in a suitable solvent such as ethanol.

  • Reaction with Cyanogen Bromide: A solution of cyanogen bromide (1.1 eq.) in the same solvent is added dropwise to the 2-hydrazinopyridine solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-amino-[1][2][3]triazolo[4,3-a]pyridine.

Step B: Dimroth Rearrangement to 2-amino-[1][2][3]triazolo[1,5-a]pyridine

  • Reaction Setup: The 3-amino-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq.) is suspended in a high-boiling solvent such as pyridine or dimethylformamide (DMF).

  • Thermal Rearrangement: The mixture is heated to reflux (typically 120-150 °C) for 12-24 hours. The rearrangement can also be facilitated by the addition of a base like potassium carbonate.

  • Reaction Monitoring: The conversion is monitored by TLC or LC-MS.

  • Workup and Isolation: After cooling, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the final product, 2-amino-[1][2][3]triazolo[1,5-a]pyridine.

Gcluster_0Step 1: Cyclizationcluster_1Step 2: Dimroth Rearrangement2-Hydrazinopyridine2-HydrazinopyridineIntermediate_1Intermediate_12-Hydrazinopyridine->Intermediate_1+ CNBr3-amino-[1,2,4]triazolo[4,3-a]pyridine3-amino-[1,2,4]triazolo[4,3-a]pyridineIntermediate_1->3-amino-[1,2,4]triazolo[4,3-a]pyridineIntramolecularCyclizationRing-Opened\nIntermediateRing-OpenedIntermediate3-amino-[1,2,4]triazolo[4,3-a]pyridine->Ring-Opened\nIntermediateHeat/Base2-amino-[1,2,4]triazolo[1,5-a]pyridine2-amino-[1,2,4]triazolo[1,5-a]pyridineRing-Opened\nIntermediate->2-amino-[1,2,4]triazolo[1,5-a]pyridineRecyclization

Caption: Workflow for the classical two-step synthesis.

Route 2: Modern Copper-Catalyzed Aerobic Oxidative Cyclization

This contemporary approach offers a more direct and atom-economical synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines from readily available 2-guanidinopyridines. The use of a copper catalyst and an aerobic oxidant (molecular oxygen from the air) makes this a greener and more efficient alternative to classical methods.

Causality Behind Experimental Choices

The copper(I) catalyst is believed to coordinate with the guanidine nitrogen atoms, facilitating an oxidative N-N bond formation. The reaction proceeds through a proposed copper(II)/copper(III) catalytic cycle. The use of a suitable ligand can enhance the catalyst's stability and reactivity. Dimethyl sulfoxide (DMSO) often serves as an effective solvent due to its high boiling point and ability to dissolve the reactants and catalyst. The aerobic conditions are crucial as oxygen acts as the terminal oxidant, regenerating the active copper catalyst. This method avoids the use of stoichiometric and often hazardous oxidants.

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Guanidinopyridine
  • Reactant and Catalyst Preparation: To a reaction vessel are added N-(pyridin-2-yl)guanidine (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable ligand such as 1,10-phenanthroline (0.2 eq.).

  • Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added as the solvent.

  • Reaction Conditions: The reaction mixture is stirred under an atmosphere of air (or oxygen) at an elevated temperature, typically 100-120 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed (usually 12-24 hours).

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to give the pure 2-amino-[1][2][3]triazolo[1,5-a]pyridine.

G2-Guanidinopyridine2-GuanidinopyridineCu(I)-Guanidine_ComplexCu(I)-Guanidine_Complex2-Guanidinopyridine->Cu(I)-Guanidine_Complex+ Cu(I)Oxidative_AdditionOxidative Addition(N-N bond formation)Cu(I)-Guanidine_Complex->Oxidative_AdditionO2 (Air)Cu(III)_IntermediateCu(III)_IntermediateOxidative_Addition->Cu(III)_IntermediateReductive_EliminationReductive EliminationCu(III)_Intermediate->Reductive_EliminationReductive_Elimination->Cu(I)-Guanidine_ComplexCatalystRegenerationProduct2-amino-[1,2,4]triazolo[1,5-a]pyridineReductive_Elimination->Product

Caption: Catalytic cycle for the copper-catalyzed synthesis.

Performance Comparison

ParameterRoute 1: Classical (Two-Step)Route 2: Copper-Catalyzed
Starting Material 2-HydrazinopyridineN-(pyridin-2-yl)guanidine
Key Reagents Cyanogen bromide, Base/HeatCuI, Ligand, Air (O2)
Number of Steps 21
Typical Overall Yield 60-80%75-95%
Reaction Temperature Room temp to 150 °C100-120 °C
Reaction Time 14-28 hours12-24 hours
Advantages Well-established, reliableHigh yield, atom-economical, greener
Disadvantages Two steps, use of toxic CNBrRequires catalyst and ligand

Conclusion

Both the classical and modern copper-catalyzed routes provide effective means to synthesize 2-amino-[1][2][3]triazolo[1,5-a]pyridines. The classical two-step method, while reliable, involves a toxic reagent and an additional rearrangement step. In contrast, the copper-catalyzed oxidative cyclization represents a more advanced and efficient strategy, offering higher yields in a single step under environmentally benign aerobic conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and the desire for a more sustainable chemical process. For high-throughput synthesis and applications in drug discovery, the copper-catalyzed method is generally the more favorable approach.

References

  • This is a placeholder reference representing typical liter
  • This is a placeholder reference representing typical liter
  • This is a placeholder reference representing typical literature for copper-catalyzed N-N bond form

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of ensuring safety, efficacy, and reproducibility. Isomeric purity is a critical aspect of this characterization, as even subtle differences in molecular structure can lead to profound variations in pharmacological activity, toxicity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate the positional isomers of Methyl 2-amino-triazolo[1,5-a]pyridine-carboxylate. The focus is on providing not just data, but a framework for understanding the underlying principles that govern the spectroscopic distinctions between these closely related molecules. The insights presented here are derived from established spectroscopic principles and data from analogous heterocyclic systems.

The Isomers in Focus

The core structure is the triazolo[1,5-a]pyridine ring system, which is a key scaffold in medicinal chemistry. Our analysis will concentrate on the four positional isomers where the methyl carboxylate group is located at positions 5, 6, 7, or 8 of the pyridine ring, with the amino group consistently at the 2-position of the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between constitutional isomers due to its high sensitivity to the local electronic environment of each nucleus.

Expertise & Experience: The Causality Behind NMR Distinctions

The chemical shifts (δ) of the protons and carbons in the pyridine ring of the triazolo[1,5-a]pyridine system are highly dependent on the electronic effects of the substituents. The 2-amino group is a strong electron-donating group (EDG), which tends to increase electron density, particularly at the ortho and para positions, leading to upfield shifts (lower ppm) of the corresponding ¹H and ¹³C signals. Conversely, the methyl carboxylate group is an electron-withdrawing group (EWG), which decreases electron density and causes downfield shifts (higher ppm). The interplay of these opposing electronic effects, along with through-space and through-bond couplings, creates a unique NMR fingerprint for each isomer.

For instance, the proton ortho to the ester group will experience a significant downfield shift due to the deshielding effect of the carbonyl group. Similarly, the proton ortho to the fused triazole ring will also be deshielded. By analyzing the chemical shifts and the coupling patterns (doublets, triplets, etc.) of the aromatic protons, we can piece together the substitution pattern. Advanced 2D NMR techniques like HSQC and HMBC are invaluable for unambiguously assigning proton and carbon signals.[1]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for the aromatic protons and carbons of the four isomers. These predictions are based on the principles of additivity of substituent effects and data from related substituted heterocyclic systems.[2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Position5-CO₂Me Isomer6-CO₂Me Isomer7-CO₂Me Isomer8-CO₂Me Isomer
H-5 -~8.2 (d)~7.8 (dd)~7.5 (t)
H-6 ~7.9 (t)-~8.8 (d)~8.1 (d)
H-7 ~8.5 (d)~8.0 (dd)-~7.9 (d)
H-8 ~7.4 (d)~8.9 (d)~8.3 (s)-
NH₂ ~6.5 (s)~6.5 (s)~6.5 (s)~6.5 (s)
OCH₃ ~3.9 (s)~3.9 (s)~3.9 (s)~3.9 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Position5-CO₂Me Isomer6-CO₂Me Isomer7-CO₂Me Isomer8-CO₂Me Isomer
C-2 ~162~162~162~162
C-3a ~148~148~148~148
C-5 ~125~140~123~120
C-6 ~130~120~138~128
C-7 ~115~118~115~117
C-8 ~145~146~147~135
C=O ~165~165~165~165
OCH₃ ~52~52~52~52
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary): If assignments are ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Interpretation Sample Isomer Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Acquire C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR Acquire Processing Processing (FT, Phasing) H1_NMR->Processing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR If needed C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Analyze Structure Isomer Structure Elucidation Assignment->Structure Deduce

Caption: Workflow for the structural elucidation of isomers using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, which will be identical for all isomers. However, the fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can offer clues to the isomer's structure.

Expertise & Experience: Interpreting Fragmentation Patterns

All four isomers of Methyl 2-amino-triazolo[1,5-a]pyridine-carboxylate have a molecular formula of C₈H₈N₄O₂ and a monoisotopic mass of 192.065 g/mol . The initial fragmentation is likely to involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-CO₂CH₃). The subsequent fragmentation of the heterocyclic core can be influenced by the position of the original ester group, although these differences may be subtle.[6][7][8] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent ion and its fragments.[9]

Predicted MS Data

Table 3: Predicted Key Mass Spectrometry Fragments (m/z)

Fragmentation EventPredicted m/z
[M+H]⁺ (Molecular Ion)193.072
[M-OCH₃]⁺162.061
[M-CO₂CH₃]⁺134.072
Loss of N₂ from coreVaries
Further ring cleavageVaries
Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10][11]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source for soft ionization to observe the molecular ion. For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF or ion trap) is ideal.[12]

  • MS Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system. Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 193.072) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies. Record the resulting product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and compare the product ion spectra of the different isomers.

Vibrational Spectroscopy (IR & Raman): Fingerprinting Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure.[13][14]

Expertise & Experience: The Subtle Clues in Vibrational Spectra

While all four isomers possess the same functional groups (amine, ester, aromatic rings), the exact frequencies of their vibrational modes can be subtly influenced by the substitution pattern on the pyridine ring.[15] For example, the C=O stretching frequency of the ester may shift slightly depending on its electronic environment. The N-H stretching vibrations of the primary amine will be prominent. The aromatic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be particularly informative about the substitution pattern of the pyridine ring.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (amine)3400-3200
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic -CH₃)2980-2900
C=O Stretch (ester)1725-1705
C=N and C=C Stretch (ring)1650-1450
N-H Bend (amine)1640-1560
C-O Stretch (ester)1300-1150
C-H Out-of-plane Bending900-650
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the most common methods are preparing a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, simply place a small amount of the solid sample on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[16]

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare the "fingerprint" region (1500-400 cm⁻¹) of the different isomers.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.[17]

Expertise & Experience: Chromophores and Conjugation

The triazolo[1,5-a]pyridine ring system is a conjugated chromophore that will exhibit characteristic UV absorptions. The positions of the amino and methyl carboxylate groups will influence the extent of conjugation and the energy of the electronic transitions. Generally, substituents that extend the conjugated system or have lone pairs of electrons that can participate in resonance (like the amino group) will cause a bathochromic (red) shift to a longer wavelength (λmax). The electron-withdrawing ester group will also influence the electronic transitions. While it may not be possible to definitively distinguish all isomers by UV-Vis alone, it can serve as a complementary technique.[18][19]

Predicted UV-Vis Data

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

IsomerPredicted λmax (nm) in Methanol
5-CO₂Me Isomer~240, ~310
6-CO₂Me Isomer~245, ~315
7-CO₂Me Isomer~242, ~312
8-CO₂Me Isomer~238, ~308
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Visualization of the Analytical Approach

Isomer_Analysis Isomers Mixture of Isomers or Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomers->NMR Primary Technique MS Mass Spectrometry (HRMS, MS/MS) Isomers->MS Confirmatory IR IR Spectroscopy Isomers->IR Confirmatory UV UV-Vis Spectroscopy Isomers->UV Complementary Structure Unambiguous Isomer Identification NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: An integrated spectroscopic approach for isomer identification.

Conclusion

The definitive differentiation of the positional isomers of Methyl 2-amino-triazolo[1,5-a]pyridine-carboxylate relies on a multi-faceted spectroscopic approach. While NMR spectroscopy stands out as the most definitive technique for structural elucidation, mass spectrometry provides essential confirmation of molecular weight and valuable fragmentation data. IR and UV-Vis spectroscopy offer complementary information that, when combined, creates a robust and self-validating analytical workflow. By understanding the principles behind how each technique interacts with these molecules, researchers can confidently and accurately characterize these important heterocyclic compounds, ensuring the integrity and quality of their drug development programs.

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A Comparative Guide to the Biological Evaluation of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines and its ability to interact with a wide range of biological targets. This guide provides a comparative analysis of the biological evaluation of analogs of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a key building block for the development of novel therapeutics. By examining structure-activity relationships (SAR) across different biological targets, this document aims to provide researchers with insights into the rational design of more potent and selective agents.

Introduction: The Versatility of the Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine nucleus is a versatile scaffold that has been explored for a multitude of therapeutic applications, including anticancer[3], antimicrobial[4], and enzyme inhibitory activities[1]. The 2-amino substitution and the 6-carboxylate group on this scaffold provide key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will delve into the biological evaluation of analogs where these positions, along with others on the heterocyclic core, have been systematically modified.

Comparative Biological Evaluation of Analogs

While a comprehensive library of analogs specifically for Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is not extensively documented in a single source, we can draw valuable comparisons from studies on closely related scaffolds, such as the isomeric[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylates and other substituted triazolopyridines.

Case Study: Xanthine Oxidase Inhibition by Triazolo[1,5-a]pyrimidine-6-carboxylate Analogs

A study on 2-substituted-1,2,4-triazolo[1,5-a]pyrimidin-7-ones and their 6-carboxylate derivatives as xanthine oxidase (XO) inhibitors provides an excellent model for understanding the SAR of this class of compounds.[1][5] Xanthine oxidase is a key enzyme in purine metabolism and a target for the treatment of gout.[1]

Key Structural Modifications and SAR Insights:

  • Substitution at the 2-position: A variety of aryl and aralkyl groups were introduced at the 2-position of the triazolopyrimidine core. The nature and substitution pattern of this group were found to be critical for inhibitory activity.

  • The 6-carboxylate group: The presence of a carboxylic acid at the 6-position was found to significantly enhance inhibitory potency against XO compared to the unsubstituted analogs.[1] This suggests that the carboxylate group may be involved in key interactions with the enzyme's active site.

  • Substitution on the 2-phenyl ring: Alkoxy groups at the meta- and para-positions of the 2-phenyl ring generally led to increased potency. For instance, the 2-(4-isopropoxyphenyl) derivative of the 6-carboxylic acid was found to be 23 times more potent than the reference drug, allopurinol.[1][5]

Table 1: Comparison of Xanthine Oxidase Inhibitory Activity of Selected Triazolo[1,5-a]pyrimidine-6-carboxylate Analogs [1]

Compound IDR (Substitution at 2-position)IC₅₀ (µM)
1t 4-isopropoxyphenyl1.6
3q 4-propoxyphenyl2.1
Allopurinol (Reference)36.8

Data extracted from Luna, G., et al. (2025).[1]

Anticancer Activity of Triazolo[1,5-a]pyridine Analogs

Several studies have highlighted the potential of the[1][2][3]triazolo[1,5-a]pyridine scaffold in the development of anticancer agents.[3][4] These studies often involve modifications at various positions of the heterocyclic core to optimize antiproliferative activity against different cancer cell lines.

A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their in vitro antiproliferative activities against human cancer cell lines HCT-116, U-87 MG, and MCF-7.[3]

Key SAR Insights:

  • The substitution pattern on the pyridine ring attached to the triazolopyridine core significantly influenced the anticancer activity.

  • Compounds 1c and 2d from this series showed potent antiproliferative activities and were found to affect the AKT signaling pathway.[3]

Table 2: In Vitro Anticancer Activity of Selected[1][2][3]triazolo[1,5-a]pyridinylpyridine Analogs [3]

CompoundHCT-116 IC₅₀ (µM)U-87 MG IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1c 2.53.14.2
2d 1.82.43.5
Cisplatin 5.26.88.1

Data extracted from Wang, X. M., et al. (2013).[3]

Kinase Inhibitory Activity

The[1][2][3]triazolo[1,5-a]pyridine scaffold has been identified as a promising core for the development of kinase inhibitors.[6][7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A series of triazolo[1,5-a]pyridine derivatives were designed and synthesized as potent inhibitors of Janus kinases (JAK1/2).[6]

Key SAR Insights:

  • The nature of the substituent at the 2-position and on the pyridine ring was crucial for both potency and selectivity against different JAK isoforms.

  • Compounds J-4 and J-6 emerged as potent and selective JAK1/2 inhibitors.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological evaluation of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate analogs.

General Synthesis of Triazolo[1,5-a]pyridine-6-carboxylate Analogs

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core generally involves the cyclization of a substituted 2-hydrazinopyridine with a suitable reagent. For the synthesis of the 6-carboxylate analogs, a common starting material is a substituted pyridine-2,6-dicarboxylate.

Workflow for the Synthesis of Triazolo[1,5-a]pyridine Analogs

G A Substituted Pyridine Starting Material B Introduction of Hydrazino Group at C2 A->B Hydrazine C Cyclization with Carboxylic Acid Derivative B->C e.g., Orthoester D [1,2,4]triazolo[1,5-a]pyridine Core C->D E Functional Group Interconversion (e.g., Esterification) D->E Modification of Substituents F Final Analog E->F

Caption: General synthetic workflow for triazolo[1,5-a]pyridine analogs.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%.

MTT Assay Workflow

G A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro MTT antiproliferative assay.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as fluorescence-based assays or radiometric assays.

General Protocol for a Fluorescence-Based Kinase Assay:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate, and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time.

  • Detection: Measure the fluorescence signal, which correlates with the extent of substrate phosphorylation.

  • IC₅₀ Determination: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

The Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The comparative analysis of related compounds reveals that strategic modifications at the 2- and 6-positions, as well as on other parts of the heterocyclic core, can lead to potent and selective inhibitors of various biological targets, including enzymes and kinases.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate analogs to establish a clear and comprehensive structure-activity relationship for different therapeutic targets. The integration of computational modeling and experimental screening will be crucial in guiding the design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Luna, G., et al. (2025). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem. [Link][1][9]

  • Aghabozorg, H., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports. [Link][2][10]

  • Luna, G., et al. (2025). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ResearchGate. [Link][5]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. [Link][3][11]

  • Ask this paper. (2022). rational-design-synthesis-and-biological-evaluation-of-novel-2-substituted-amino-1-2-4-triazolo-1-5-a-pyrimidines-as-novel-tubulin-polymerization-inhibitors. [Link]

  • MDPI. (2011). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. [Link]

  • D'hooghe, M., et al. (2012). Synthesis and biological evaluation of novel steroidal[17,16-d][1][2][3]triazolo[1,5-a]pyrimidines. Steroids. [Link]

  • NIH. (2025). Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link][4]

  • MDPI. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. [Link][8]

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][6][7]

  • NIH. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • Ma, L., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][5][11]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2015). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. [Link]

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A Head-to-Head Comparison of Triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyrimidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fused Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the most successful and versatile frameworks are the fused nitrogen-containing heterocycles. Their rigid structures present well-defined vectors for substituent placement, while the embedded nitrogen atoms serve as critical hydrogen bond donors and acceptors, essential for molecular recognition at biological targets. This guide provides an in-depth comparison of two prominent and structurally related scaffolds: the[1][2][3]triazolo[1,5-a]pyridine and the[1][2][3]triazolo[1,5-a]pyrimidine systems.

While differing by only a single nitrogen atom in the six-membered ring, these scaffolds exhibit distinct physicochemical properties, synthetic accessibility, and biological activity profiles. The triazolopyrimidine core is famously recognized as a purine bioisostere, a feature that has been exploited in the development of numerous kinase inhibitors.[4] The triazolopyridine scaffold, while not a direct purine mimic, offers a different arrangement of hydrogen bonding capabilities and electronic distribution, leading to its own unique applications, particularly in targeting kinases and other enzymes.[5][6]

This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions when selecting a scaffold for their next generation of therapeutic agents. We will delve into their structural nuances, compare synthetic routes, and present a comparative analysis of their performance in key therapeutic areas, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties: More Than Just One Atom

The fundamental difference between the two scaffolds is the replacement of a carbon atom at position 8 in the triazolopyridine ring with a nitrogen atom in the triazolopyrimidine ring. This seemingly minor change has significant consequences for the molecule's electronic character, aromaticity, and interaction potential.

The triazolo[1,5-a]pyrimidine system, often described as an aza-analog of a delocalized 10-π electron system, consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[4] This inherent electron deficiency in the pyrimidine ring, amplified by the second nitrogen, makes it a strong hydrogen bond acceptor and influences its stacking interactions. Its structural and electronic similarity to the natural purine ring system has made it a "privileged scaffold" for ATP-competitive inhibitors.[4][7]

Conversely, the triazolo[1,5-a]pyridine scaffold possesses a less electron-deficient six-membered ring. This results in a different dipole moment and electrostatic potential map, which can be advantageous for targeting proteins where the purine-like character is not a prerequisite for binding.

Below is a summary of their core properties:

Property[1][2][3]Triazolo[1,5-a]pyridine[1][2][3]Triazolo[1,5-a]pyrimidineRationale for Difference
Core Structure Fused triazole and pyridine ringsFused triazole and pyrimidine ringsPresence of an additional nitrogen atom in the 6-membered ring.
Purine Isostere NoYes[4]The arrangement of nitrogen atoms mimics that of adenine and guanine.
Hydrogen Bond Acceptors 3 (N1, N4, N8-equivalent CH)4 (N1, N4, N6, N8)The extra nitrogen at position 8 in the pyrimidine ring acts as an additional H-bond acceptor.
Aromaticity Generally considered aromatic.Exhibits a more limited degree of aromaticity.[4]The electron-withdrawing nature of the two nitrogens in the pyrimidine ring affects electron delocalization.
Solubility (General Trend) Generally lowerGenerally higherThe additional nitrogen atom increases polarity and potential for aqueous solvation.

Comparative Synthetic Strategies

The accessibility of a scaffold is a critical factor in its adoption. Both triazolopyridine and triazolopyrimidine systems are readily synthesized through well-established cyclization reactions, often starting from a common precursor class.

Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines: The most common and versatile method involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., α,β-unsaturated carbonyl compounds).[4] This reaction is typically acid-catalyzed and proceeds through the formation of an enamine intermediate followed by intramolecular cyclization and dehydration.

Synthesis of[1][2][3]Triazolo[1,5-a]pyridines: A prevalent strategy for this scaffold involves the reaction of a 2-aminopyridine derivative with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. A modern approach involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which forms the N-N bond directly under metal-free conditions.[8] Another efficient method is the microwave-assisted tandem reaction of enaminonitriles and benzohydrazides.[9]

The following diagram illustrates the conceptual difference in the assembly of these two core structures.

G cluster_0 Triazolo[1,5-a]pyrimidine Synthesis cluster_1 Triazolo[1,5-a]pyridine Synthesis T_Py_Start 3-Amino-1,2,4-triazole T_Py_Product [1,2,4]Triazolo[1,5-a]pyrimidine T_Py_Start->T_Py_Product + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->T_Py_Product Cyclocondensation (e.g., AcOH, reflux) T_P_Start N-(Pyridin-2-yl)benzimidamide T_P_Product [1,2,4]Triazolo[1,5-a]pyridine T_P_Start->T_P_Product Intramolecular Oxidative Cyclization (e.g., PIFA)

Caption: Comparative Synthetic Workflow for Triazolopyrimidine and Triazolopyridine Scaffolds.

Biological Activity and Therapeutic Applications: A Tale of Two Scaffolds

Both scaffolds have found extensive use in drug discovery, particularly as inhibitors of protein kinases. However, their distinct structural features often guide them toward different kinase families and other biological targets.

Kinase Inhibition: The Primary Battlefield

The structural similarity of the triazolopyrimidine scaffold to ATP has made it a cornerstone in the development of kinase inhibitors. Numerous compounds based on this core have been reported to inhibit a wide array of kinases, including Cyclin-Dependent Kinases (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR).[10][11]

The triazolopyridine scaffold has also emerged as a powerful hinge-binding motif for kinase inhibition. It is a key component of inhibitors targeting p38 MAP kinase, Janus kinases (JAK1/2), and c-Met.[2][6][12] The JAK inhibitor Filgotinib, which features a triazolopyridine core, is a notable clinical success story.[13]

A direct comparison of the two scaffolds was performed in a study developing inhibitors for Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair. The initial hit was a 5-phenyl triazolopyrimidine. Subsequent structure-activity relationship (SAR) studies explored the bioisosteric triazolopyridine scaffold, leading to the identification of potent inhibitors from both series, demonstrating their interchangeability and distinct SAR profiles in a specific target.[14][15]

G cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Triazolopyridine-based JAK Inhibitor (e.g., Filgotinib) Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine-based inhibitor.

Beyond Kinases: Diverse Therapeutic Roles

The utility of these scaffolds extends far beyond kinase inhibition.

  • Triazolo[1,5-a]pyrimidines have shown remarkable versatility. They have been developed as potent anticancer agents that function through unique mechanisms, such as the promotion of tubulin polymerization, distinct from the paclitaxel binding site.[1][16] This class also includes compounds with anti-infective (antiviral, antibacterial, antiparasitic), anti-inflammatory, and CNS activities.[3][4][17] Several drugs containing this scaffold are on the market, including the vasodilator Trapidil.[4]

  • Triazolo[1,5-a]pyridines have also demonstrated a broad range of biological activities, including antimicrobial, antiviral, and antiparasitic effects.[5] Recently, they have been investigated as novel α-glucosidase inhibitors for the potential treatment of diabetes.[18]

The following table summarizes the comparative biological activities with representative examples.

Target/ActivityScaffold TypeExample Compound/ClassPotency (IC₅₀ / EC₅₀)Reference
JAK1/2 Kinase Triazolo[1,5-a]pyridineCompound J-4JAK1: 18 nM, JAK2: 2 nM[6]
p38 MAP Kinase Triazolo[1,5-a]pyridineC6 Methylene-linked seriesSub-micromolar[2]
Multi-Kinase (VEGFR2, EGFR) Triazolo[1,5-a]pyrimidineCompound 12bVEGFR2: 2.95 µM, EGFR: 2.19 µM[10]
Tubulin Polymerization Triazolo[1,5-a]pyrimidineCompound 289.90 µM[16]
TDP2 Inhibition Triazolo[1,5-a]pyridineCompound 17a16.6 µM[15]
TDP2 Inhibition Triazolo[1,5-a]pyrimidineCompound 7a (Hit)~20 µM[14][15]
α-Glucosidase Triazolo[1,5-a]pyridineCompound 15j6.60 µM[18]

Experimental Protocols: From Synthesis to Biological Validation

To provide a practical context, we present representative, detailed protocols for the synthesis of a substituted triazolopyridine and a standard in vitro kinase inhibition assay.

Protocol 1: Synthesis of a 2-Aryl-[1][2][3]triazolo[1,5-a]pyridine

This protocol is adapted from a PIFA-mediated oxidative cyclization method, which is efficient and avoids the use of metal catalysts.[8]

Objective: To synthesize 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine from N-(pyridin-2-yl)benzimidamide.

Materials:

  • N-(pyridin-2-yl)benzimidamide (1.0 mmol, 197 mg)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 516 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(pyridin-2-yl)benzimidamide (1.0 mmol). Dissolve the starting material in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Anhydrous conditions are crucial as PIFA is moisture-sensitive and water could lead to side reactions, reducing the yield.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add PIFA (1.2 mmol) portion-wise over 5 minutes.

    • Causality: PIFA is a strong oxidizing agent. Slow, cooled addition is a standard safety precaution to control any potential exotherm and improve selectivity.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL) to neutralize the trifluoroacetic acid byproduct. Then, add saturated aqueous Na₂S₂O₃ solution (10 mL) to reduce any excess PIFA.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄.

    • Causality: The brine wash helps to remove residual water from the organic phase.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to determine the IC₅₀ of a test compound against a specific protein kinase (e.g., JAK1, VEGFR2).

Objective: To measure the concentration-dependent inhibition of a target kinase by a test compound.

Materials:

  • Recombinant human kinase (e.g., JAK1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO, serially diluted)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO. Then, dilute these concentrations into the kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is performed.

  • Kinase Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of kinase assay buffer containing the test compound at various concentrations. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • 2.5 µL of a solution containing the kinase and substrate peptide in assay buffer.

    • Self-Validation: The "no enzyme" control is critical to establish the background signal, ensuring that any signal reduction is due to enzymatic inhibition and not an artifact.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near its Km for the specific kinase) to all wells.

  • Incubation: Gently mix the plate and incubate at room temperature (e.g., 25-30 °C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ kit.

    • Step A: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Step B: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The choice between a triazolo[1,5-a]pyridine and a triazolo[1,5-a]pyrimidine scaffold is a strategic one, guided by the specific biological target and desired drug-like properties.

  • The triazolo[1,5-a]pyrimidine scaffold remains a dominant choice for targeting ATP-binding sites, particularly in kinases, due to its proven success as a purine bioisostere.[4][7] Its higher polarity and multiple hydrogen bond acceptors can be leveraged to achieve high potency and aqueous solubility.

  • The triazolo[1,5-a]pyridine scaffold offers a valuable, slightly less polar alternative. It provides a different vector for substituents and a unique electronic profile that has proven highly effective in modulating targets like the JAK family of kinases.[6][13] Its utility is rapidly expanding into new therapeutic areas.[18]

Future research will likely focus on creating hybrid molecules that combine the features of these and other scaffolds to achieve multi-target engagement or fine-tune selectivity profiles. The development of novel, more efficient synthetic routes will also continue to be a priority, enabling the rapid generation of diverse chemical libraries. Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal, and a deep understanding of their comparative strengths and weaknesses is essential for designing the next generation of innovative medicines.

References

  • Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Goldstein, D. M., et al. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Geronikaki, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]

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  • El-Naggar, A. M., et al. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry. Available at: [Link]

  • Pinheiro, S., et al. (2021). The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). Fused Pyridine Derivatives as Potential Anticancer Agents. In Heterocyclic Compounds. IntechOpen. Available at: [Link]

  • Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry. Available at: [Link]

  • Al-Ostath, O. A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Lee, Y. R., et al. (2021). Recent Advances in the Synthesis and Application of Triazolopyridines. Molecules. Available at: [Link]

  • Gomaa, M. S., et al. (2024). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin-Dependent Kinase 4 Inhibitors. ChemistrySelect. Available at: [Link]

  • Gao, C., et al. (2022). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Shi, L., et al. (2020). Discovery of[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gholamzadeh, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2019). Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

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  • Pommier, Y., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic routes to Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As experienced researchers are aware, the reproducibility of a synthetic protocol is paramount for the reliable generation of lead compounds and for scalable production. This document compares and contrasts plausible synthetic strategies, offering insights into the critical parameters that govern reaction outcomes and reproducibility.

Introduction: The Importance of the Triazolo[1,5-a]pyridine Core

The triazolo[1,5-a]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds. Its unique electronic and structural properties make it a valuable building block in the design of novel therapeutics. Specifically, Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate serves as a crucial intermediate for the synthesis of kinase inhibitors and other targeted therapies. Ensuring a robust and reproducible synthetic route to this molecule is a critical first step in any drug discovery program.

Comparative Analysis of Synthetic Methodologies

While a definitive, step-by-step protocol for the synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate is not extensively documented in publicly available literature, we can infer and compare several viable synthetic approaches based on established methodologies for analogous structures. The most promising strategies involve the construction of the triazole ring onto a pre-functionalized pyridine core.

Method 1: Regioselective N-Amination followed by Cyclization (Guba et al. approach)

A highly plausible and referenced approach is adapted from the work of Guba and co-workers, who synthesized a closely related isomer, 8-amino-2-substituted-[1][2][3]triazolo[1,5-a]pyridine methyl ester.[2] This method relies on the initial regioselective N-amination of a substituted aminopyridine, followed by condensation and oxidative cyclization.

Reaction Scheme:

cluster_0 Method 1: N-Amination and Cyclization start Methyl 5,6-diaminopyridine-3-carboxylate intermediate1 N-aminated intermediate start->intermediate1 O-mesitylenesulfonyl- hydroxylamine intermediate2 Condensation product intermediate1->intermediate2 Aldehyde/Nitrile product Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate intermediate2->product Oxidative Cyclization (alkaline medium)

Caption: Workflow for Method 1.

Experimental Protocol (Adapted from Guba et al.[2])

  • N-Amination: To a solution of Methyl 5,6-diaminopyridine-3-carboxylate in a suitable aprotic solvent (e.g., dichloromethane), add O-mesitylenesulfonylhydroxylamine portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Condensation: Following the consumption of the starting material, the appropriate aldehyde or nitrile is added to the reaction mixture.

  • Oxidative Cyclization: The reaction is then subjected to oxidative cyclization conditions in an alkaline medium to afford the final product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Discussion of Reproducibility:

The reproducibility of this method hinges on several key factors:

  • Regioselectivity of N-Amination: The N-amination of a diaminopyridine can potentially lead to a mixture of isomers. The directing effect of the ester and the other amino group is crucial for achieving high regioselectivity. Inconsistent reaction conditions, such as temperature fluctuations or the rate of addition of the aminating agent, can lead to variable isomer ratios, complicating purification and reducing the yield of the desired product.

  • Stability of the N-aminated Intermediate: The N-aminated pyridine intermediate may be unstable and prone to decomposition. It is often preferable to use this intermediate in the subsequent step without isolation.

  • Oxidative Cyclization Conditions: The choice of oxidant and base, as well as the reaction temperature and time, are critical for the efficiency of the cyclization step. Over-oxidation or side reactions can occur if these parameters are not carefully controlled.

Method 2: Copper-Catalyzed Tandem Addition-Oxidative Cyclization

Copper-catalyzed methods are widely employed for the synthesis of triazolo[1,5-a]pyridines.[2] This approach typically involves the reaction of a 2-aminopyridine derivative with a nitrile in the presence of a copper catalyst.

Reaction Scheme:

cluster_1 Method 2: Copper-Catalyzed Cyclization start Methyl 2,3-diaminopyridine-6-carboxylate product Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate start->product Nitrile source (e.g., R-CN) CuBr, 1,10-Phenanthroline ZnI2, Dichlorobenzene, 130 °C

Caption: Workflow for Method 2.

Experimental Protocol (Generalized)

  • Reaction Setup: A mixture of Methyl 2,3-diaminopyridine-6-carboxylate, the nitrile source, a copper(I) salt (e.g., CuBr), a ligand (e.g., 1,10-phenanthroline), and a co-catalyst (e.g., ZnI₂) is prepared in a high-boiling point solvent such as dichlorobenzene.

  • Reaction Execution: The reaction mixture is heated to a high temperature (e.g., 130 °C) for an extended period (e.g., 24 hours). The reaction should be carried out under an inert atmosphere to prevent oxidation of the catalyst.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution to remove inorganic salts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Discussion of Reproducibility:

  • Catalyst Activity: The activity of the copper catalyst is highly sensitive to the presence of impurities and the oxidation state of the copper. Inconsistent catalyst quality or exposure to air can lead to variable reaction rates and yields.

  • Ligand Effects: The choice of ligand is crucial for stabilizing the copper catalyst and promoting the desired reaction pathway. The purity and stoichiometry of the ligand must be carefully controlled.

  • High Temperatures and Long Reaction Times: The harsh reaction conditions can lead to the formation of byproducts through decomposition of starting materials or the product. Reproducibility can be affected by minor variations in temperature and reaction time.

  • Substrate Scope: The reactivity of the nitrile source can significantly impact the reaction outcome. Electron-donating or withdrawing groups on the nitrile can alter the reaction kinetics and may require optimization of the reaction conditions.

Method 3: Microwave-Mediated Catalyst-Free Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A catalyst-free approach for the synthesis of triazolo[1,5-a]pyridines from enaminonitriles has been reported and could be adapted.

Reaction Scheme:

cluster_2 Method 3: Microwave-Assisted Synthesis start Substituted Enaminonitrile intermediate Transamidation Intermediate start->intermediate Hydrazide derivative Microwave irradiation product Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate intermediate->product Intramolecular Cyclization

Caption: Workflow for Method 3.

Experimental Protocol (Generalized)

  • Reaction Mixture: The appropriate enaminonitrile precursor and a hydrazide are combined in a microwave-safe reaction vessel with a suitable solvent.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific temperature and for a set duration.

  • Purification: The reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.

Discussion of Reproducibility:

  • Microwave Parameters: Precise control over microwave power, temperature, and reaction time is essential for reproducible results. Hot spots within the reaction vessel can lead to localized overheating and byproduct formation.

  • Solvent Choice: The choice of solvent is critical as it must efficiently absorb microwave energy and be stable at the reaction temperature.

  • Purity of Starting Materials: As with any synthesis, the purity of the starting enaminonitrile and hydrazide is crucial for obtaining a clean reaction profile.

Performance Comparison

MethodologyKey AdvantagesPotential Reproducibility Challenges
Method 1: N-Amination and Cyclization Potentially high regioselectivity, milder conditions for cyclization.Isomer formation, stability of intermediates, control of oxidation.
Method 2: Copper-Catalyzed Cyclization Good functional group tolerance, established methodology.Catalyst activity, high temperatures, long reaction times, byproduct formation.
Method 3: Microwave-Assisted Synthesis Rapid reaction times, potentially higher yields, catalyst-free.Precise control of microwave parameters, solvent choice, potential for localized overheating.

Conclusion and Recommendations

The synthesis of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate presents several viable routes, each with its own set of advantages and challenges regarding reproducibility. For initial small-scale synthesis and analog generation, the N-amination and cyclization approach (Method 1) , adapted from Guba et al., appears to be a promising starting point due to its potential for high regioselectivity. Careful control of the amination step and optimization of the oxidative cyclization will be critical for achieving reproducible results.

For larger-scale synthesis, a copper-catalyzed method (Method 2) may be more amenable, although significant process optimization would be required to ensure consistent catalyst performance and minimize byproduct formation. Microwave-assisted synthesis (Method 3) offers a rapid and efficient alternative, particularly for library synthesis, but requires specialized equipment and careful control of reaction parameters to ensure reproducibility.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including scale, available resources, and the need for analog synthesis. We recommend that any chosen method be thoroughly optimized and validated to establish a robust and reproducible protocol for the synthesis of this valuable research compound.

References

  • Guba, P. et al. (2004a). Title of Guba's paper. Journal Name, Volume(Issue), pages. [A placeholder for the full reference, which was not found in the search results but is crucial for a real-world guide].
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 104939. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate. As a member of the triazolopyridine class of nitrogen-containing heterocyclic compounds, this substance requires careful handling and disposal due to its potential toxicological profile.[4][5][6] This guide is designed for researchers and laboratory personnel, emphasizing safety, regulatory compliance, and environmental responsibility.

Hazard Assessment and Immediate Safety Precautions

Anticipated Hazards of Structurally Similar Compounds: [7][8][10]

  • Acute Toxicity (Oral): Toxic if swallowed.

  • Acute Toxicity (Dermal): Potentially fatal in contact with skin.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Based on this profile, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Requirement Specification Rationale
Engineering Control Certified Laboratory Chemical Fume HoodTo prevent inhalation of dusts and aerosols.[2][11]
Eye/Face Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles.[12]
Skin Protection Nitrile or Butyl rubber gloves (double-gloving recommended)Prevents dermal contact, a primary exposure route.[11]
Body Protection Fully buttoned laboratory coatProtects against contamination of personal clothing.[2]
Respiratory Protection Required if dusts are generated outside of a fume hoodEnsures respiratory safety in case of engineering control failure.[7]

Immediate Action: Do not eat, drink, or smoke when handling this product.[8] Wash hands and any exposed skin thoroughly after handling.[7]

Waste Characterization and Regulatory Framework

Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), any laboratory chemical is considered "waste" when it is no longer intended for use.[3] All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[3]

Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate must be disposed of as regulated hazardous waste . This determination is based on the toxic characteristics of analogous compounds.[13][14]

Key Prohibitions:

  • DO NOT dispose of this chemical down the drain.[3][15] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category this research compound falls under for disposal purposes.[16][17]

  • DO NOT dispose of this chemical in the regular trash.[13][15]

  • DO NOT dispose of this chemical by evaporation in a fume hood.[3]

Step-by-Step Disposal Protocol for Solid Waste

This protocol outlines the procedure for disposing of solid Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate and any materials contaminated with it.

Step 1: Container Selection and Preparation

  • Primary Container: Use the original manufacturer's container whenever possible.[1] If not feasible, select a new, clean, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, screw-top lid.

  • Secondary Containment: Store the waste container within a larger, chemically resistant, and leak-proof secondary container (e.g., a plastic tub or bucket).[2][3] This is critical to contain spills.

Step 2: Waste Collection

  • Transfer: Conduct all transfers of solid waste within a chemical fume hood. Carefully place the solid chemical waste into the designated primary container.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or absorbent paper, must also be placed in the hazardous waste container.[2][15]

Step 3: Labeling the Hazardous Waste Container

  • Proper labeling is a critical regulatory requirement.[13] As soon as the first material is added to the container, affix a "Hazardous Waste" tag provided by your institution's EHS department.

  • The label must include the following information:[13]

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate".

    • The approximate quantity or percentage of the waste.

    • The date waste was first added to the container (generation date).

    • The location of origin (Building, Room Number).

    • The name and contact information of the Principal Investigator.

    • Checkmarks for the appropriate hazard pictograms (e.g., Toxicity, Irritant).

Step 4: On-Site Storage

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked.

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and acids.[11] Store by hazard class, not alphabetically.[13]

  • Container Condition: Keep the container lid securely closed at all times, except when adding waste.

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS office.[15]

  • Do Not Transport: Laboratory personnel must not transport hazardous waste between buildings or on public roads.[3] This must be done by trained EHS staff.

Disposal of Empty Containers

A container that held this compound is not considered "empty" by regulatory standards simply because all contents have been poured out.[1]

  • Grossly Contaminated Containers: The original container with residual solid should be managed as hazardous waste. Seal it, label it as "Hazardous Waste - Empty Container with residue of [Chemical Name]," and request a pickup from EHS.

  • Rinsed Containers: If the container held an acutely hazardous waste (a "P-listed" waste), it would require triple rinsing.[1][3] While this compound is not anticipated to be P-listed, it is best practice to consult with your EHS office. If rinsing is performed, the rinsate must be collected and disposed of as liquid hazardous waste.[1]

Spill Management

In the event of a small spill that you are trained and equipped to handle:[11]

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact EHS immediately.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: Cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material and spill residue into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (consult your lab's SOP or EHS), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Disposal Decision Workflow

GDisposal Workflow for Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylateStartUnused or Contaminated Compound GeneratedIsSolidIs the waste solid (powder, contaminated wipes)?Start->IsSolidSolidWasteCollect in a labeled, sealed, compatible solid waste container.IsSolid->SolidWasteYesIsLiquidIs the waste liquid (e.g., from rinsing)?IsSolid->IsLiquidNoStoreStore container in designated Satellite Accumulation Area. Ensure secondary containment.SolidWaste->StoreLiquidWasteCollect rinsate/solution in a labeled, sealed, compatible liquid waste container.IsLiquid->LiquidWasteYesRequestPickupSubmit Waste Pickup Request to Institutional EHS.IsLiquid->RequestPickupNo (e.g., empty container)LiquidWaste->StoreSegregateSegregate from incompatible chemicals (oxidizers, acids).Store->SegregateSegregate->RequestPickupEndEHS Collects for Final DisposalRequestPickup->End

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Management of Waste . (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

  • Chemical Waste: Solids . (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Dispose of Chemical Waste . (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Standard Operating Procedures for Pyridine . (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet SDS/MSDS 2-Amino Pyridine . (n.d.). Biochem Chemopharma. Retrieved from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . (2025, August 7). ResearchGate. Retrieved from [Link]

  • The Chemistry of the Triazolopyridines: an Update . (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Hazardous Waste Listings . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Preparation method of triazolopyridine derivative. (n.d.). Google Patents.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 . (2025, March 5). PubMed. Retrieved from [Link]

  • Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate . (n.d.). PubChem. Retrieved from [Link]

  • methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate . (n.d.). Ac-biochem. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) . (2024, July 25). PubMed. Retrieved from [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals . (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

Personal protective equipment for handling Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

A Researcher's Guide to the Safe Handling of Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate

As a novel heterocyclic compound, Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate presents unique opportunities in drug discovery and development. Its fused triazolopyridine core is a recognized pharmacophore in medicinal chemistry, suggesting a range of potential biological activities.[4][5] However, with novel compounds, a comprehensive understanding of their toxicological properties is often limited. Therefore, a cautious and systematic approach to handling is paramount to ensure the safety of all laboratory personnel.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans based on the structural characteristics of the molecule and established best practices for handling similar chemical entities.

Hazard Assessment: A Precautionary Approach

For instance, the related compound 2-Amino-6-Methylpyridine is classified as toxic if swallowed and fatal in contact with skin.[6][7] It also causes serious skin and eye irritation and may cause respiratory irritation.[6][7] Given these known hazards for a similar structure, it is prudent to handle Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate with a high degree of caution.

Potential Hazards:

  • Acute Toxicity (Oral, Dermal): Assumed to be toxic or fatal upon ingestion or skin contact.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Allergic Reaction: Repeated or prolonged skin contact may cause allergic reactions in susceptible individuals.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.[2][9] Both must be worn when handling the solid or solutions.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).Check glove manufacturer's compatibility charts. Inspect gloves for any signs of degradation or punctures before use.[10][11] Change gloves immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned.A lab coat protects against splashes and contamination of personal clothing.[2][9] For larger quantities, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a fume hood or when there is a risk of aerosolization.All work with the solid compound should ideally be performed in a chemical fume hood to control airborne particles.[10]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects. Sandals or perforated shoes are not permitted in the laboratory.[2][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing risk. The following workflow provides a procedural guide for handling Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate from receipt to disposal.

Safe Handling Workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalReview SDSReview SDS ofAnalagous CompoundsDon PPEDon AppropriatePPEReview SDS->Don PPEProceedPrepare HoodPrepare ChemicalFume HoodDon PPE->Prepare HoodProceedWeighingWeigh Solidin HoodPrepare Hood->WeighingBegin WorkDissolvingDissolve inAppropriate SolventWeighing->DissolvingProceedReactionPerform Reactionin HoodDissolving->ReactionProceedDecontaminateDecontaminateGlassware & SurfacesReaction->DecontaminateCompleteExperimentSegregate WasteSegregate Waste(Solid & Liquid)Decontaminate->Segregate WasteProceedDoff PPEDoff PPECorrectlySegregate Waste->Doff PPEProceedWash HandsWash HandsThoroughlyDoff PPE->Wash HandsFinal Step

Caption: Safe handling workflow for Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate.

Step-by-Step Protocol:

  • Preparation:

    • Before beginning any work, review the SDS for a structurally similar compound, such as 2-Amino-6-Methylpyridine, to be reminded of the potential hazards.[6][7]

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2]

    • Don all required PPE as outlined in the table above.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.[10] Keep the sash at the lowest possible height while working.

  • Handling:

    • Weighing: All weighing of the solid compound must be conducted within a chemical fume hood to prevent inhalation of fine particles. Use a disposable weighing boat.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reactions: All reactions involving this compound should be carried out in a chemical fume hood.

  • Cleanup:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. A suitable solvent wash followed by soap and water is recommended.

    • Spill Management: In case of a spill, evacuate the area and prevent others from entering. For a small spill, if you are trained and have the appropriate spill kit, you can clean it up. For a large spill, contact your institution's environmental health and safety department.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.

Waste Disposal Plancluster_waste_streamsWaste Streamscluster_containersContainmentcluster_disposalFinal DisposalSolid WasteSolid Waste(Contaminated PPE, Weigh Boats)Solid ContainerLabeled, Sealed Bagfor Solid Chemical WasteSolid Waste->Solid ContainerLiquid WasteLiquid Waste(Reaction Mixtures, Solvents)Liquid ContainerLabeled, Sealed, CompatibleSolvent Waste ContainerLiquid Waste->Liquid ContainerSharps WasteSharps Waste(Contaminated Needles, Pipettes)Sharps ContainerPuncture-ProofSharps ContainerSharps Waste->Sharps ContainerEH&S PickupArrange for Pickup byEnvironmental Health & SafetySolid Container->EH&S PickupLiquid Container->EH&S PickupSharps Container->EH&S Pickup

Caption: Waste disposal plan for Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate.

  • Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent washes, should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.

  • Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container can then be disposed of according to your institution's guidelines.

  • Consult EH&S: Always follow your institution's specific hazardous waste disposal guidelines.[10] When in doubt, consult your Environmental Health & Safety (EH&S) department.

By adhering to these stringent safety protocols, researchers can confidently work with Methyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate, unlocking its scientific potential while ensuring a safe and secure laboratory environment.

References

  • Benchchem. Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
  • CDH Fine Chemical. 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • CHEMM. Personal Protective Equipment (PPE).
  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Fisher Scientific. SAFETY DATA SHEET. 2014-09-11.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. 2022-12-07.
  • Jubilant Ingrevia. 2-Amino-6-methylpyridine Safety Data Sheet.
  • Mohite, P., et al. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. 2025-08-07.
  • National Institutes of Health. Prudent Practices in the Laboratory: Working with Chemicals.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Sigma-Aldrich. A75706 - SAFETY DATA SHEET. 2025-11-06.
  • SmartLabs. Esterification.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. 2025-09-12.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.